Rubraxanthone
Description
This compound has been reported in Garcinia cowa, Garcinia merguensis, and other organisms with data available.
RN given for (E)-isomer; inhibits platelet-activating factor; isolated from Garcinia parvifolia; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
65411-01-0 |
|---|---|
Molecular Formula |
C24H26O6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+ |
InChI Key |
JLTSTSRANGPLOQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rubraxanthone; Rubra-xanthone; |
Origin of Product |
United States |
Foundational & Exploratory
Rubraxanthone: A Technical Guide to its Natural Sources, Discovery, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubraxanthone is a prenylated xanthone, a class of secondary metabolites known for their significant and varied biological activities. First identified in the 1980s, this compound has been isolated from several plant species within the Guttiferae (Clusiaceae) family and has demonstrated considerable potential as an antibacterial, antiplatelet, and cytotoxic agent. Its biosynthesis proceeds via the shikimate pathway. Mechanistically, its anti-inflammatory and anticancer properties are likely mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB). This technical guide provides an in-depth overview of this compound, consolidating its natural sources, discovery, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its isolation and bioactivity assessment, along with visualizations of its biosynthetic origin, isolation workflow, and putative mechanism of action to serve as a comprehensive resource for the scientific community.
Discovery and Natural Sources
This compound was first reported as a major constituent isolated from the latex of Garcinia parvifolia (Miq.) Miq. in a 1988 study detailing its antimicrobial properties.[1] Since this initial discovery, it has been identified in numerous other species, primarily within the Guttiferae family. The compound is typically found in the stem bark, roots, leaves, and wood (xylem) of these plants.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
|---|---|---|---|
| Garcinia parvifolia | Guttiferae (Clusiaceae) | Latex, Stem Bark | [1][2][3][4] |
| Garcinia cowa | Guttiferae (Clusiaceae) | Stem Bark, Roots | [2][5] |
| Garcinia dioica | Guttiferae (Clusiaceae) | Not Specified | [5] |
| Garcinia griffithii | Guttiferae (Clusiaceae) | Leaves | [6] |
| Garcinia mangostana | Guttiferae (Clusiaceae) | Root Bark | [6] |
| Garcinia merguensis | Guttiferae (Clusiaceae) | Wood (Xylem) | [5][6] |
| Mesua corneri | Guttiferae (Clusiaceae) | Stem Bark | [6] |
| Mesua spp. | Guttiferae (Clusiaceae) | Not Specified |[5] |
The biosynthesis of this compound is a natural process involving the transformation of primary metabolites.[7][8][9] It originates from the shikimate pathway, which utilizes L-phenylalanine as a key precursor to generate the core xanthone skeleton.[2][7][8][9]
Physicochemical Properties
This compound is a polyphenol belonging to the xanthone class. Its structure features a 9H-xanthen-9-one core substituted with hydroxy, methoxy, and geranyl groups, contributing to its lipophilic nature and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one | [5] |
| Molecular Formula | C₂₄H₂₆O₆ | [5] |
| Molecular Weight | 410.5 g/mol | [5] |
| Appearance | Yellow powder/crystals | [3][6] |
| Melting Point | 207-209 °C | [6] |
| CAS Number | 65411-01-0 |[5] |
Biological and Pharmacological Activities
This compound exhibits a wide spectrum of valuable biological activities, identifying it as a promising compound for pharmaceutical research.[7][8] Its activities include antibacterial, antiplatelet, and cytotoxic effects.
Antibacterial Activity
This compound has demonstrated potent activity against Gram-positive bacteria, including penicillin-resistant strains of Staphylococcus aureus.
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Activity / Metric | Value (μg/mL) | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus (Normal Strain) | MIC | Strong Activity | [1] |
| Staphylococcus aureus (Penicillin-Resistant) | MIC | Strong Activity |[1] |
Antiplatelet and Anti-inflammatory Activity
The compound is a known inhibitor of platelet-activating factor (PAF) receptor binding, which is implicated in inflammation, allergy, and thrombosis.[2][10] This contributes to its significant antiplatelet aggregation effects.
Table 4: Antiplatelet Activity of this compound
| Assay / Inducer | Metric | Value (μM) | Reference(s) |
|---|
| PAF Receptor Binding | IC₅₀ | 18.2 |[2][10] |
Cytotoxic (Anticancer) Activity
This compound displays notable cytotoxic activity against various human cancer cell lines, making it a compound of interest in oncology drug discovery.
Table 5: In-Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Metric | Value | Reference(s) |
|---|---|---|---|---|
| CEM-SS | T-lymphoblastoid Leukemia | IC₅₀ | 5.0 µg/mL | [6] |
| MCF-7 | Breast Adenocarcinoma | IC₅₀ | 9.0 µM | [6] |
| 4T1 | Murine Breast Cancer | IC₅₀ | 10.96 µM | [3] |
| B16F10 | Murine Melanoma | - | Inactive |[3] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice provide initial insights into the absorption, distribution, metabolism, and excretion of this compound.
Table 6: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose: 700 mg/kg)
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| Cₘₐₓ | Maximum plasma concentration | 4.267 µg/mL | [11] |
| Tₘₐₓ | Time to reach Cₘₐₓ | 1.5 h | [11] |
| t₁/₂ | Elimination half-life | 6.72 h | [11] |
| AUC₀-∞ | Area under the curve | 560.99 µg·h/L |[11] |
Experimental Protocols
Isolation of this compound from Garcinia parvifolia Stem Bark
This protocol is adapted from methodologies described for the isolation of xanthones from Garcinia species.[3][4]
-
Plant Material Preparation: Air-dry the stem bark of G. parvifolia at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered bark (e.g., 3.3 kg) in 90% methanol (e.g., 10 L) at room temperature for 24 hours.[3] Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
-
Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Create a solvent gradient starting with a non-polar solvent and gradually increasing polarity. A common gradient is n-hexane:ethyl acetate (EtOAc), starting from 95:5 and progressing to 87.5:12.5 (v/v).[3]
-
Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the target compound (as identified by TLC comparison with a standard, if available).
-
Subject the combined fractions to further chromatographic purification, such as repeated column chromatography or preparative TLC.
-
Recrystallize the purified compound from an appropriate solvent system (e.g., EtOAc-hexane) to obtain pure this compound as a yellow powder.[3]
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
In-Vitro Cytotoxicity MTT Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, CEM-SS) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Incubation: Replace the medium in the wells with the medium containing the various concentrations of this compound. Incubate the plates for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Putative Mechanism of Action: NF-κB Signaling Pathway
While specific studies on this compound's molecular mechanism are limited, the anti-inflammatory and anticancer activities of many xanthones are attributed to their ability to modulate key cellular signaling pathways.[12][13] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[14][15]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli (e.g., TNF-α, LPS) activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), pro-survival proteins (e.g., Bcl-2), and cell cycle regulators (e.g., Cyclin D1).
Xanthones, likely including this compound, are thought to exert their therapeutic effects by inhibiting this cascade.[12][13] They can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target genes. This action effectively reduces the inflammatory response and can induce cell cycle arrest and apoptosis in cancer cells.[12][16]
Conclusion and Future Directions
This compound is a multifaceted natural compound with well-documented antibacterial, antiplatelet, and cytotoxic properties. Its consistent presence in the Garcinia genus and established biological activities make it a strong candidate for further drug development. Future research should focus on elucidating its specific molecular targets and mechanisms of action, particularly in cancer cell lines where it shows promise. In-vivo efficacy studies and preclinical safety assessments are critical next steps to translate the in-vitro potential of this compound into a viable therapeutic agent. Furthermore, synthetic derivatization of the this compound scaffold could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. ScienceAsia - Journal of The Science Society of Thailand [scienceasia.org]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. repo.unand.ac.id [repo.unand.ac.id]
- 5. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Rubraxanthone in Guttiferae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a prominent member of the prenylated xanthone class of secondary metabolites, has garnered significant scientific interest due to its diverse and promising biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.[1][2] Found predominantly within the Guttiferae (Clusiaceae) family, particularly in the genus Garcinia, this complex molecule originates from a sophisticated biosynthetic pathway that merges primary and secondary metabolic routes.[1] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic cascade.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that initiates from the shikimate and acetate pathways.[3] The shikimate pathway provides the precursor L-phenylalanine, which is subsequently converted through a series of enzymatic reactions to form one of the key building blocks. The acetate pathway, via malonyl-CoA, provides the other essential components for the construction of the xanthone scaffold.
The central intermediate in the formation of the xanthone core is a benzophenone derivative, specifically 2,3′,4,6-tetrahydroxybenzophenone.[3] This intermediate is formed by the condensation of benzoyl-CoA (derived from L-phenylalanine) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS) . The resulting benzophenone then undergoes intramolecular oxidative coupling to form the tricyclic xanthone core. For this compound, the proposed immediate precursor to the xanthone ring is 1,3,7-trihydroxyxanthone (1,3,7-THX) .
The final and characteristic step in this compound biosynthesis is the prenylation of the xanthone core. This reaction is catalyzed by a prenyltransferase , which attaches a dimethylallyl pyrophosphate (DMAPP) group to the 1,3,7-THX backbone, yielding the final this compound molecule.
Quantitative Data
The following table summarizes key quantitative data related to the biosynthesis and quantification of this compound in species of the Guttiferae family.
| Parameter | Value | Species | Tissue | Method | Reference |
| This compound Concentration | 56.56% (w/w) | Garcinia cowa | Latex (Dichloromethane extract) | RP-HPLC | [4][5] |
| This compound Concentration | 1.95% (w/w) | Garcinia cowa | Stem Bark (Extract) | HPTLC/HPLC | [6] |
| HPLC Detection Limit | 1.119 µg/mL | Garcinia cowa | Latex | RP-HPLC | [4] |
| HPLC Quantitation Limit | 3.731 µg/mL | Garcinia cowa | Latex | RP-HPLC | [4] |
| HPTLC Detection Limit | 0.277 µ g/band | Garcinia cowa | Stem Bark | HPTLC | [6] |
| HPTLC Quantitation Limit | 0.924 µ g/band | Garcinia cowa | Stem Bark | HPTLC | [6] |
| Benzophenone Synthase (GmBPS) Identity | 77-78% | Garcinia mangostana | Fruit Pericarps | Amino Acid Sequence Alignment | [7] |
Experimental Protocols
Isolation and Quantification of this compound by RP-HPLC
This protocol is adapted from the method described for the determination of this compound in the latex of Garcinia cowa.[4]
a. Sample Preparation:
-
Obtain the latex of Garcinia cowa and dry it.
-
Grind the dried latex into a fine powder.
-
Dissolve a known weight of the powdered latex in methanol.
-
Filter the methanolic extract through a 0.45 µm membrane filter and degas before injection.
b. HPLC Conditions:
-
Column: Shimadzu Shimp-pack VP–ODS (4.6 x 250 mm)
-
Mobile Phase: Isocratic elution with 0.4% v/v formic acid in methanol (15:85)
-
Flow Rate: 1 mL/minute
-
Injection Volume: 20 µL
-
Detection: UV-VIS detector set at 243.2 nm
-
Run Time: 20 minutes
c. Quantification:
-
Prepare a series of standard solutions of purified this compound in methanol at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
General Protocol for Enzyme Assays
This general protocol, based on spectrophotometric methods, can be adapted for assaying the activity of enzymes such as benzophenone synthase and prenyltransferase.
a. Principle: Enzyme activity is measured by monitoring the change in absorbance at a specific wavelength due to the consumption of a substrate or the formation of a product.
b. General Procedure:
-
Set a spectrophotometer to the appropriate wavelength for the substrate or product and maintain a constant temperature.
-
Prepare a reaction mixture in a quartz cuvette containing a suitable buffer and the substrate at a saturating concentration.
-
Incubate the reaction mixture in the spectrophotometer to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate or product.
c. Specific Considerations for Xanthone Biosynthetic Enzymes:
-
Benzophenone Synthase (BPS): The activity can be assayed by monitoring the consumption of benzoyl-CoA and malonyl-CoA or the formation of 2,4,6-trihydroxybenzophenone. The products can be analyzed by HPLC.
-
Aromatic Prenyltransferase: The activity can be determined by incubating the xanthone acceptor substrate (e.g., 1,3,7-THX) and the prenyl donor (DMAPP) with the enzyme extract. The formation of the prenylated product (this compound) can be quantified by HPLC or LC-MS.
Visualizing the Pathway and Workflow
To provide a clear visual representation of the biosynthetic pathway and a typical experimental workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: Biosynthetic pathway of this compound from primary metabolites.
Caption: General workflow for isolation, quantification, and enzyme activity studies of this compound.
References
- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 2. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzophenone synthase from Garcinia mangostana L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubraxanthone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of rubraxanthone, a prenylated xanthone with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and diverse biological activities, including its antibacterial, cytotoxic, and antiplatelet effects. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a xanthone derivative characterized by a tricyclic ring system with various substitutions. Its systematic IUPAC name is 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxy-9H-xanthen-9-one. The chemical structure of this compound is presented in Figure 1.
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1. Physicochemical Properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₆ | |
| Molecular Weight | 410.5 g/mol | |
| Exact Mass | 410.17293854 Da | |
| CAS Number | 65411-01-0 | |
| Appearance | Yellowish solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO |
Spectroscopic data are crucial for the identification and characterization of this compound. A summary of the key spectroscopic features is presented in Table 2.
Table 2. Spectroscopic Data for this compound.
| Spectroscopic Technique | Key Features | Reference |
| ¹H-NMR (CD₃OD) | Signals corresponding to a geranyl group, aromatic protons, a methoxy group, and hydroxyl groups. | |
| ¹³C-NMR | Resonances confirming the xanthone skeleton and the presence of all functional groups. | |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) consistent with the molecular formula. | |
| UV-Vis (MeOH) | Absorption maxima characteristic of the xanthone chromophore. | |
| Infrared (KBr) | Absorption bands for hydroxyl, carbonyl, and aromatic C-H stretching. |
Natural Occurrence and Biosynthesis
This compound is a secondary metabolite found predominantly in plants of the Guttiferae (Clusiaceae) family, particularly within the Garcinia genus. It has been isolated from various parts of these plants, including the stem bark, leaves, and latex. The biosynthesis of this compound proceeds through the shikimate pathway, with L-phenylalanine serving as a key precursor.
Biological Activities and Pharmacokinetics
This compound has demonstrated a range of promising biological activities, making it a compound of interest for drug development.
Antibacterial Activity
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported to be lower than that of the antibiotic vancomycin.
Table 3. Antibacterial Activity of this compound.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.31 - 1.25 | |
| Bacillus cereus | 2 | |
| Bacillus subtilis | 1 | |
| Micrococcus luteus | 2 | |
| Staphylococcus epidermidis | 4 | |
| Staphylococcus aureus | 12 | |
| Escherichia coli | 64 | |
| Salmonella typhimurium | 64 | |
| Pseudomonas aeruginosa | 64 |
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various human cancer cell lines. This suggests its potential as an anticancer agent.
Table 4. Cytotoxic Activity of this compound.
| Cell Line | Activity | Reference |
| Human T-lymphoblastic leukemia (CEM-SS) | Potential lead compound | N/A |
| Various cancer cell lines | Moderate activity |
Antiplatelet Activity
This compound has been shown to inhibit platelet aggregation, indicating its potential as an antithrombotic agent. This activity is mediated through the inhibition of the platelet-activating factor (PAF) receptor.
Table 5. Antiplatelet Activity of this compound.
| Assay | IC₅₀ | Reference |
| Inhibition of PAF receptor binding | 18.2 µM |
Pharmacokinetics
A study in mice has provided initial insights into the pharmacokinetic profile of this compound following oral administration.
Table 6. Pharmacokinetic Parameters of this compound in Mice (700 mg/kg oral dose).
| Parameter | Value | Reference |
| Cₘₐₓ (Peak Plasma Concentration) | 4.267 µg/mL | |
| Tₘₐₓ (Time to Peak Concentration) | 1.5 hours | |
| AUC₀-∞ (Area Under the Curve) | 560.99 µg·h/L | |
| t₁/₂ (Terminal Half-life) | 6.72 hours | |
| Vd/F (Apparent Volume of Distribution) | 1200.19 mL/kg | |
| Cl/F (Apparent Clearance) | 1123.88 mL/h/kg |
Experimental Protocols
This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
-
Extraction: Dried and powdered plant material (e.g., stem bark of Garcinia cowa) is extracted with a suitable organic solvent such as methanol or dichloromethane.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions based on polarity.
-
Purification: The fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of isolated this compound is determined using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry.
Broth Microdilution Assay for Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Antiplatelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation can be assessed using various methods, including the impedance method in whole blood.
-
Blood Collection: Human whole blood is collected from healthy volunteers.
-
Incubation: The blood is incubated with different concentrations of this compound or a vehicle control.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid (AA), adenosine diphosphate (ADP), or collagen.
-
Measurement: The change in impedance or light transmittance due to platelet aggregation is measured over time using an aggregometer.
-
IC₅₀ Calculation: The concentration of this compound that inhibits 50% of platelet aggregation is determined.
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, preliminary evidence points to specific interactions.
Antiplatelet Activity: PAF Receptor Antagonism
This compound's antiplatelet effect is attributed to its ability to act as an antagonist at the platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR). By blocking the binding of PAF to its receptor, this compound inhibits the downstream signaling cascade that leads to platelet activation and aggregation.
Caption: this compound inhibits the PAF-induced platelet aggregation pathway.
Putative Anticancer Mechanism of Action
The anticancer mechanism of xanthone derivatives often involves the induction of apoptosis (programmed cell death) and inhibition of key protein kinases involved in cancer cell proliferation. While the specific pathways for this compound are not yet fully elucidated, a plausible mechanism involves the modulation of key signaling pathways that regulate cell cycle and survival.
Caption: Hypothetical anticancer mechanism of this compound.
Putative Antibacterial Mechanism of Action
The antibacterial mechanism of xanthones can involve multiple targets, including the disruption of bacterial cell membranes, inhibition of efflux pumps, and interference with bacterial DNA synthesis. The lipophilic nature of this compound, due to its geranyl group, may facilitate its interaction with and disruption of the bacterial cell membrane.
Caption: Plausible antibacterial mechanisms of this compound.
Conclusion and Future Directions
This compound is a promising natural product with a well-characterized chemical structure and a diverse range of biological activities. Its potent antibacterial, cytotoxic, and antiplatelet properties warrant further investigation for its potential development as a therapeutic agent. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its anticancer and antibacterial activities, to identify specific cellular targets and signaling pathways. Further preclinical and clinical studies are necessary to evaluate its safety, efficacy, and pharmacokinetic profile in more detail. The synthesis of this compound analogues could also lead to the discovery of derivatives with enhanced potency and improved pharmacological properties.
Preliminary Biological Activities of Rubraxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a prenylated xanthone primarily isolated from plants of the Garcinia genus, has garnered significant interest within the scientific community due to its diverse range of preliminary biological activities.[1][2] This technical guide provides a comprehensive overview of the currently available data on the bioactivities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Quantitative Biological Activity Data
The following table summarizes the quantitative data available for the biological activities of this compound.
| Biological Activity | Assay | Target/Inducer | Test System | IC₅₀/Activity | Reference |
| Antiplatelet Activity | Impedance Aggregometry | Arachidonic Acid | Human Whole Blood | 114.9 ± 3.1 µM | Oriental Journal of Chemistry, 2014 |
| Impedance Aggregometry | Collagen | Human Whole Blood | 229.2 ± 5.1 µM | Oriental Journal of Chemistry, 2014 | |
| Impedance Aggregometry | Adenosine Diphosphate (ADP) | Human Whole Blood | 107.4 ± 4.8 µM | Oriental Journal of Chemistry, 2014 | |
| PAF Receptor Binding | Radioligand Binding Assay | [³H]-PAF | Rabbit Platelets | 18.2 µM | Planta Medica, 2002 |
| Cytotoxic Activity | MTT Assay | CEM-SS Cells | Human T-lymphoblastoid cell line | 5.0 µg/mL | ResearchGate, 2025 |
| Antimicrobial Activity | Broth Microdilution | Staphylococcus aureus (various strains) | Bacterial Culture | 0.31-1.25 µg/mL (MIC) | PubMed, 1996 |
| Anti-inflammatory Activity | Griess Assay | Lipopolysaccharide (LPS) | RAW 264.7 Macrophages | 23.86% inhibition of NO production | Semantic Scholar, N/A |
| Antihypercholesterolemic Activity | In vivo | High-fat diet | Mice | Reduction in total cholesterol, triglycerides, and LDL at 700 mg/kg | [3] |
Note: IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are standard measures of a compound's potency. A lower value indicates higher potency. Data for antioxidant activity (DPPH, ABTS assays) of this compound are not currently available in the form of IC₅₀ values.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Antiplatelet Aggregation Assay (Impedance Method)
This in vitro assay assesses the ability of a compound to inhibit platelet aggregation in whole blood.
-
Blood Collection: Whole human blood is collected from healthy volunteers.
-
Preparation: The blood is diluted 1:1 with saline.
-
Incubation: 1 mL of the diluted blood is incubated with the test compound (this compound, dissolved in DMSO) at 37°C for 2 minutes.
-
Induction of Aggregation: Platelet aggregation is induced by adding one of the following agonists:
-
Arachidonic Acid (AA)
-
Adenosine Diphosphate (ADP)
-
Collagen
-
-
Measurement: The change in electrical impedance between two electrodes immersed in the blood is measured for 5 minutes using a whole-blood aggregometer. As platelets aggregate on the electrodes, the impedance increases.
-
Data Analysis: The inhibitory activity of this compound is determined by comparing the impedance change in its presence to that of a control (vehicle-treated) sample. The IC₅₀ value is calculated as the concentration of this compound that inhibits platelet aggregation by 50%.
Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., CEM-SS) are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined as the concentration of this compound that reduces cell viability by 50%.
Anti-inflammatory Assay (Nitric Oxide Production/Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with an inflammatory agent.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with different concentrations of this compound before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite (a stable product of NO), a pink-colored azo compound is formed.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve. The percentage of NO inhibition by this compound is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest the involvement of the following pathways:
Inhibition of Platelet-Activating Factor (PAF) Receptor
This compound has been shown to be a potent inhibitor of PAF receptor binding.[4] PAF is a lipid mediator that plays a crucial role in platelet aggregation, inflammation, and allergic responses. By blocking the PAF receptor, this compound can interfere with these signaling cascades.
Figure 1: Proposed mechanism of this compound's inhibition of PAF signaling.
Activation of Lipoprotein Lipase
In vivo studies suggest that this compound's antihypercholesterolemic effect may be mediated through the activation of lipoprotein lipase (LPL).[3] LPL is a key enzyme responsible for hydrolyzing triglycerides in lipoproteins, facilitating the uptake of fatty acids into tissues. The precise mechanism by which this compound activates LPL is not yet fully understood.
Figure 2: Postulated role of this compound in lipoprotein lipase activation.
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary biological evaluation of this compound.
Figure 3: A generalized workflow for the biological evaluation of this compound.
Conclusion and Future Directions
The preliminary data on this compound indicate a compound with a promising and diverse pharmacological profile. Its potent antiplatelet and antimicrobial activities, coupled with its cytotoxic and potential antihypercholesterolemic effects, make it a compelling candidate for further investigation in drug discovery programs.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying its various biological activities.
-
Conducting more extensive in vitro and in vivo studies to confirm and expand upon the preliminary findings.
-
Performing structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent and selective analogs.
-
Evaluating the pharmacokinetic and toxicological profiles of this compound in more detail.
This technical guide provides a solid foundation for researchers to build upon as they explore the therapeutic potential of this compound. The continued investigation of this natural product may lead to the development of novel therapeutic agents for a range of diseases.
References
Spectroscopic Profile of Rubraxanthone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Rubraxanthone, a prenylated xanthone found in plant species such as Garcinia parvifolia. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the interpretation of its structural and spectroscopic properties. This compound is noted for its potential cytotoxic, antibacterial, and antiplatelet activities.[1][2]
Molecular Structure
This compound (IUPAC Name: 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one) is a xanthone derivative characterized by a geranyl group at the C-1 position, hydroxyl groups at C-3, C-6, and C-8, and a methoxy group at C-2.[1]
Molecular Formula: C₂₄H₂₆O₆ Molecular Weight: 410.5 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is fundamental for the structural elucidation of this compound, providing detailed information about the carbon skeleton and proton environments. The data presented was acquired in CDCl₃.
Table 1: ¹H-NMR (Proton NMR) Data for this compound [3]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 3-OH | 13.52 | s | - |
| H-4 | 6.72 | s | - |
| H-5 | 6.21 | d | 2.0 |
| H-7 | 6.11 | d | 2.0 |
| 2-OCH₃ | 3.40 | s | - |
| H-1' | 4.07 | d | 7.0 |
| H-2' | 5.20 | t | 7.0 |
| H-4' | 1.98 | t | 7.0 |
| H-5' | 2.05 | t | 7.0 |
| H-6' | 5.01 | t | 7.0 |
| H-8' (CH₃) | 1.55 | s | - |
| H-9' (CH₃) | 1.52 | s | - |
| H-10' (CH₃) | 1.81 | s | - |
Table 2: ¹³C-NMR (Carbon NMR) Data for this compound [3]
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 164.0 |
| C-2 | 137.5 |
| C-3 | 157.0 |
| C-4 | 97.0 |
| C-4a | 156.0 |
| C-5 | 96.0 |
| C-5a | 161.0 |
| C-6 | 154.0 |
| C-7 | 143.8 |
| C-8 | 137.5 |
| C-8a | 111.0 |
| C-9 | 181.9 |
| C-9a | 103.0 |
| 2-OCH₃ | 61.9 |
| C-1' | 26.5 |
| C-2' | 121.0 |
| C-3' | 133.0 |
| C-4' | 39.8 |
| C-5' | 25.8 |
| C-6' | 123.0 |
| C-7' | 132.0 |
| C-8' (CH₃) | 25.8 |
| C-9' (CH₃) | 17.5 |
| C-10' (CH₃) | 16.5 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which is characteristic of the xanthone core and the geranyl side chain.
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 410 | [M]⁺, Molecular ion |
| 395 | [M - CH₃]⁺, Loss of a methyl group |
| 369 | [M - C₃H₅]⁺, Loss from the geranyl tail |
| 341 | [M - C₅H₉]⁺, Loss of a prenyl unit |
| 285 | Fission of the geranyl chain |
| 233 | Fragment corresponding to the xanthone core |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characteristic of the xanthone chromophore system.
Table 4: UV-Vis Absorption Data for this compound in Methanol [3][4]
| λmax (nm) |
|---|
| 222 |
| 241 |
| 268 |
| 312 |
| 348 |
Infrared (IR) Spectroscopy
The IR spectrum highlights the key functional groups present in the this compound molecule.
Table 5: Infrared (IR) Absorption Data for this compound [3][4]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3429, 3424 | O-H stretching (hydroxyl groups) |
| 1650, 1644 | C=O stretching (conjugated ketone) |
| 1575 | C=C stretching (aromatic ring) |
| 1464 | C-H bending (aromatic ring) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques for the analysis of natural products.
3.1 Isolation of this compound: this compound is typically isolated from the stem bark or roots of Garcinia species.[3] A common procedure involves sequential extraction of the dried and ground plant material with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol. The dichloromethane or ethyl acetate extract is then subjected to repeated column chromatography on silica gel, followed by purification using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]
3.2 Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) as the internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are used for complete signal assignment.[3]
-
Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, with the sample introduced directly or via a gas chromatograph (GC-MS).[3]
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, typically methanol (MeOH), and the absorbance is measured over a wavelength range of 200-400 nm.[4]
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a solvent like chloroform (CHCl₃).[4]
Visualizations of Experimental and Logical Workflows
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
Structural Elucidation via HMBC
Heteronuclear Multiple Bond Correlation (HMBC) is a key 2D NMR technique used to determine the connectivity of atoms across multiple bonds. The diagram below highlights critical HMBC correlations that confirm the placement of the geranyl side chain on the xanthone core of this compound.[3]
References
Rubraxanthone: A Secondary Metabolite of Significant Pharmacological Interest
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Rubraxanthone, a prenylated xanthone primarily isolated from plants of the Guttiferae family, such as Garcinia and Mesua species, stands out as a secondary metabolite with a broad spectrum of biological activities.[1][2][3] Its biosynthesis follows the shikimate pathway.[1][2][4] This technical guide provides an in-depth overview of the significance of this compound, focusing on its multifaceted pharmacological effects, underlying molecular mechanisms, and relevant experimental methodologies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, play a crucial role in the interaction of the plant with its environment and often possess significant pharmacological properties. Xanthones, a class of polyphenolic compounds, are prominent secondary metabolites found in various plant families, with the Guttiferae family being a particularly rich source.[1][2]
This compound (1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one) is a notable member of the xanthone family.[3] It has been the subject of increasing scientific interest due to its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiplatelet properties.[1][5] This guide aims to consolidate the current scientific knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action to facilitate further research and development.
Biological Activities and Therapeutic Potential
This compound exhibits a wide array of biological activities, making it a promising candidate for the development of novel therapeutic agents.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[3][6] Studies have reported its potential as a lead compound for anticancer drug development.[7][8] The proposed mechanisms for its anticancer activity include the induction of apoptosis and cell cycle arrest. While the precise signaling pathways modulated by this compound are still under investigation, research on similar xanthone compounds suggests the involvement of key cellular signaling cascades.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has shown potent anti-inflammatory properties, which are attributed to its ability to modulate inflammatory signaling pathways.[5] Xanthones, in general, are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9] This is often achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Antioxidant Activity
The antioxidant properties of this compound contribute significantly to its therapeutic potential.[5] As a polyphenol, it can effectively scavenge free radicals and reduce oxidative stress, which is implicated in the pathophysiology of many chronic diseases.
Antiplatelet Activity
This compound has been identified as a potent inhibitor of platelet aggregation.[1][10] It has been shown to inhibit platelet-activating factor (PAF) receptor binding, suggesting its potential use in the prevention and treatment of thrombotic diseases.[11]
Antibacterial Activity
This compound also exhibits antibacterial properties against a range of pathogenic bacteria, highlighting its potential as a natural antimicrobial agent.[1][3]
Quantitative Data on Biological Activities
To facilitate comparative analysis, the following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 / LC50 | Reference |
| CEM-SS | 5.0 µg/mL (LC50) | [7][8] |
| MCF-7, Bone (Saos-2), Cervix (SiHa and C33A), Colorectal (HCT-116), Esophageal (TE1 and TE2), Rectum (SW837) | Moderate activity | [6] |
Table 2: Antiplatelet Activity of this compound
| Assay | Agonist | IC50 | Reference |
| Platelet-Activating Factor (PAF) Receptor Binding | 3H-PAF | 18.2 µM | [11] |
| Platelet Aggregation (Human Whole Blood) | Arachidonic Acid (AA) | 114.9 ± 3.1 µM | [12] |
| Collagen | 229.2 ± 5.1 µM | [12] | |
| Adenosine Diphosphate (ADP) | 107.4 ± 4.8 µM | [12] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose of 700 mg/kg)
| Parameter | Value | Reference |
| Cmax | 4.267 µg/mL | [5] |
| Tmax | 1.5 h | [5] |
| AUCt0-t∞ | 560.99 µg·h/L | [5] |
| T1/2 | 6.72 h | [5] |
| Vd/F | 1200.19 mL/kg | [5] |
| Cl/F | 1123.88 mL/h/kg | [5] |
Elucidated Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its interaction with various molecular signaling pathways. While research specifically on this compound is ongoing, the mechanisms of other xanthones provide a strong basis for its proposed modes of action.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6. Xanthones have been shown to inhibit this pathway by preventing IκB degradation.
References
- 1. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]
- 2. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 3. scispace.com [scispace.com]
- 4. phcogj.com [phcogj.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Preliminary Insights into the Mechanism of Action of Rubraxanthone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a naturally occurring xanthone derivative, has garnered interest within the scientific community for its potential therapeutic properties. Preliminary studies have indicated its bioactivity in several areas, notably in cancer cell cytotoxicity and as an inhibitor of platelet aggregation. This technical guide synthesizes the currently available preclinical data on the mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.
Anti-Cancer Activity
Preliminary investigations suggest that this compound possesses cytotoxic effects against certain cancer cell lines.
Quantitative Data: Cytotoxicity
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | CEM-SS (Human T-cell lymphoblast-like) | LC50 | 5.0 µg/mL | [1] |
Putative Anti-Cancer Mechanisms of Xanthones
While specific molecular mechanism studies on this compound are limited, the broader class of xanthones, to which it belongs, has been shown to exert anti-cancer effects through various mechanisms:
-
Induction of Apoptosis: Many xanthone derivatives have been demonstrated to trigger programmed cell death in cancer cells. This often involves the activation of caspase cascades and modulation of the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Xanthones have been observed to halt the progression of the cell cycle in cancerous cells, thereby inhibiting their proliferation. This can occur at different phases of the cell cycle, such as G1, S, or G2/M.[2][3][4]
-
Modulation of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as NF-κB, MAPK, and PI3K/Akt, are known targets of various xanthone compounds. Inhibition of these pathways can lead to a reduction in cell proliferation, survival, and metastasis.[5][6][7]
Further research is required to elucidate the specific signaling pathways and molecular targets of this compound in cancer cells.
Anti-Platelet Activity
This compound has demonstrated notable activity as an inhibitor of platelet aggregation, suggesting its potential in the context of cardiovascular research.
Quantitative Data: Platelet-Activating Factor (PAF) Receptor Inhibition and Anti-Platelet Aggregation
| Assay | Parameter | Value | Reference |
| PAF Receptor Binding | IC50 | 18.2 µM | [8] |
| Anti-Platelet Aggregation (induced by Arachidonic Acid) | IC50 | 114.9 ± 3.1 µM | [9] |
| Anti-Platelet Aggregation (induced by Collagen) | IC50 | 229.2 ± 5.1 µM | [9] |
| Anti-Platelet Aggregation (induced by ADP) | IC50 | 107.4 ± 4.8 µM | [9] |
Mechanism of Action: Anti-Platelet Effects
The primary elucidated mechanism of this compound's anti-platelet activity is through the inhibition of the Platelet-Activating Factor (PAF) receptor .[8] PAF is a potent phospholipid activator of platelets and inflammatory cells, and its receptor is a G-protein coupled receptor. By binding to and blocking this receptor, this compound can inhibit the downstream signaling cascade that leads to platelet aggregation.
The differential IC50 values against various inducers of platelet aggregation (arachidonic acid, collagen, and ADP) suggest that this compound may also interact with other pathways involved in platelet activation, although these have not yet been fully characterized.
Experimental Protocols
Cytotoxicity Assay (Conceptual Protocol based on general MTT assay)
This protocol describes a general method for assessing the cytotoxicity of a compound like this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
- Cancer cells (e.g., CEM-SS) are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow overnight.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of this compound are prepared in cell culture medium.
- The existing medium is removed from the cells, and the cells are treated with the various concentrations of this compound. Control wells receive medium with the solvent at the same final concentration.
3. Incubation:
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition and Incubation:
- After the incubation period, MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
5. Solubilization and Absorbance Reading:
- A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the solvent control.
- The LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) value is then determined from the dose-response curve.
Platelet-Activating Factor (PAF) Receptor Binding Assay
This protocol is based on the methodology described for this compound's inhibition of PAF receptor binding.[10]
1. Preparation of Washed Rabbit Platelets:
- Blood is collected from rabbits and platelet-rich plasma is obtained by centrifugation.
- The platelets are then washed and resuspended in a suitable buffer.
2. Reaction Mixture Preparation:
- The reaction mixture contains:
- Washed rabbit platelet suspension.
- ³H-PAF (radiolabeled PAF as the ligand).
- Either unlabeled PAF (for determining non-specific binding) or the test compound (this compound).
- A control solution without the test compound.
3. Incubation:
- The reaction mixture is incubated at room temperature for 1 hour to allow for binding of the ligand to the PAF receptors.
4. Separation of Bound and Free Ligand:
- The mixture is filtered through glass fiber filters to separate the platelets (with bound ligand) from the unbound ligand.
5. Scintillation Counting:
- The radioactivity of the filters (representing the bound ³H-PAF) is measured using a scintillation counter.
6. Data Analysis:
- Specific binding is calculated as the difference between total binding (in the absence of unlabeled PAF) and non-specific binding (in the presence of excess unlabeled PAF).
- The percentage inhibition of specific binding by this compound is calculated for each concentration.
- The IC50 value is determined from the dose-response curve.
Anti-Platelet Aggregation Assay (Impedance Method)
This protocol is based on the impedance method used to assess this compound's effect on platelet aggregation.[9]
1. Blood Sample Preparation:
- Whole blood is diluted with a saline buffer.
2. Incubation with Test Compound:
- The diluted blood is incubated with a solution of this compound (dissolved in a suitable solvent like DMSO) or the solvent control at 37°C for a short period (e.g., 2 minutes).
3. Induction of Aggregation:
- An aggregating agent (e.g., arachidonic acid, collagen, or ADP) is added to the blood sample to induce platelet aggregation.
4. Impedance Measurement:
- The change in electrical impedance across a pair of electrodes placed in the blood sample is measured over a period of time (e.g., 5 minutes) using a whole blood aggregometer. As platelets aggregate on the electrodes, the impedance increases.
5. Data Analysis:
- The increase in impedance is recorded and compared to the control group.
- The percentage inhibition of aggregation by this compound is calculated for each inducer.
- The IC50 value is determined from the dose-response curve for each aggregating agent.
Visualizations: Signaling Pathways and Workflows
Putative Xanthone-Mediated Anti-Cancer Signaling
Caption: Putative signaling pathways targeted by xanthones in cancer cells.
Experimental Workflow: Cytotoxicity MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Experimental Workflow: PAF Receptor Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferation, cell cycle arrest and apoptosis induced by a natural xanthone from Gentianopsis paludosa Ma, in human promyelocytic leukemia cell line HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Anticancer Potential of Rubraxanthone Against the CEM-SS Cell Line: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a naturally occurring xanthone, has demonstrated promising anticancer properties. This technical guide delves into the current understanding of this compound's potential as a therapeutic agent against the human T-lymphoblastoid cell line, CEM-SS, a well-established model for T-cell acute lymphoblastic leukemia. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Data Presentation
The primary quantitative measure of this compound's cytotoxic activity against the CEM-SS cell line is its half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50). This value represents the concentration of the compound required to inhibit the growth of or kill 50% of the cell population.
| Compound | Cell Line | Assay | IC50/LC50 Value | Citation |
| This compound | CEM-SS | Not Specified | 5.0 µg/mL | [1] |
Note: While the precise assay used to determine this value is not detailed in the available literature, it is typically determined using a cell viability assay such as the MTT or XTT assay. Further research is required to elucidate more detailed quantitative data, such as apoptosis rates and cell cycle distribution percentages, following this compound treatment of CEM-SS cells.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of scientific findings. The following sections outline standard methodologies for key experiments relevant to assessing the anticancer potential of a compound like this compound.
Cell Culture and Maintenance
The CEM-SS human T-lymphoblastoid cell line is typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The cells are grown in suspension and should be subcultured every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
CEM-SS cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed CEM-SS cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to acclimate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated CEM-SS cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat CEM-SS cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating agent Propidium Iodide (PI) to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and untreated CEM-SS cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat CEM-SS cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer potential of a compound like this compound.
Caption: General workflow for assessing the anticancer effects of this compound on CEM-SS cells.
Hypothesized Signaling Pathway: Intrinsic Apoptosis
While the specific signaling pathways modulated by this compound in CEM-SS cells have not been elucidated, many xanthones are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized model of this pathway.
Caption: A generalized model of the intrinsic apoptosis pathway potentially induced by this compound.
Conclusion and Future Directions
The available data indicates that this compound exhibits cytotoxic activity against the CEM-SS T-lymphoblastic leukemia cell line with an LC50 of 5.0 µg/mL.[1] However, a significant gap exists in the literature regarding the detailed molecular mechanisms underlying this activity. Future research should focus on:
-
Quantitative analysis of apoptosis and cell cycle arrest: Performing Annexin V/PI and PI staining assays followed by flow cytometry to quantify the apoptotic and cell cycle effects of this compound on CEM-SS cells.
-
Elucidation of signaling pathways: Utilizing techniques such as Western blotting and phospho-protein arrays to identify the specific signaling cascades (e.g., MAPK, PI3K/Akt, NF-κB) modulated by this compound in this cell line.
-
In vivo studies: Validating the in vitro findings in animal models of T-cell acute lymphoblastic leukemia to assess the therapeutic potential of this compound in a more complex biological system.
By addressing these research questions, a more comprehensive understanding of this compound's anticancer potential can be achieved, paving the way for its potential development as a novel therapeutic agent for T-cell malignancies.
References
Rubraxanthone: A Technical Guide to its Potential as an Antiplatelet Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubraxanthone, a xanthone compound isolated from plants of the Guttiferae family, has demonstrated significant promise as a potential antiplatelet agent.[1] This technical guide provides an in-depth overview of the current scientific data on this compound's antiplatelet activity. It includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing its efficacy, and a proposed mechanism of action illustrated through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiplatelet therapies.
Quantitative Data on Antiplatelet Activity
This compound has been evaluated for its ability to inhibit platelet aggregation induced by various agonists. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation
| Inducer | IC50 (µM) | Source |
| Collagen | 47.0 | Jantan et al.[2] |
| Collagen | 229.2 ± 5.1 | Alkadi et al.[3][4] |
| Arachidonic Acid (AA) | 114.9 ± 3.1 | Alkadi et al.[3][4] |
| Adenosine Diphosphate (ADP) | 107.4 ± 4.8 | Alkadi et al.[3][4] |
Table 2: Inhibitory Activity of this compound on Platelet-Activating Factor (PAF) Receptor Binding
| Assay | IC50 (µM) | Source |
| PAF Receptor Binding | 18.2 | Jantan et al.[5][6][7] |
Experimental Protocols
This section details the methodologies employed in the key experiments to determine the antiplatelet effects of this compound.
In Vitro Platelet Aggregation Assay (Impedance Method)
This protocol is based on the whole blood impedance aggregometry method.
-
Blood Collection: Whole human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Dilution: The whole blood is diluted 1:1 with buffered saline.
-
Incubation with Test Compound: The diluted blood (1 mL) is incubated with a small volume (e.g., 5 µL) of this compound (dissolved in DMSO) at 37°C for 2 minutes.[4]
-
Initiation of Aggregation: Platelet aggregation is initiated by adding a standard agonist such as collagen (2 µg/mL), adenosine diphosphate (ADP) (10 µM), or arachidonic acid (AA) (0.5 mM).[4]
-
Measurement: Platelet aggregation is measured for at least 5 minutes using a whole-blood lumi-aggregometer.[3][4] The instrument measures the change in impedance between two electrodes immersed in the blood sample. As platelets aggregate on the electrodes, the impedance increases.
-
Data Analysis: The results are expressed as the percentage of inhibition of aggregation compared to a control group (treated with DMSO vehicle). The IC50 value, the concentration of this compound required to inhibit aggregation by 50%, is then calculated.
Platelet-Activating Factor (PAF) Receptor Binding Assay
This protocol describes a competitive binding assay to determine the effect of this compound on PAF receptor binding.
-
Platelet Preparation: Rabbit platelets are washed and prepared to a specific concentration in a suitable buffer.
-
Assay Mixture: The reaction mixture contains the washed platelets, [3H]-PAF (a radiolabeled form of PAF) as the ligand, and varying concentrations of this compound or a control compound.
-
Incubation: The mixture is incubated to allow for competitive binding between [3H]-PAF and this compound to the PAF receptors on the platelets.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the platelets (with bound ligand) from the unbound ligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of [3H]-PAF bound to the platelets, is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to inhibit the binding of [3H]-PAF is determined.[5][7] The results are used to calculate the IC50 value, representing the concentration of this compound that displaces 50% of the specific binding of [3H]-PAF.
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound in platelets are still under investigation, its inhibitory action against multiple aggregation inducers suggests it may interfere with common downstream signaling pathways. Xanthone derivatives have been shown to inhibit platelet aggregation by reducing thromboxane formation and phosphoinositide breakdown.[8]
Platelet activation by agonists like collagen and thrombin triggers a cascade of intracellular events. A key pathway involves the activation of Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate Protein Kinase C (PKC) and mobilize intracellular calcium. This signaling cascade culminates in granule secretion, thromboxane A2 (TXA2) synthesis, and the conformational activation of integrin αIIbβ3, leading to platelet aggregation.
Given that this compound inhibits aggregation induced by collagen and other agonists, it is plausible that it acts on one or more components of this central signaling pathway. The diagram below illustrates a simplified platelet activation pathway and highlights the potential points of inhibition by this compound.
Conclusion and Future Directions
The available data strongly suggest that this compound is a potent inhibitor of platelet aggregation in vitro, acting against multiple physiologically relevant agonists. Its ability to interfere with PAF receptor binding and likely modulate key intracellular signaling pathways makes it an attractive candidate for further investigation as an antiplatelet therapeutic.
Future research should focus on:
-
Elucidating the precise molecular mechanism of action: Identifying the specific protein targets of this compound within the platelet signaling cascade.
-
In vivo efficacy and safety: Evaluating the antithrombotic effects and potential side effects of this compound in animal models.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.[9]
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
References
- 1. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. : Oriental Journal of Chemistry [orientjchem.org]
- 4. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]
- 5. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel inhibitory actions on platelet thromboxane and inositolphosphate formation by xanthones and their glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Rubraxanthone as a SARS-CoV-2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Rubraxanthone as a potential inhibitor of SARS-CoV-2, the causative agent of COVID-19. The information presented herein is collated from pre-clinical in-vitro and in-silico studies, offering a foundational resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Executive Summary
This compound, a natural xanthone derivative, has emerged as a promising candidate for anti-SARS-CoV-2 therapy. Scientific investigations have demonstrated its ability to inhibit the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Notably, this compound exhibits a mixed-inhibition mechanism, suggesting a complex interaction with the enzyme. Furthermore, it displays a favorable cytotoxicity profile, a crucial characteristic for a potential therapeutic agent. This document summarizes the key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the proposed mechanisms and workflows.
Quantitative Data Summary
The antiviral and enzymatic inhibitory activities of this compound against SARS-CoV-2, along with its cytotoxic profile, are summarized in the tables below. This data is primarily derived from in-vitro studies.
Table 1: In-Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Description |
| EC50 | 13.9 ± 3.8 µM | Vero E6 | 50% effective concentration required to inhibit viral replication by 50%. |
| CC50 | > 100 µM | Vero E6 | 50% cytotoxic concentration, indicating the concentration at which 50% of the cells are killed. |
| Selectivity Index (SI) | > 7.19 | - | Calculated as CC50/EC50, a measure of the compound's therapeutic window. |
Table 2: Enzymatic Inhibition of SARS-CoV-2 Main Protease (Mpro) by this compound
| Parameter | Value | Assay Type | Description |
| Ki | 74.6 ± 24.1 µM | Protease Inhibition Assay | Dissociation constant for the binding of this compound to the free Mpro enzyme. |
| Ki' | 9.82 ± 3.17 µM | Protease Inhibition Assay | Dissociation constant for the binding of this compound to the Mpro-substrate complex. |
| Inhibition Mode | Mixed | Protease Inhibition Assay | Indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex. |
Proposed Mechanism of Action
In-silico molecular docking and molecular dynamics simulation studies have provided insights into the potential mechanism by which this compound inhibits SARS-CoV-2 Mpro. The primary mode of action is through a mixed-inhibition model, suggesting that this compound can bind to both the active site and an allosteric site on the Mpro enzyme. This dual-binding capability could contribute to its potent inhibitory effect. The binding at the allosteric site may induce conformational changes in the enzyme, thereby affecting its catalytic activity, while binding at the active site directly competes with the substrate.
Proposed inhibitory action of this compound on the SARS-CoV-2 replication cycle.
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted to evaluate the efficacy of this compound as a SARS-CoV-2 inhibitor.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This assay is designed to quantify the inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 Mpro. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound solutions. Include wells with DMSO only as a negative control and a known Mpro inhibitor as a positive control.
-
Add the recombinant SARS-CoV-2 Mpro to each well to a final concentration of approximately 50 nM.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well to a final concentration of 10-20 µM.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at kinetic mode for 15-30 minutes at room temperature.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constants (Ki and Ki'), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk plots.
A simplified workflow for the SARS-CoV-2 Mpro inhibition assay.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of this compound that is toxic to host cells, which is crucial for evaluating its therapeutic index.
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add the MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C with 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In-Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay evaluates the ability of this compound to inhibit SARS-CoV-2 replication in a cell-based model.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Complete growth medium
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound (dissolved in DMSO)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of SARS-CoV-2 in infection medium.
-
Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound in the overlay medium.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the this compound-containing overlay to the respective wells. Include a virus-only control (no compound).
-
Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.
In-Silico Analysis
Computational studies have been instrumental in elucidating the potential binding modes of this compound to the SARS-CoV-2 Mpro.
Molecular Docking
Blind docking simulations were performed to identify potential binding sites of this compound on the entire surface of the Mpro dimer. These studies predicted that this compound could bind to both the active site and a potential allosteric site. The binding energy scores from these simulations provide an estimation of the binding affinity.
Molecular Dynamics Simulations
To investigate the stability of the this compound-Mpro complex, molecular dynamics simulations were conducted. These simulations provide insights into the dynamic behavior of the complex over time and help to identify key amino acid residues involved in the interaction. The results from these simulations support the mixed-inhibition mechanism by showing stable interactions at both the active and allosteric sites.
A flowchart illustrating the in-silico investigation process.
Conclusion and Future Directions
The collective evidence from in-vitro and in-silico studies strongly suggests that this compound is a viable candidate for further investigation as a SARS-CoV-2 inhibitor. Its mixed-inhibition mechanism targeting the main protease is a compelling feature for a potential antiviral. The favorable cytotoxicity profile further enhances its therapeutic potential.
Future research should focus on:
-
In-vivo efficacy studies: Evaluating the antiviral activity of this compound in animal models of SARS-CoV-2 infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Lead optimization: Synthesizing and evaluating derivatives of this compound to improve its potency and pharmacokinetic properties.
-
Mechanism of action studies: Further experimental validation of the allosteric binding site and its role in Mpro inhibition.
This technical guide serves as a foundational document for the scientific community to build upon in the collective effort to develop effective treatments for COVID-19.
The Pharmacological Profile of Rubraxanthone: An In-depth Technical Guide on its Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a prenylated xanthone primarily isolated from plants of the Guttiferae family, such as Garcinia parvifolia and Garcinia griffithii, has emerged as a promising natural compound with a diverse range of biological activities.[1][2][3] Initial screening studies have revealed its potential as an anti-platelet, anti-cancer, antioxidant, and anti-inflammatory agent. This technical guide provides a comprehensive overview of the initial pharmacological profile of this compound, detailing the experimental methodologies used in its screening, presenting key quantitative data, and visualizing the implicated signaling pathways and experimental workflows.
Pharmacological Activities and Quantitative Data
The initial pharmacological screening of this compound has demonstrated significant activity across several key areas of therapeutic interest. The following tables summarize the quantitative data obtained from these preliminary studies.
| Pharmacological Activity | Assay / Model | Target | IC50 / LC50 | Reference |
| Anti-platelet Activity | Platelet-Activating Factor (PAF) Receptor Binding | Rabbit Platelets | 18.2 µM | [4] |
| Platelet Aggregation (Collagen-induced) | Human Whole Blood | 229.2 µM | [5] | |
| Platelet Aggregation (ADP-induced) | Human Whole Blood | 107.4 µM | [5] | |
| Platelet Aggregation (Arachidonic Acid-induced) | Human Whole Blood | 114.9 µM | [5] | |
| Anticancer Activity | Cytotoxicity Assay | CEM-SS (Human T-lymphoblastoid) Cell Line | 5.0 µg/mL | [1][6] |
| Cytotoxicity Assay | MCF-7 (Human Breast Adenocarcinoma) Cell Line | 9.0 µM | [1] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Inhibition | Not Specified | - | [3][7] |
| Antioxidant Activity | DPPH Radical Scavenging Assay | - | - | [3] |
Table 1: Summary of In Vitro Pharmacological Activities of this compound
| Parameter | Value | Units | Conditions | Reference |
| Cmax | 4.267 | µg/mL | Single oral dose of 700 mg/kg in mice | [7][8] |
| Tmax | 1.5 | hours | Single oral dose of 700 mg/kg in mice | [7][8] |
| T1/2 | 6.72 | hours | Single oral dose of 700 mg/kg in mice | [7][8] |
| AUCt0-t∞ | 560.99 | µg·h/L | Single oral dose of 700 mg/kg in mice | [7][8] |
| Vd/F | 1200.19 | mL/kg | Single oral dose of 700 mg/kg in mice | [7][8] |
| Cl/F | 1123.88 | mL/h/kg | Single oral dose of 700 mg/kg in mice | [7][8] |
Table 2: Pharmacokinetic Profile of this compound in Mice
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial screening of this compound.
Anti-platelet Activity: Platelet Aggregation Assay
This protocol is based on the principles of light transmission aggregometry (LTA).
-
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists in human whole blood.
-
Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists: Collagen, Adenosine Diphosphate (ADP), Arachidonic Acid (AA).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Saline solution.
-
Light transmission aggregometer.
-
-
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge fresh whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Assay Protocol:
-
Adjust the PRP platelet count with PPP to a standardized concentration.
-
Pipette a known volume of PRP into the aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Add the platelet agonist (Collagen, ADP, or AA) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of inhibition of aggregation is calculated relative to the vehicle control.
-
The IC50 value (the concentration of this compound required to inhibit 50% of platelet aggregation) is determined from a dose-response curve.
-
-
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (LC50).
-
Materials:
-
CEM-SS or MCF-7 cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the LC50 value from a dose-response curve.
-
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the free radical scavenging capacity of a compound.
-
Objective: To measure the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Materials:
-
DPPH solution in methanol.
-
This compound solutions at various concentrations.
-
Methanol.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Reaction Mixture Preparation:
-
Mix a solution of this compound with the DPPH solution.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates the scavenging of DPPH radicals.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated.
-
An IC50 value can be determined, representing the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Objective: To assess the inhibitory effect of this compound on the production of the pro-inflammatory mediator nitric oxide.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS).
-
This compound solutions.
-
Griess Reagent (for nitrite determination).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with this compound for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent. The presence of nitrite (a stable product of NO) will result in a colorimetric reaction.
-
-
Absorbance Reading:
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
The amount of nitrite is quantified using a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory and anticancer effects of many xanthones are attributed to their modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to act on pathways commonly affected by this class of compounds, such as the NF-κB and MAPK pathways.
Caption: General workflow for the initial pharmacological screening of this compound.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Conclusion
The initial pharmacological screening of this compound reveals it to be a multifaceted compound with promising therapeutic potential. Its demonstrated activities against platelet aggregation, cancer cell proliferation, oxidative stress, and inflammation warrant further investigation. The data presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms underlying its various biological effects, including definitive confirmation of its impact on the NF-κB and MAPK signaling pathways, as well as comprehensive in vivo efficacy and safety profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogen-activated protein kinase (p38-, JNK-, ERK-) activation pattern induced by extracellular and intracellular singlet oxygen and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubraxanthone: An In-depth Technical Guide to its Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a prenylated xanthone primarily isolated from plants of the Guttiferae family, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] As with any promising bioactive compound, a thorough understanding of its physicochemical properties is paramount for its successful development as a therapeutic agent. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols and data presentation formats to aid researchers in their investigations. While specific experimental data for this compound's solubility and forced degradation is not extensively available in public literature, this guide presents established methodologies for determining these crucial parameters.
Solubility Profile of this compound
The solubility of a drug substance is a critical determinant of its bioavailability and formulation feasibility. Xanthones, as a class of compounds, are generally characterized by poor aqueous solubility due to their rigid, polycyclic aromatic structure.[2] this compound is known to be soluble in dimethyl sulfoxide (DMSO).[3] However, comprehensive quantitative data in a range of solvents is essential for preclinical and formulation development.
Data Presentation: Solubility of this compound
The following tables provide a structured format for summarizing experimentally determined solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Soluble[3] | Data not available | - |
| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask Method |
| Propylene Glycol | 25 | Data not available | Data not available | Shake-Flask Method |
| Polyethylene Glycol 400 | 25 | Data not available | Data not available | Shake-Flask Method |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 1.2 | Simulated Gastric Fluid (without pepsin) | 37 | Data not available | Data not available |
| 4.5 | Acetate Buffer | 37 | Data not available | Data not available |
| 6.8 | Simulated Intestinal Fluid (without pancreatin) | 37 | Data not available | Data not available |
| 7.4 | Phosphate Buffer | 37 | Data not available | Data not available |
| 9.0 | Borate Buffer | 37 | Data not available | Data not available |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[2][3][4][5]
Objective: To determine the saturation solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound (solid, pure form)
-
Selected solvents/buffers
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for this compound quantification[6][7]
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the desired solvent or buffer to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Perform the experiment in triplicate for each solvent/buffer.
Data Analysis: Calculate the average concentration from the triplicate measurements to determine the solubility of this compound in the specific solvent or buffer.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile of this compound
Assessing the stability of a drug candidate under various environmental conditions is a mandatory step in drug development to ensure its quality, safety, and efficacy over time. Forced degradation studies are employed to identify potential degradation products and establish stability-indicating analytical methods.[8][9]
Known Stability Data
Limited stability data for this compound is available. A pharmacokinetic study in mice demonstrated that this compound is stable in plasma after three freeze-thaw cycles and for 24 hours at ambient temperature before and after extraction.[10]
Data Presentation: Forced Degradation Studies
The following table provides a template for summarizing the results of forced degradation studies on this compound.
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | No. of Degradation Products | Observations |
| Acid Hydrolysis | 0.1 M HCl | e.g., 2, 4, 8, 24 h | e.g., 60 | Data not available | Data not available | e.g., Color change |
| Base Hydrolysis | 0.1 M NaOH | e.g., 2, 4, 8, 24 h | e.g., 60 | Data not available | Data not available | e.g., Precipitation |
| Oxidative Degradation | 3% H₂O₂ | e.g., 2, 4, 8, 24 h | e.g., Room Temp | Data not available | Data not available | |
| Thermal Degradation | Dry Heat | e.g., 24, 48, 72 h | e.g., 80 | Data not available | Data not available | e.g., Change in physical appearance |
| Photostability | UV Light (254 nm) | e.g., 24, 48, 72 h | e.g., Room Temp | Data not available | Data not available | |
| Photostability | Visible Light | e.g., 24, 48, 72 h | e.g., Room Temp | Data not available | Data not available |
Experimental Protocol: Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound. The conditions may need to be optimized to achieve a target degradation of 5-20%.[11]
Objective: To investigate the degradation behavior of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating method.
Materials:
-
This compound (solid, pure form)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
Temperature-controlled oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with a validated stability-indicating method[6][12]
-
pH meter
Procedure:
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60 °C) for various time points.
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60 °C) for various time points.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for various time points, protected from light.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and expose it to dry heat in an oven (e.g., 80 °C) for various time points.
-
At each time point, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photostability (Solid and Solution State):
-
Expose solid this compound and a solution of this compound to UV and visible light in a photostability chamber for various time points.
-
A control sample should be kept in the dark under the same conditions.
-
At each time point, prepare samples for HPLC analysis.
-
3. HPLC Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks. A diode array detector (DAD) is recommended to check for peak purity.
Data Analysis:
-
Calculate the percentage of degradation for each stress condition and time point.
-
Identify the number and relative retention times of the degradation products.
Caption: General Workflow for Forced Degradation Studies.
Potential Degradation Pathways
The chemical structure of this compound, featuring a xanthone core with hydroxyl, methoxy, and geranyl substituents, provides clues to its potential degradation pathways.
-
Hydrolysis: The ether linkage of the methoxy group could be susceptible to cleavage under strong acidic or basic conditions, although this is generally a stable functional group.
-
Oxidation: The phenolic hydroxyl groups and the double bonds in the geranyl side chain are potential sites for oxidation. Oxidation can lead to the formation of quinone-type structures and other oxygenated derivatives.[13]
-
Photodegradation: The conjugated aromatic system of the xanthone core can absorb UV and visible light, potentially leading to photochemical reactions such as photooxidation or isomerization of the geranyl side chain.[14][15]
-
Thermal Degradation: At elevated temperatures, decarboxylation (if applicable), dehydration, or cleavage of the geranyl side chain could occur.[16]
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols provided herein will enable researchers to generate the necessary data to support its development as a potential therapeutic agent. A thorough understanding of these fundamental physicochemical properties is a critical step in translating the promising biological activities of this compound into clinical applications. Further research is warranted to fully characterize the solubility and stability profile of this intriguing natural product.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. pubcompare.ai [pubcompare.ai]
- 3. bioassaysys.com [bioassaysys.com]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. phcogj.com [phcogj.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Natural Abundance and Bioactivity of Rubraxanthone in Garcinia griffithii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance of Rubraxanthone, a promising xanthone derivative, in Garcinia griffithii. The document details experimental protocols for its extraction and isolation, summarizes its biological activity, and presents visual representations of experimental workflows and potential signaling pathways. This information is intended to support further research and development of this compound for potential therapeutic applications.
Quantitative Analysis of this compound in Garcinia griffithii
While comprehensive quantitative data on the natural abundance of this compound in various parts of Garcinia griffithii is not extensively documented in the current literature, preliminary studies provide valuable insights into its presence. One study successfully isolated this compound from the leaves of the plant. The yield of pure compound is an essential metric for assessing the viability of a natural source for drug development.
Table 1: Isolation of this compound from Garcinia griffithii
| Plant Part | Compound Yield | Method of Isolation | Source |
| Dried Leaves | 11 mg | Methanol extraction followed by vacuum liquid chromatography and preparative thin-layer chromatography. | [1][2] |
It is important to note that the initial quantity of plant material used for this isolation was not specified, precluding the calculation of a precise percentage yield. Further quantitative studies employing validated analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary to determine the exact concentration of this compound in different tissues of Garcinia griffithii.
Experimental Protocols
Extraction and Isolation of this compound from Garcinia griffithii Leaves
A documented method for the extraction and isolation of this compound from the dried leaves of Garcinia griffithii provides a foundational protocol for obtaining this compound for research purposes.[1][2]
Protocol:
-
Extraction: The dried leaves of Garcinia griffithii are subjected to reflux extraction with methanol for a duration of 6-8 hours. The resulting mixture is then filtered to separate the methanolic extract from the solid plant material.
-
Fractionation: The crude methanol extract is fractionated using vacuum liquid chromatography (VLC) with solvents of varying polarities to separate the components based on their chemical properties.
-
Purification: The fractions containing this compound are further purified using preparative thin-layer chromatography (TLC) to yield the pure compound. The structure of the isolated this compound is confirmed through spectroscopic data interpretation.[1][2]
Extraction and Isolation Workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
While a specific HPLC method for the quantification of this compound in Garcinia griffithii has not been published, methods developed for other Garcinia species can be adapted. The following protocol for Garcinia mangostana stem bark extract provides a robust starting point.
Instrumentation and Conditions:
-
Column: Shimadzu Shimp-pack VP – ODS (4.6x250mm) or equivalent C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 0.4% formic acid in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector.
-
Standard: A pure standard of this compound is required for calibration.
This method would require validation for use with Garcinia griffithii extracts to ensure accuracy and precision.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with its antiplatelet and cytotoxic effects being of significant interest for drug development.
Antiplatelet Activity
This compound isolated from Garcinia griffithii has been shown to inhibit platelet aggregation induced by various agonists.[1][2]
Table 2: Antiplatelet Activity of this compound from Garcinia griffithii
| Inducer | IC₅₀ (μg/mL) |
| Arachidonic Acid | 114.9 ± 3.1 |
| Collagen | 229.2 ± 5.1 |
| Adenosine Diphosphate (ADP) | 107.4 ± 4.8 |
The mechanism of this antiplatelet activity is thought to involve the inhibition of the arachidonic acid pathway and interaction with the platelet-activating factor (PAF) receptor.
Proposed Antiplatelet Mechanism of this compound.
Cytotoxic Activity
This compound has exhibited cytotoxic effects against various cancer cell lines. While the precise signaling pathways for this compound-induced cytotoxicity are not fully elucidated, the mechanisms for xanthones, in general, often involve the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. These can include the PI3K/Akt, MAPK, and NF-κB pathways, as well as the generation of reactive oxygen species (ROS).
Potential Cytotoxic Signaling Pathways of Xanthones.
Conclusion and Future Directions
This compound from Garcinia griffithii presents a compelling case for further investigation as a potential therapeutic agent. This guide consolidates the current knowledge on its natural abundance, isolation, and biological activities. Key areas for future research include:
-
Quantitative Analysis: A systematic study to quantify the concentration of this compound in different parts of Garcinia griffithii (leaves, stem, bark, fruit) at various stages of growth and geographical locations.
-
Method Development and Validation: Development and validation of a specific HPLC or other analytical method for the routine quantification of this compound in G. griffithii extracts.
-
Mechanism of Action: In-depth studies to elucidate the precise molecular mechanisms and signaling pathways underlying the antiplatelet and cytotoxic activities of this compound.
-
In Vivo Studies: Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Addressing these research gaps will be crucial in advancing the development of this compound as a novel therapeutic candidate.
References
- 1. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. : Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Note: Quantification of Rubraxanthone using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a xanthone derivative isolated from plants such as the stem bark of mangosteen (Garcinia mangostana Linn.) and Garcinia cowa, has demonstrated a range of promising biological activities, including antioxidant, antibacterial, and cytotoxic effects.[1][2][3] Accurate and reliable quantification of this compound in various matrices, such as plasma and plant extracts, is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method, based on validated procedures.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. A Diode-Array Detector (DAD) is used for the detection and quantification of this compound at its maximum absorption wavelength, ensuring high sensitivity and selectivity.
Data Presentation
Table 1: HPLC-DAD Chromatographic Conditions for this compound Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Shim-pack VP–ODS C18 (4.6 x 250 mm)[2][4][5] | ZORBAX RRHD Eclipse Plus C18 (3.0 x 100 mm, 1.8 µm)[6] | C18 (3.0 x 100 mm, 1.8 µm)[1] |
| Mobile Phase | Acetonitrile : 0.4% Formic Acid (75:25, v/v)[2][4] | Acetonitrile : 0.4% Formic Acid (3:1, v/v)[6] | Methanol : 0.4% Formic Acid (15:85, v/v)[5] |
| Flow Rate | 1.0 mL/min[2][4][5] | 0.2 mL/min[6] | 0.3 mL/min[1] |
| Detection Wavelength | 243 nm[1][3][6] | 243.2 nm[5] | Not Specified |
| Injection Volume | 20 µL[5] | Not Specified | Not Specified |
| Column Temperature | 20 ± 3 °C[6] | Ambient | Ambient |
| Run Time | ~20 minutes[5] | ~3 minutes[1] | Not Specified |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result (Plant Extract) | Result (Human Plasma) |
| Linearity Range | 2.5 - 25 µg/mL[2] | 206 - 6180 ng/mL[1] |
| Correlation Coefficient (r²) | 0.999[2] | 0.999[1] |
| Limit of Detection (LOD) | 0.47 µg/mL[2][4] | Not Specified |
| Limit of Quantification (LOQ) | 1.56 µg/mL[2][4] | 206 ng/mL[1] |
| Accuracy (Recovery) | 99.39 - 104.47%[4] | > 95%[1] |
| Precision (RSD) | Intra-day: ≤ 1.58%, Inter-day: ≤ 3.20%[2] | Within-run & Between-run: < 4.7%[1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Sample matrix (e.g., dried plant material, plasma)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)
-
C18 analytical column (specifications as per Table 1)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired linearity range (e.g., 2.5, 5, 10, 12.5, and 25 µg/mL for plant extracts or 206, 616, 2570, 4934, and 6180 ng/mL for plasma).[1][2]
Sample Preparation
For Plant Material (e.g., Stem Bark):
-
Dry the plant material in an oven at 50°C for 72 hours and then grind it into a fine powder.
-
Accurately weigh a specific amount of the powdered sample.
-
Extract the this compound using a suitable solvent (e.g., methanol or dichloromethane) through methods such as maceration or sonication.[5]
-
Filter the extract through a 0.45 µm syringe filter before HPLC injection.[2]
For Human Plasma:
-
To 150 µL of human plasma, add a known concentration of an internal standard if available (e.g., 50 µL of 20 µg/mL mangostin).[1]
-
Add acetonitrile at a volume ratio of 2:1 (precipitant:plasma) to precipitate the proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC injection.
HPLC-DAD Analysis
-
Set up the HPLC-DAD system according to the parameters specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (methanol or mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Monitor the chromatograms at the specified wavelength (e.g., 243 nm).
Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow Diagram
Caption: Experimental workflow for this compound quantification by HPLC-DAD.
References
Application Note: UPLC-UV Method for the Determination of Rubraxanthone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of rubraxanthone in human plasma using an Ultra-Performance Liquid Chromatography with Ultraviolet (UPLC-UV) detection method. This method is suitable for pharmacokinetic studies and other clinical applications requiring accurate measurement of this compound concentrations.
Introduction
This compound, a xanthone derivative, has demonstrated various potential health benefits, including antioxidant, anti-bacterial, and cytotoxic activities.[1][2][3][4] To effectively evaluate its efficacy and pharmacokinetic profile in clinical settings, a sensitive and reliable analytical method for its quantification in biological matrices is essential.[1][2][3] This application note details a validated UPLC-UV method for the determination of this compound in human plasma, adapted from the work of Susanti et al. (2019).[1][2][3][5] The described method is proven to be selective, linear, sensitive, precise, and accurate for its intended purpose.[1][2][3]
Experimental Protocols
This section outlines the detailed methodologies for the analysis of this compound in human plasma.
2.1. Materials and Reagents
-
This compound reference standard
-
Mangostin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Human plasma (blank)
-
Ultrapure water
2.2. Instrumentation and Chromatographic Conditions
A UPLC system equipped with a UV detector is required. The specific conditions are summarized in the table below.
| Parameter | Specification |
| Column | C18 column (100 mm × 3.0 mm, 1.8 µm particle size)[1][2][5] |
| Mobile Phase | Acetonitrile – 0.4% Formic acid (75:25, v/v)[1][2][5] |
| Flow Rate | 0.3 mL/min (isocratic)[1][2][5] |
| UV Detection Wavelength | 243 nm[1][2][5] |
| Elution Time | Approximately 3 minutes for this compound[1][2][5] |
| Internal Standard | Mangostin[1] |
2.3. Sample Preparation
The sample preparation involves a protein precipitation method.[1][2]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (mangostin).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject a suitable volume of the supernatant into the UPLC system.
2.4. Method Validation
The method was validated according to EMEA guidelines, assessing its selectivity, linearity, sensitivity, precision, accuracy, recovery, and stability.[1][2]
Data Presentation
The quantitative data from the method validation are summarized in the following tables for easy reference and comparison.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 206 to 6180 ng/mL[1][2][3] |
| Correlation Coefficient (r) | 0.999[1][2][3] |
| Lower Limit of Quantitation (LLOQ) | 206 ng/mL[1][2][3] |
Table 2: Precision and Accuracy
| Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Low QC | < 4.7%[1][2][3] | < 4.7%[1][2][3] | Within ±15% of nominal value |
| Medium QC | < 4.7%[1][2][3] | < 4.7%[1][2][3] | Within ±15% of nominal value |
| High QC | < 4.7%[1][2][3] | < 4.7%[1][2][3] | Within ±15% of nominal value |
Table 3: Recovery and Stability
| Parameter | Result |
| Mean Recovery of this compound | > 95%[1][2][3] |
| Freeze/Thaw Stability | Stable for three cycles[1][2][3] |
| Short-Term Stability (at room temp) | Stable during processing and analysis times[1][2] |
Visualizations
4.1. Experimental Workflow
Caption: Key Parameters for Method Validation.
References
Rubraxanthone: Application Notes and Protocols for In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a naturally occurring xanthone derivative, has demonstrated significant inhibitory effects on platelet aggregation. These application notes provide a comprehensive overview of its activity and detailed protocols for its evaluation in in vitro platelet aggregation assays. This document is intended to guide researchers in pharmacology, hematology, and drug discovery in assessing the antiplatelet potential of this compound and similar compounds.
Mechanism of Action
This compound has been shown to inhibit platelet aggregation induced by various agonists, suggesting a multi-faceted mechanism of action. Key findings indicate that this compound acts as an antagonist at the Platelet-Activating Factor (PAF) receptor.[1] Furthermore, studies on xanthone derivatives suggest a broader inhibitory effect on the thromboxane pathway, which is crucial for platelet activation. The compound's ability to inhibit aggregation induced by arachidonic acid (AA), adenosine diphosphate (ADP), and collagen points towards its interference with multiple signaling cascades involved in platelet activation and aggregation.
Quantitative Data Summary
The inhibitory potency of this compound against platelet aggregation induced by different agonists is summarized below. The data, presented as IC50 values, highlight its efficacy in interfering with key activation pathways.
| Agonist | IC50 (µM) | Reference |
| Arachidonic Acid (AA) | 114.9 ± 3.1 | [2][3] |
| Adenosine Diphosphate (ADP) | 107.4 ± 4.8 | [2][3] |
| Collagen | 229.2 ± 5.1 | [2][3] |
| Platelet-Activating Factor (PAF) Receptor Binding | 18.2 µM | [1][4] |
Signaling Pathways in Platelet Aggregation
Understanding the signaling pathways initiated by common platelet agonists is crucial for elucidating the mechanism of action of inhibitors like this compound.
Arachidonic Acid (AA) Pathway
Arachidonic acid is metabolized within platelets to form thromboxane A2 (TxA2), a potent platelet agonist. This pathway is a primary target for many antiplatelet drugs.
Adenosine Diphosphate (ADP) Pathway
ADP induces platelet aggregation by activating two distinct purinergic receptors, P2Y1 and P2Y12, which trigger downstream signaling through Gq and Gi proteins, respectively.
Collagen Pathway
Collagen initiates platelet activation by binding to the GPVI receptor, leading to a signaling cascade that involves tyrosine kinases and phospholipase C.
Platelet-Activating Factor (PAF) Pathway
PAF binds to its G-protein coupled receptor (PAFR), activating both Gq and Gi signaling pathways, leading to a robust platelet response.
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using LTA, the gold-standard method for assessing platelet function.[5]
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-buffered saline (PBS).
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid).
-
This compound stock solution (in DMSO or other suitable solvent).
-
Light Transmission Aggregometer.
-
Refrigerated centrifuge.
-
Pipettes and tips.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.
-
Add 5 µL of the vehicle control or different concentrations of this compound.
-
Incubate for 5 minutes at 37°C with stirring.
-
Add 50 µL of the platelet agonist to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro platelet aggregation assay.
Conclusion
This compound presents a promising scaffold for the development of novel antiplatelet agents. Its inhibitory action against multiple aggregation pathways warrants further investigation into its precise molecular targets. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs in the context of thrombotic diseases.
References
- 1. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Rubraxanthone
These application notes provide a detailed protocol for determining the cytotoxic effects of Rubraxanthone on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation, making it a valuable tool in drug discovery and toxicology studies.[1][2][3]
Introduction
This compound, a prenylated xanthone isolated from plants of the Garcinia genus, has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4] Recent studies have also highlighted its potential as a cytotoxic agent against various cancer cell lines.[5][6] The MTT assay is a reliable method to quantify the cytotoxic effects of this compound. The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3][7] The amount of formazan produced is directly proportional to the number of living cells.[8]
This document provides a comprehensive protocol for academic and industry researchers to evaluate this compound's cytotoxicity, present the data effectively, and understand its potential mechanism of action.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| CEM-SS | Leukemia | 5.0 µg/mL | [6] |
| MCF-7 | Breast Cancer | Moderate Activity | [5] |
| Saos-2 | Bone Cancer | Moderate Activity | [5] |
| SiHa | Cervical Cancer | Moderate Activity | [5] |
| C33A | Cervical Cancer | Moderate Activity | [5] |
| HCT-116 | Colorectal Cancer | Moderate Activity | [5] |
| TE1 | Esophageal Cancer | Moderate Activity | [5] |
| TE2 | Esophageal Cancer | Moderate Activity | [5] |
| SW837 | Rectum Cancer | Moderate Activity | [5] |
| NHDF | Normal Fibroblast | Moderate Activity | [5] |
Experimental Protocols
This section details the step-by-step methodology for performing the MTT assay to determine the cytotoxicity of this compound.
Materials
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer and/or normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[2][9]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)[1]
-
CO2 incubator (37°C, 5% CO2)
Methods
1. Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium per well.[5] The optimal cell density may vary between cell lines and should be determined empirically.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach and resume growth.
2. Treatment with this compound:
-
Prepare a series of dilutions of this compound in a complete culture medium. A starting range of 0.1 to 100 µM is recommended for initial screening.
-
After the overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in a complete culture medium only.
-
Blank: Medium only (no cells) for background absorbance subtraction.[1]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[1][7]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Potential Signaling Pathway of this compound Cytotoxicity
In silico studies suggest that this compound's cytotoxic effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the potential primary targets identified is the mammalian target of rapamycin (MTOR).[10][11] Other implicated protein targets include TNF, CTNNB1 (β-catenin), SRC, and NFKB1.[10][11]
Caption: Potential signaling pathways affected by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. [2508.10117] In silico study on the cytotoxicity against Hela cancer cells of xanthones bioactive compounds from Garcinia cowa: QSAR based on Graph Deep Learning, Network Pharmacology, and Molecular Docking [arxiv.org]
- 11. researchgate.net [researchgate.net]
Application of Rubraxanthone in Anti-inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a prenylated xanthone primarily isolated from the stem bark of Garcinia cowa (kandis), has emerged as a compound of interest for its diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1] Recent studies have highlighted its potential as an anti-inflammatory agent, primarily through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process.[1] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound, with a focus on in vitro models using lipopolysaccharide (LPS)-stimulated macrophages. The protocols outlined below will guide researchers in assessing cytotoxicity, measuring key inflammatory markers, and investigating the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Application Notes
The primary application of this compound in this context is the in vitro assessment of its anti-inflammatory potential. The most common model for this is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with LPS to mimic an inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3]
The anti-inflammatory activity of this compound can be quantified by measuring its ability to inhibit the production of these mediators. Furthermore, the underlying mechanism of action can be elucidated by examining its effects on key inflammatory signaling pathways. Xanthones, as a class of compounds, are known to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][5][6] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the expression of pro-inflammatory genes.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the known quantitative data on the anti-inflammatory activity of this compound. It is important to note that comprehensive quantitative data for this compound is still limited in publicly available literature.
Table 1: Reported Anti-inflammatory Activity of this compound
| Bioactivity | Assay | Key Findings | Reference |
| Inhibition of Nitric Oxide (NO) Production | Griess Assay in LPS-stimulated macrophages | This compound inhibits the production of NO. | [1] |
| Inhibition of Platelet-Activating Factor (PAF) | Not specified | This compound exhibits inhibitory activity against PAF. | [1] |
To provide a broader context for researchers, the following table presents representative IC50 values for other well-characterized anti-inflammatory xanthones. This data is for illustrative purposes and can serve as a benchmark for evaluating the potency of this compound.
Table 2: Representative Anti-inflammatory Activity of Other Xanthones (for comparative purposes)
| Compound | Target | Cell Line | IC50 Value | Reference |
| α-Mangostin | NO Production | LPS-stimulated RAW 264.7 | 9.8 µM | [7] |
| Garcinoxanthone B | NO Production | LPS-stimulated RAW 264.7 | 11.3 µM | [7] |
| Garcinoxanthone C | NO Production | LPS-stimulated RAW 264.7 | 18.0 µM | [7] |
| Macluraxanthone B | NO Production | LPS-stimulated RAW 264.7 | Not specified (Significant inhibition) | [8] |
| Macluraxanthone B | PGE2 Production | LPS-stimulated RAW 264.7 | Not specified (Significant inhibition) | [8] |
| Macluraxanthone B | TNF-α Production | LPS-stimulated RAW 264.7 | Not specified (Significant inhibition) | [8] |
| Macluraxanthone B | IL-6 Production | LPS-stimulated RAW 264.7 | Not specified (Significant inhibition) | [8] |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight. A typical seeding density for a 96-well plate is 1-2 x 10^5 cells/mL.[9]
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid cytotoxicity.[10]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).[10][11]
Cell Viability Assay (MTT Protocol)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
Procedure:
-
After the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[14]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[13]
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently by pipetting up and down to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
Measurement of Nitric Oxide Production (Griess Assay Protocol)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[15]
Materials:
-
Cell culture supernatants from treated cells
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Sodium nitrite standard solution
Procedure:
-
Collect the cell culture supernatant from each well after the 24-hour incubation with LPS.
-
In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess Reagent.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[15]
-
Measure the absorbance at 540 nm using a microplate reader.[16]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol allows for the investigation of this compound's effect on the phosphorylation and expression of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.[17][18]
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again as in step 8.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.
Visualizations
Caption: Experimental Workflow for a this compound Anti-inflammatory Study
References
- 1. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 5. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages [frontiersin.org]
- 8. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Nitric Oxide Griess Assay [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. researchgate.net [researchgate.net]
In Vivo Pharmacokinetic Study Design for Rubraxanthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting an in vivo pharmacokinetic study of Rubraxanthone, a xanthone compound isolated from Garcinia cowa Roxb with promising biological activities.[1][2] The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research needs.
Introduction
This compound has demonstrated a range of biological activities, including antimicrobial, anti-hypercholesterolemic, antiplatelet, antioxidant, cytotoxic, and anti-inflammatory properties.[1][2][3] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism—is a critical step in preclinical drug development.[4] This document outlines the necessary protocols for performing a single-dose oral pharmacokinetic study of this compound in a murine model.
Experimental Design and Workflow
A typical workflow for an in vivo pharmacokinetic study involves animal model selection, dose preparation and administration, serial blood sampling, sample processing, and bioanalysis to determine the drug concentration over time. The resulting data is then used to calculate key pharmacokinetic parameters.
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
Materials and Methods
Animal Models
-
Species: Male or female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Fasting: Animals should be fasted for 12 hours before oral administration of the compound.
Dose Preparation and Administration
-
Compound: this compound, purity >95%.
-
Vehicle: A suspension of this compound in a suitable vehicle, such as virgin coconut oil or a mixture of Cremophor EL and ethanol (1:1) diluted in saline, is recommended to improve solubility and absorption.[1][5]
-
Dose Level: Based on previous studies, a single oral dose of 700 mg/kg can be used.[1][2] However, dose-range finding studies are recommended to determine the maximum tolerated dose and to assess dose-proportionality.
-
Administration: Administer the dose via oral gavage.
Blood Sample Collection
-
Method: Serial blood samples (approximately 30-50 µL) can be collected from the submandibular vein or orbital venous plexus at multiple time points.[5][6] A terminal blood sample can be collected via cardiac puncture.
-
Time Points: Suggested time points for a single oral dose study are: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]
-
Anticoagulant: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin).
Sample Processing and Storage
-
Immediately after collection, centrifuge the blood samples at approximately 1,500 x g for 5-10 minutes at 4°C to separate the plasma.[5]
-
Carefully transfer the supernatant (plasma) to clean, pre-labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.[5]
Bioanalytical Method: UHPLC-MS/MS
An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method should be developed and validated for the quantification of this compound in plasma.
Sample Preparation
Protein precipitation is a common and effective method for preparing plasma samples for LC-MS analysis.[2][7]
-
To a 20 µL plasma sample, add 60 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., α-mangostin).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for injection into the UHPLC-MS/MS system.[6]
Chromatographic and Mass Spectrometric Conditions
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| UHPLC System | A standard UHPLC system |
| Column | A reversed-phase C18 column (e.g., ZORBAX RRHD Eclipse Plus C18, 100 mm × 3.0 mm, 1.8 µm)[2] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Elution | A gradient optimized for the separation of this compound and the internal standard. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35 - 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode (to be optimized) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification of this compound and the internal standard. |
Data Presentation and Pharmacokinetic Analysis
The plasma concentration-time data for each animal should be tabulated. Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters.
| Animal ID | Time (h) | Plasma Concentration (ng/mL) |
| 1 | 0 | BQL |
| 1 | 0.25 | ... |
| 1 | 0.5 | ... |
| ... | ... | ... |
| n | 24 | ... |
BQL: Below Quantifiable Limit
The following pharmacokinetic parameters should be calculated:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration.[1] |
| Tmax | Time to reach Cmax.[1] |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity.[1] |
| t1/2 | Elimination half-life.[1] |
| CL/F | Apparent total clearance of the drug from plasma after oral administration.[1] |
| Vd/F | Apparent volume of distribution after oral administration.[1] |
Potential Signaling Pathway Involvement
This compound has been reported to possess anti-inflammatory properties, including the inhibition of nitric oxide (NO) production and platelet-activating factor (PAF).[2] While the precise signaling cascade for its pharmacokinetic profile is not fully elucidated, its anti-inflammatory mechanism provides a plausible area for further investigation into its pharmacodynamic effects.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
This diagram illustrates a potential mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of key enzymes involved in the inflammatory response. Further pharmacodynamic studies are required to validate these interactions.
References
- 1. admescope.com [admescope.com]
- 2. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Application Note: Evaluating the Anti-Cancer Efficacy of Rubraxanthone In Vitro
Here are the detailed Application Notes and Protocols for evaluating the efficacy of Rubraxanthone using cell culture techniques.
Introduction
This compound is a prenylated xanthone, a class of naturally occurring compounds isolated from various plant species of the Guttiferae family, such as Garcinia mangostana and Mesua corneri.[1][2][3] This compound has demonstrated a wide range of biological activities, including antibacterial, antiplatelet, and significant anti-cancer properties.[2][4] Studies have shown that this compound exhibits cytotoxic effects against a variety of human cancer cell lines, including those from leukemia, breast, lung, and cervical cancers, making it a promising lead compound for oncological drug development.[1][5][6]
The anti-cancer mechanism of xanthones often involves the induction of programmed cell death (apoptosis), interference with the cell cycle, and inhibition of cell migration.[7][8][9] This document provides a set of detailed protocols for researchers to evaluate the efficacy of this compound in a cancer cell culture model, focusing on cytotoxicity, apoptosis induction, cell migration, and the analysis of key signaling pathways.
Experimental Workflow
The overall workflow for evaluating this compound involves a sequential process of treating cancer cells with the compound and then subjecting them to various functional and molecular assays to determine its biological effects.
Caption: A flowchart of the experimental process for assessing this compound's efficacy.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these crystals, once solubilized, is measured spectrophotometrically and is directly proportional to the number of living cells.
Detailed Methodology
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Include a vehicle control (DMSO at the highest concentration used for treatment) and an untreated control.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
Table 1: Cytotoxicity of this compound on [Cancer Cell Line Name] after 48h
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| IC₅₀ Value (µM) | - | ~10 µM |
Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)
Principle
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is compromised.
Detailed Methodology
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well). After 24 hours, treat with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and then resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Data Presentation
Table 2: Apoptosis Induction by this compound in [Cancer Cell Line Name]
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic (%) |
|---|---|---|---|---|
| Control (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 |
| This compound (10 µM) | 60.5 ± 4.1 | 25.3 ± 3.2 | 12.1 ± 1.9 | 37.4 |
| this compound (25 µM) | 25.2 ± 3.5 | 40.8 ± 4.5 | 30.5 ± 3.8 | 71.3 |
Protocol 3: Analysis of Apoptotic Signaling Pathways
Principle
Many xanthones induce apoptosis via the intrinsic (mitochondrial) pathway.[10] This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to cell death.[10] Western blotting can be used to measure changes in the expression levels of these key proteins.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Detailed Methodology (Western Blot)
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control.
Data Presentation
Table 3: Effect of this compound on Apoptotic Protein Expression
| Target Protein | Control (Fold Change) | This compound (10 µM) (Fold Change) | This compound (25 µM) (Fold Change) |
|---|---|---|---|
| Bcl-2 | 1.0 | 0.6 | 0.3 |
| Bax | 1.0 | 1.8 | 2.5 |
| Bax/Bcl-2 Ratio | 1.0 | 3.0 | 8.3 |
| Cleaved Caspase-9 | 1.0 | 2.7 | 4.1 |
| Cleaved Caspase-3 | 1.0 | 3.5 | 5.8 |
Protocol 4: Cell Migration (Wound Healing Assay)
Principle
The wound healing or "scratch" assay is a straightforward method to study cell migration in vitro. A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored, and this process can be inhibited by anti-migratory compounds.
Detailed Methodology
-
Create Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh, low-serum medium containing sub-lethal concentrations of this compound (e.g., determined from the MTT assay to be non-toxic). Include a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in marked regions using a microscope with a camera.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked regions at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) area.
Data Presentation
Table 4: Inhibition of Cell Migration by this compound
| Treatment | Initial Wound Area (µm²) | Final Wound Area (µm²) | Wound Closure (%) |
|---|---|---|---|
| Control (Vehicle) | 500,000 | 150,000 | 70.0 |
| This compound (5 µM) | 500,000 | 350,000 | 30.0 |
| this compound (10 µM) | 500,000 | 450,000 | 10.0 |
References
- 1. koreascience.kr [koreascience.kr]
- 2. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]
- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Potential of Rubraxanthone on Platelet-Activating Factor Receptor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the application of Rubraxanthone as an antagonist in platelet-activating factor (PAF) receptor binding assays. Detailed protocols for conducting such assays, along with a summary of quantitative data and visualization of the relevant signaling pathway and experimental workflow, are presented to facilitate further research and drug discovery efforts in inflammation, allergies, and thrombosis.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2][3] Consequently, the development of PAFR antagonists is a significant area of interest for therapeutic intervention in various inflammatory and cardiovascular diseases.[1]
This compound, a xanthone isolated from Garcinia parvifolia, has demonstrated significant inhibitory effects on the binding of PAF to its receptor.[4][5] This document outlines the methodology to assess the antagonistic properties of this compound and similar compounds on the PAF receptor.
Quantitative Data Summary
This compound exhibits a strong dose-dependent inhibition of PAF receptor binding.[1] The half-maximal inhibitory concentration (IC50) of this compound and other related xanthones has been determined using a competitive radioligand binding assay, providing a quantitative measure of their antagonistic potency.[1][4][5]
| Compound | IC50 (µM) |
| This compound | 18.2 [1][4][5] |
| Isocowanol | > 100 |
| Macluraxanthone | 25.5 |
| 6-Deoxyjacareubin | 22.1 |
| 2-(3-methylbut-2-enyl)-1,3,5-trihydroxyxanthone | 30.8 |
| 2-(3-methylbut-2-enyl)-1,3,5,6-tetrahydroxyxanthone | 35.2 |
| 1,3,5-trihydroxy-6,6'-dimethylpyrano(2',3':6,7)-4-(1,1-dimethylprop-2-enyl)-xanthone | 24.2 |
| Cedrol (Positive Control) | 10.6 |
Table 1: IC50 values of this compound and other xanthones in a PAF receptor binding assay. Data sourced from Jantan et al., 2002.[1][4][5]
Signaling Pathway
The PAF receptor is coupled to multiple G proteins, primarily Gq and Gi, initiating a cascade of intracellular signaling events upon activation.[3][6] This leads to the activation of various downstream effectors, including phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), ultimately resulting in physiological responses such as platelet aggregation and inflammation.[6]
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the inhibitory effect of compounds like this compound on the PAF receptor. This protocol is adapted from the method described by Jantan et al. (2002).[1]
Materials and Reagents
-
Washed rabbit platelets
-
[³H]-PAF (Radioligand)
-
Unlabeled PAF
-
This compound (or other test compounds)
-
Cedrol (Positive control)
-
Assay Buffer (e.g., Tyrode's buffer with 0.25% BSA)
-
Whatman GF/C glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Preparation of Washed Rabbit Platelets
-
Collect rabbit blood into an anticoagulant solution (e.g., ACD solution).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Wash the platelet pellet with assay buffer and resuspend to the desired concentration (e.g., 2 x 10⁸ platelets/mL).
PAF Receptor Binding Assay Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
200 µL of washed rabbit platelet suspension.
-
25 µL of [³H]-PAF (final concentration of ~1 nM).
-
25 µL of the test compound (e.g., this compound) at various concentrations or vehicle control.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled PAF (e.g., 1 µM).
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a Whatman GF/C glass fiber filter under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Specific Binding with Test Compound / Specific Binding with Vehicle)] x 100.
-
-
Determine IC50 Value:
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Conclusion
This compound presents a promising natural compound for the development of novel PAF receptor antagonists. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related compounds in PAF-mediated pathologies. The detailed experimental workflow and signaling pathway diagrams offer a clear visual guide for understanding the methodology and the molecular basis of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: A Validated RP-HPLC Method for the Quantification of Rubraxanthone
Abstract
This document details a precise, accurate, and reliable isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Rubraxanthone. The chromatographic separation was achieved on a C18 column (4.6 x 250 mm, 5 µm) with a mobile phase of 0.4% formic acid in acetonitrile (25:75, v/v) at a flow rate of 1.0 mL/min. Detection was performed at a UV wavelength of 243 nm.[1][2] The method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.[3][4] This robust method is suitable for the routine quality control and quantification of this compound in raw materials and extracts.
1. Introduction
This compound is a xanthone compound primarily isolated from botanicals such as the stem bark of mangosteen (Garcinia mangostana Linn.) and Garcinia cowa.[1][3] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antibacterial and antioxidant properties.[1] To ensure the quality and consistency of products containing this compound, a validated and reliable analytical method is essential for its accurate quantification. This application note provides a comprehensive protocol for a validated RP-HPLC method suitable for this purpose.
2. Experimental Protocols
2.1 Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (Analytical grade)
-
Water (HPLC grade/deionized)
2.2 Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size[1] |
| Mobile Phase | 0.4% Formic Acid in Water : Acetonitrile (25:75, v/v)[1] |
| Mode | Isocratic[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 243 nm[1][2] |
| Injection Volume | 10 - 20 µL[5][6] |
| Run Time | Approximately 20 minutes[5] |
2.3 Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 2.5, 5, 10, 12.5, and 25 µg/mL).[1]
2.4 Sample Preparation (General Protocol for Plant Extract)
-
Accurately weigh 10 mg of the dried plant extract and transfer it to a 10 mL volumetric flask.[1]
-
Add methanol to the flask, sonicate for 15-20 minutes to ensure complete dissolution.[1]
-
Dilute to the mark with methanol to achieve a concentration of 1000 µg/mL.[1]
-
Further dilute the solution with methanol as needed to bring the expected this compound concentration within the calibration range.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove particulate matter.[1][5]
Caption: Overall experimental workflow for this compound analysis.
3. Method Validation Protocol
The developed method was validated according to ICH guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]
3.1 System Suitability
-
Protocol: Inject the standard solution (e.g., 10 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for retention time and peak area should be ≤ 2%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.
3.2 Specificity
-
Protocol: Inject a blank (methanol), a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The peak for this compound in the sample chromatogram should be pure and have a similar retention time to the standard.
3.3 Linearity
-
Protocol: Inject the prepared working standard solutions (e.g., 2.5 to 25 µg/mL) in triplicate.[1]
-
Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
3.4 Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a known amount of sample with the this compound standard at three different concentration levels (e.g., low, medium, high). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within 80-120%.[1]
3.5 Precision
-
Protocol:
-
Acceptance Criteria: The %RSD for the measurements should be ≤ 2%.
3.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Calculate LOD and LOQ from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
-
Acceptance Criteria: The LOQ should be reliably and reproducibly quantifiable with acceptable precision and accuracy.
Caption: Logical relationships of RP-HPLC method validation parameters.
4. Results Summary
The following tables summarize the expected results for the method validation based on published data.
Table 2: System Suitability and Linearity Data
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | ~0.815[1] |
| Theoretical Plates | > 2000 | Meets criteria |
| Linearity Range (µg/mL) | - | 2.5 - 25[8] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.999[8] |
Table 3: Accuracy and Precision Data
| Parameter | Concentration Level | Acceptance Criteria | Typical Result (%RSD) |
| Intra-day Precision | Low, Medium, High | %RSD ≤ 2% | ≤ 1.58%[8] |
| Inter-day Precision | Low, Medium, High | %RSD ≤ 2% | ≤ 3.20%[8] |
| Accuracy (% Recovery) | Low, Medium, High | 80 - 120% | 99.39% - 104.47%[1] |
Table 4: Sensitivity Data
| Parameter | Typical Result |
| Limit of Detection (LOD) | 0.47 µg/mL[8] |
| Limit of Quantitation (LOQ) | 1.56 µg/mL[8] |
The described RP-HPLC method is simple, rapid, and reliable for the determination of this compound.[5] The validation results demonstrate that the method is specific, linear, accurate, and precise, making it highly suitable for routine analysis in a quality control setting for both raw materials and finished products.
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. phcogj.com [phcogj.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. phcogj.com [phcogj.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Studying Nucleic Acid Synthesis Inhibition by Rubraxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a naturally occurring xanthone, has garnered significant interest within the scientific community due to its diverse biological activities, including potent anticancer and antimicrobial properties.[1][2] Xanthones represent a class of heterocyclic compounds that have been identified as potential inhibitors of nucleic acid synthesis, a critical pathway for cell proliferation and survival.[3][4] This document provides detailed application notes and protocols for researchers investigating the potential of this compound as an inhibitor of nucleic acid synthesis. While direct enzymatic inhibition data for this compound is still emerging, studies on related xanthone derivatives suggest that it may act by targeting key enzymes involved in DNA replication and transcription, such as DNA topoisomerases and gyrases.[3][4][5]
These protocols are designed to enable the screening and characterization of this compound's effects on nucleic acid synthesis in both cellular and acellular systems.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, providing a baseline for determining appropriate concentrations for nucleic acid synthesis inhibition studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM-SS | T-lymphoblastoid Leukemia | ~5.0 µg/mL | [6] |
| MCF-7 | Breast Adenocarcinoma | 9.0 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | >10 | [6] |
| NCI-H460 | Large Cell Lung Carcinoma | >10 | [6] |
| SF-268 | Glioblastoma | >10 | [6] |
Note: The LC50 value for CEM-SS was reported as 5.0 µg/mL. The molar concentration can be calculated using the molecular weight of this compound (410.5 g/mol ).
Postulated Signaling Pathway Inhibition
Based on studies of related xanthone derivatives, a likely mechanism of action for this compound is the inhibition of DNA topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Caption: Postulated mechanism of this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro DNA Topoisomerase II Relaxation Assay
This assay determines the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.
Materials:
-
Human Topoisomerase IIα (e.g., TopoGEN, Inc.)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA.
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
10% SDS
-
Proteinase K (20 mg/mL)
-
6X DNA Loading Dye
-
1% Agarose gel in 1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL in microcentrifuge tubes on ice.
-
To each tube, add Assay Buffer, 0.25 µg of supercoiled plasmid DNA, and varying concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a no-drug control and a positive control with etoposide (e.g., 50 µM).
-
Initiate the reaction by adding 1-2 units of human Topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL), and incubate at 50°C for 30 minutes.
-
Add 4 µL of 6X DNA Loading Dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a constant voltage until the DNA bands are well-resolved.
-
Visualize the DNA bands under UV light and document the results. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Caption: Workflow for the in vitro DNA topoisomerase II relaxation assay.
Protocol 2: Cellular Nucleic Acid Synthesis Assay (Radiolabel Incorporation)
This protocol measures the rate of DNA and RNA synthesis in cultured cells treated with this compound by quantifying the incorporation of radiolabeled precursors.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
[³H]-Thymidine (for DNA synthesis)
-
[³H]-Uridine (for RNA synthesis)
-
Phosphate-Buffered Saline (PBS)
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For the last 2-4 hours of the treatment period, add 1 µCi/mL of either [³H]-Thymidine or [³H]-Uridine to the respective wells.
-
After the incubation with the radiolabel, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the macromolecules by adding 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the wells twice with ice-cold 10% TCA.
-
Dissolve the acid-insoluble material by adding 100 µL of 0.1 M NaOH to each well and incubating at room temperature for 30 minutes.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of nucleic acid synthesis.
Caption: Workflow for the cellular nucleic acid synthesis assay.
Conclusion
The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on nucleic acid synthesis. While the primary mechanism is postulated to be through topoisomerase II inhibition, based on evidence from related xanthone compounds, these assays will help to elucidate the specific molecular targets of this compound. Further studies, including DNA polymerase and RNA polymerase inhibition assays, are recommended to build a comprehensive profile of this compound's activity. The quantitative data on its cytotoxicity provides a crucial starting point for designing effective experiments to explore its potential as a novel anticancer agent that targets the fundamental processes of DNA and RNA synthesis.
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Rubraxanthone Technical Support Center: Troubleshooting In Vitro Solubility and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Rubraxanthone in in vitro settings, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is known to be soluble in DMSO[1]. Methanol can also be used, as a 1 mg/mL stock solution has been successfully prepared using this solvent[2].
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution of a hydrophobic compound like this compound from an organic solvent stock into an aqueous medium is a common issue. Here are several troubleshooting steps you can take:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous medium. Instead, perform a series of intermediate dilutions in your culture medium.
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Vortexing and Warming: After adding the diluted this compound to your final volume, vortex the solution gently. Gentle warming to 37°C may also aid in dissolution, but be cautious of the compound's stability at elevated temperatures.
-
Use of a Carrier: For certain applications, a carrier protein like bovine serum albumin (BSA) may help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: What are the known solubility concentrations of this compound in common laboratory solvents?
A3: While comprehensive quantitative solubility data across a wide range of solvents is not extensively published, the following information is available:
| Solvent | Known Solubility/Concentration | Citation |
| DMSO | Soluble | [1] |
| Methanol | A stock solution of 1 mg/mL has been prepared. | [2] |
Further internal validation is recommended to determine the precise solubility limits in your specific experimental conditions.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a final working concentration in an aqueous medium for in vitro assays, minimizing precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 410.46 g/mol [3].
-
Accurately weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation (Example for a final concentration of 10 µM):
-
Step 1: Intermediate Dilution: Prepare a 1:10 intermediate dilution of your 10 mM stock solution in DMSO to obtain a 1 mM solution.
-
Step 2: Final Dilution: Serially dilute the 1 mM intermediate solution into your pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium or PBS) to achieve the final desired concentration of 10 µM. It is crucial to add the this compound solution to the aqueous medium while gently vortexing to ensure rapid mixing and reduce the likelihood of precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles are observed, consider further optimization as described in the FAQ section.
-
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregation agonists (e.g., ADP, collagen, arachidonic acid).
-
This compound working solutions at various concentrations.
-
Platelet aggregometer.
Protocol:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of the this compound working solution or vehicle control to the PRP and incubate for a predetermined time.
-
Add the platelet agonist to initiate aggregation.
-
Monitor the change in light transmittance using a platelet aggregometer for a set period.
-
The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
-
Signaling Pathways and Logical Relationships
This compound and Platelet-Activating Factor (PAF) Receptor Signaling
This compound has been identified as an inhibitor of the Platelet-Activating Factor (PAF) receptor, with a reported IC50 value of 18.2 µM[4][5][6]. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate downstream signaling cascades through Gq and Gi proteins. The inhibitory action of this compound likely interferes with these downstream events.
Troubleshooting Workflow for this compound Precipitation
This workflow outlines a logical approach to troubleshooting precipitation issues when preparing this compound for in vitro experiments.
Potential Signaling Pathways Involved in this compound's Cytotoxicity
While the precise mechanisms are still under investigation, xanthones, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Antibody Activity by Platelet Aggregation [en.bio-protocol.org]
- 5. ashpublications.org [ashpublications.org]
- 6. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Rubraxanthone Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Rubraxanthone concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cytotoxicity assays?
A1: this compound is a naturally occurring xanthone compound, often isolated from plants like Garcinia cowa.[1][2] It is investigated for its potential anticancer properties due to its demonstrated cytotoxic effects against various cancer cell lines.[1][3] Cytotoxicity assays are therefore essential to quantify its efficacy and determine the optimal concentration for inducing cancer cell death.
Q2: Which cancer cell lines have been shown to be sensitive to this compound?
A2: this compound has shown moderate cytotoxic activity against a range of cancer cell lines, including but not limited to breast (MCF-7), bone (Saos-2), cervical (SiHa, C33A), colorectal (HCT-116), esophageal (TE1, TE2), and rectum (SW837) cancer cells.[3] It has also shown potential against the CEM-SS cell line.[4]
Q3: What is a typical starting concentration range for this compound in a dose-response experiment?
A3: Based on reported IC50 values for various xanthones, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response studies. A logarithmic serial dilution is typically performed to cover this range effectively and pinpoint the IC50 value. For specific cell lines, if prior data is available, the range can be narrowed.
Q4: What is the potential mechanism of action for this compound's cytotoxicity?
A4: In silico studies suggest that this compound's cytotoxic effects may be linked to the inhibition of key protein targets involved in cancer cell proliferation and survival.[5][6] One of the potential primary targets identified is the mTOR (mammalian target of rapamycin) protein, a crucial regulator of cell growth and metabolism.[5][6]
Data Summary: IC50 Values of this compound & Other Xanthones
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for this compound and other relevant xanthones can vary significantly depending on the cell line and assay conditions.[7]
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | CEM-SS | ~11.2 (5.0 µg/ml) | [4] |
| This compound | MCF-7 | ~20.2 | [4] |
| Cudraxanthone I | MDA-MB-231 (BCRP) | 2.78 | [8] |
| Cudraxanthone I | CCRF-CEM | 7.15 | [8] |
| Morusignin I | CCRF-CEM | 16.65 | [8] |
| α-Mangostin | HepG2 | 3.33 | [9] |
| α-Mangostin | T47D, MDA-MB-231 | 2.44 - 28.5 | [9] |
Note: The table includes data for other xanthones to provide a comparative context for designing experiments with this compound.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.[11] | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for consistency.[12] Avoid using the outer wells of the plate to mitigate edge effects.[11] |
| Low Absorbance/Fluorescence Signal | Cell density is too low; Insufficient incubation time with the assay reagent. | Optimize cell seeding density through a titration experiment. Increase the incubation time with the reagent, ensuring it doesn't become toxic to the cells.[13] |
| High Background Signal | Contamination (e.g., mycoplasma); Assay reagent is unstable or expired; Phenol red in the medium can interfere with fluorescence.[11] | Regularly test cell cultures for mycoplasma. Use fresh assay reagents. For fluorescent assays, consider using phenol red-free medium.[11] |
| IC50 Value is Not Reproducible | Differences in cell passage number; Variation in incubation times; Cell line instability. | Use cells within a consistent and low passage number range.[13] Strictly control all incubation times. Ensure the health and stability of the cell line. |
| Unexpected Cell Proliferation at Low Concentrations | Hormesis effect; Compound degradation. | This can be a real biological effect. Ensure the purity of your this compound stock and consider the stability of the compound in your culture medium over the incubation period. |
Visual Guides
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting high variability.
Caption: Potential inhibitory effect of this compound on the mTOR signaling pathway.
References
- 1. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [2508.10117] In silico study on the cytotoxicity against Hela cancer cells of xanthones bioactive compounds from Garcinia cowa: QSAR based on Graph Deep Learning, Network Pharmacology, and Molecular Docking [arxiv.org]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. youtube.com [youtube.com]
Improving recovery of Rubraxanthone during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of Rubraxanthone during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
This compound is a significant secondary metabolite primarily isolated from plants belonging to the Guttiferae family.[1] Key sources include the stem bark of Garcinia cowa, the leaves of Garcinia griffithii, and the stem bark of mangosteen (Garcinia mangostana).[2][3][4] The latex of Garcinia cowa is also a rich source of this compound.[5]
Q2: What type of solvents are most effective for this compound extraction?
The choice of solvent is a critical factor in determining the extraction efficiency of this compound. Generally, non-polar solvents have been shown to be effective in extracting lipophilic compounds like xanthones.[6] Studies have utilized a range of solvents including methanol, ethanol, ethyl acetate, acetone, and dichloromethane.[3][7][8] For instance, a high concentration of this compound was found in the dichloromethane extract of Garcinia cowa latex.[5] Acetone has also been noted for its efficiency in extracting xanthones due to its non-polar nature.[6]
Q3: What are the common methods for extracting this compound?
Several extraction techniques can be employed, ranging from traditional to modern methods. These include:
-
Soxhlet Extraction: A classical method using solvents like ethyl acetate.[2]
-
Maceration: A simple soaking technique, which can be time-consuming.[8]
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[6]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are reliable methods for the determination and quantification of this compound.[2][5] For HPLC analysis, a reverse-phase column with a mobile phase such as formic acid in methanol is often used, with UV detection at around 243 nm.[4][5][9]
Q5: What are the storage conditions for this compound?
For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage (days to weeks), 0-4°C in a dry, dark environment is suitable.[10][11] The compound is stable enough for shipping at ambient temperatures for a few weeks.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield | Inefficient solvent selection. | This compound is lipophilic. Consider using or optimizing extraction with non-polar solvents like dichloromethane, ethyl acetate, or acetone.[5][6] |
| Suboptimal extraction parameters. | Optimize extraction time, temperature, and solvent-to-solid ratio. For instance, increasing the extraction temperature in subcritical water extraction has been shown to significantly increase xanthone yield.[12] | |
| Incomplete extraction. | For methods like maceration, ensure sufficient extraction time. For more efficient methods like UAE or MAE, optimize the duration and power to avoid degradation.[6] | |
| Co-extraction of Impurities | Lack of selectivity in the extraction solvent. | Employ a sequential extraction strategy. Start with a non-polar solvent like n-hexane to remove fats and waxes before extracting with a more polar solvent like ethyl acetate.[2] |
| Complex plant matrix. | Consider a sample cleanup step after extraction, such as solid-phase extraction (SPE) or further chromatographic purification. | |
| Degradation of this compound | Excessive heat or light exposure. | During processing, protect the extract from high temperatures and direct light. Use a rotary evaporator at a controlled temperature (e.g., 50°C) for solvent removal.[4] |
| Prolonged exposure to harsh conditions. | Minimize the duration of high-temperature steps. For MAE, excessive power can lead to thermal degradation.[6] | |
| Inaccurate Quantification | Poor chromatographic resolution. | Optimize the mobile phase composition and flow rate in your HPLC/HPTLC method. Ensure the column is in good condition. |
| Matrix effects in the extract. | Prepare calibration standards in a matrix similar to your sample extract to account for any matrix effects. Alternatively, use the standard addition method. | |
| Instrument calibration issues. | Regularly calibrate your HPLC/HPTLC system, including the detector and injector. |
Data Presentation
Table 1: Quantitative Data on this compound Analysis and Recovery
| Parameter | Method | Value | Source |
| Recovery Rate | HPTLC | 95.84%–98.03% | [2] |
| Limit of Detection (LOD) | HPTLC | 4.03 ppm | [2] |
| Limit of Quantification (LOQ) | HPTLC | 13.42 ppm | [2] |
| Limit of Detection (LOD) | HPLC | 1.119 µg/mL | [5] |
| Limit of Quantification (LOQ) | HPLC | 3.731 µg/mL | [5] |
| Linearity Range | HPTLC | 52.5 - 157.5 ppm | [2] |
| Linearity Range | HPLC | 2.5 - 25 µg/mL | [4] |
| Concentration in Extract | HPLC | 56.56% (in dichloromethane extract of G. cowa latex) | [5] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Garcinia cowa Stem Bark
-
Preparation of Plant Material:
-
Dry the stem bark of Garcinia cowa in a hot air oven at 50°C for 72 hours.[4]
-
Grind the dried bark into a fine powder.
-
-
Defatting:
-
Place 100g of the fine powder in a thimble.
-
Perform an initial extraction with n-hexane using a Soxhlet apparatus to remove fats and lipids. Continue until the solvent running through is clear.[2]
-
-
This compound Extraction:
-
Air-dry the defatted plant material.
-
Extract the defatted powder with ethyl acetate using the Soxhlet apparatus until the solvent becomes colorless.[2]
-
-
Solvent Evaporation:
-
Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to obtain the crude extract.[4]
-
-
Quantification:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC or HPTLC to determine the this compound content.
-
Protocol 2: Methanol Reflux Extraction from Garcinia griffithii Leaves
-
Preparation of Plant Material:
-
Dry the leaves of Garcinia griffithii.
-
-
Extraction:
-
Place the dried leaves in a round-bottom flask.
-
Add methanol and reflux for 6-8 hours.[3]
-
Filter the extract to remove the plant debris.
-
-
Fractionation:
-
Concentrate the methanol extract under reduced pressure.
-
The crude extract can be further fractionated using techniques like vacuum liquid chromatography (VLC) with solvents of varying polarities.[3]
-
-
Purification:
-
Isolate this compound from the fractions using preparative thin-layer chromatography (PTLC).[3]
-
Visualizations
Caption: Workflow for Soxhlet extraction of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
- 6. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 65411-01-0 | Benchchem [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
Rubraxanthone stability issues in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of rubraxanthone in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Like many other xanthones and polyphenolic compounds, the stability of this compound is primarily influenced by several factors:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolytic degradation. The phenolic hydroxyl groups on the xanthone scaffold are susceptible to ionization at higher pH, which can increase susceptibility to oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, keeping solutions at low temperatures is crucial.
-
Light: Exposure to UV and even visible light can lead to photodegradation. It is recommended to work with this compound solutions in a dark environment or using amber-colored vials.
-
Oxygen: Dissolved oxygen can promote oxidation of the phenolic moieties. Degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Solvent Type: The choice of solvent can impact stability. While this compound is soluble in solvents like DMSO and methanol, interactions with the solvent or impurities within the solvent can influence its degradation rate.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable. A pharmacokinetic study has shown that this compound is stable in plasma for at least three freeze-thaw cycles.[1]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, it is beneficial to overlay the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q3: Is this compound stable in common laboratory solvents like DMSO, methanol, and ethanol?
A3: this compound is commonly dissolved in DMSO and methanol for experimental purposes.[1] While specific quantitative stability data in these solvents is limited in publicly available literature, as a phenolic compound, it is expected to have better stability in aprotic solvents like DMSO compared to protic solvents like methanol and ethanol, especially if water is present. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q4: Can I expect this compound to be stable during experimental procedures at room temperature?
A4: this compound may exhibit limited stability at room temperature, especially when exposed to light and oxygen over extended periods. For procedures that require prolonged incubation at room temperature, it is advisable to include stability controls to assess the extent of degradation. If possible, perform experiments under subdued lighting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or inconsistent results over time. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. Confirm the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV) before use. |
| Color change of the solution (e.g., darkening). | Oxidation or degradation of this compound. | Use degassed solvents to prepare solutions. Store solutions under an inert atmosphere (nitrogen or argon). Protect solutions from light at all times. |
| Precipitation observed in the solution upon storage. | Poor solubility or degradation leading to less soluble products. | Ensure the storage solvent is appropriate and the concentration is not above the solubility limit at the storage temperature. If precipitation occurs upon thawing, gently warm and vortex the solution to ensure complete dissolution before use. Filter the solution through a 0.22 µm filter if redissolving is not complete, and re-quantify the concentration. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Minimize exposure of the sample to harsh conditions (light, high temperature, extreme pH) during sample preparation and analysis. |
Quantitative Stability Data
Due to limited publicly available data on the stability of this compound in various organic solvents, the following table provides a general guideline based on the known stability of similar phenolic compounds, such as other xanthones and flavonoids. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Storage Condition | Expected Stability (General Guideline) | Notes |
| DMSO | -20°C, Dark | Good to Excellent | Use anhydrous grade DMSO. Keep tightly sealed to prevent moisture absorption. |
| Methanol | -20°C, Dark | Fair to Good | Potential for slow degradation over time. Use anhydrous grade. |
| Ethanol | -20°C, Dark | Fair to Good | Similar to methanol, potential for slow degradation. Use anhydrous grade. |
| Acetonitrile | -20°C, Dark | Good | Generally a good solvent for maintaining the stability of phenolic compounds. |
| Aqueous Buffers | Refrigerated/Frozen, Dark | pH-dependent, generally poor | Stability is highly dependent on pH, with better stability at slightly acidic pH. Prone to hydrolysis and oxidation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid)
-
Sodium hydroxide (or other suitable base)
-
Hydrogen peroxide (30%)
-
HPLC system with a UV/Vis or DAD detector
-
C18 HPLC column (e.g., Shimadzu Shim-pack VP–ODS, 4.6 x 250 mm)[2][3]
-
pH meter
-
Photostability chamber
-
Oven
3. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equal volume and concentration of NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with an equal volume and concentration of HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
5. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. An example of a suitable starting method is provided below.
6. Stability-Indicating HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with 0.4% formic acid in methanol (15:85 v/v)[2][3] or a gradient with acetonitrile and 0.4% formic acid in water.
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
7. Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Modulation of the Nrf2/ARE signaling pathway by natural xanthones.
References
Technical Support Center: Overcoming Poor Rubraxanthone Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Rubraxanthone.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
This compound's low oral bioavailability is primarily attributed to two main factors:
-
First-Pass Metabolism: Like many other xanthones, this compound undergoes significant metabolism in the liver and small intestine by cytochrome P450 enzymes before it can reach systemic circulation.[1] This rapid enzymatic degradation reduces the amount of active compound available for absorption.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium. These transporters actively pump the compound back into the intestinal lumen, further limiting its absorption into the bloodstream.
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?
Several formulation strategies have shown significant promise in enhancing the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers can protect it from degradation, improve its solubility, and enhance its absorption.[2][3] Promising nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature. They can encapsulate lipophilic drugs like this compound, offering controlled release and improved stability.[4][5]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubilization and absorption of hydrophobic drugs.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids.[6][7] This in-situ emulsification enhances the dissolution and absorption of the encapsulated drug.
Q3: Are there any specific excipients that are recommended for formulating this compound?
The choice of excipients is crucial for the successful formulation of this compound. Based on studies with the structurally similar xanthone, α-mangostin, the following excipients have been used effectively:
-
For Solid Lipid Nanoparticles (SLNs):
-
For Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Oils: Oleic acid, Isopropyl myristate
-
Surfactants: Tween 80, Span 80
-
Co-surfactants: Polyethylene glycol 400
-
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
Possible Cause: Poor absorption due to low solubility and first-pass metabolism.
Troubleshooting Steps:
-
Consider a Bioavailability-Enhancing Formulation: Move from a simple suspension of this compound to a more advanced formulation such as a Solid Lipid Nanoparticle (SLN) or a Self-Emulsifying Drug Delivery System (SEDDS).
-
Optimize the Formulation:
-
For SLNs: Experiment with different lipid matrices and surfactant concentrations to achieve a small particle size (<200 nm) and high entrapment efficiency (>70%).
-
For SEDDS: Screen various oils, surfactants, and co-surfactants to identify a combination that forms a stable nanoemulsion with a small droplet size upon dilution.
-
-
In Vitro Characterization: Before proceeding to in vivo studies, thoroughly characterize the formulation for particle size, zeta potential, entrapment efficiency, and in vitro drug release.
Issue 2: Inconsistent Results in In Vitro Caco-2 Cell Permeability Assays
Possible Cause: Poor apical solubility of this compound, leading to inaccurate permeability assessment. Efflux transporter activity may also contribute to variability.
Troubleshooting Steps:
-
Improve Apical Solubility: Formulate this compound in a vehicle that enhances its solubility in the apical chamber of the Caco-2 assay system. A small percentage of a non-toxic solubilizing agent may be required.
-
Investigate Efflux: To determine if this compound is a substrate for P-glycoprotein, perform the Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor would suggest P-gp mediated efflux.
-
Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
Data Presentation: Pharmacokinetic Parameters of α-Mangostin Formulations
Since specific data for this compound nanoformulations is limited, data from its close analog, α-mangostin, is presented below to illustrate the potential for bioavailability enhancement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| α-Mangostin Suspension | 50 | 235.6 ± 45.8 | 1.5 | 876.5 ± 123.7 | 100 | [10] |
| α-Mangostin-loaded Self-Microemulsion (MG-SME) | 50 | 1123.4 ± 211.5 | 1.0 | 4163.4 ± 567.8 | 475 | [10][11] |
| α-Mangostin-loaded PLGA Nanoparticles | 50 | Not Reported | Not Reported | Increased by 1.75-fold compared to free MG | 175 | [12] |
Experimental Protocols
Protocol 1: Preparation of α-Mangostin Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a study on α-mangostin SLNs and can be used as a starting point for this compound.[8][9]
Materials:
-
α-Mangostin (or this compound)
-
Solid Lipid: Stearic acid and Precirol ATO5 (in a ratio of 0.8:1.2)[9]
-
Surfactant: Poloxamer 407
-
Co-surfactant: Sodium taurocholate
-
Cryoprotectant: Mannitol
-
Distilled water
Procedure:
-
Lipid Phase Preparation: a. Weigh the required amounts of stearic acid and Precirol ATO5 and melt them together by heating to 60-65°C. b. Add the specified amount of α-mangostin to the molten lipid mixture and stir continuously until a clear solution is obtained.
-
Aqueous Phase Preparation: a. Dissolve Poloxamer 407 and sodium taurocholate in distilled water and heat to the same temperature as the lipid phase (60-65°C).
-
Emulsification: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 15,000 rpm) for 30 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: a. Subject the coarse emulsion to high-power probe sonication to reduce the particle size.
-
Cooling and Nanoparticle Formation: a. Allow the nanoemulsion to cool down to room temperature while stirring, which will lead to the solidification of the lipid droplets and the formation of SLNs.
-
Lyophilization (Optional): a. For long-term storage, the SLN dispersion can be freeze-dried. Add a cryoprotectant (e.g., mannitol) to the dispersion before freezing and lyophilizing.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of different this compound formulations.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Formulations:
-
This compound suspension (Control group)
-
This compound-loaded SLNs
-
This compound-loaded SEDDS
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimatize the rats for at least one week before the experiment. b. Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Drug Administration: a. Administer the respective formulations to different groups of rats via oral gavage at a predetermined dose of this compound.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. b. Determine the relative bioavailability of the nanoformulations compared to the control suspension.
Mandatory Visualizations
Caption: Intestinal absorption pathway of this compound.
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. Nanoformulations of α-Mangostin for Cancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Development and in vivo evaluation of self-microemulsion as delivery system for α-mangostin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced bioactivity and oral bioavailability of α-mangostin through formulation in biodegradable nanoparticles | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Technical Support Center: HPLC Method Optimization for Rubraxanthone Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Rubraxanthone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound analysis?
A1: A good starting point for this compound analysis is using a reversed-phase HPLC (RP-HPLC) method.[1][2][3] A common setup includes a C18 column, a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and acidified water (e.g., with 0.4% formic acid), and UV detection at approximately 243 nm.[1][4][5]
Q2: What type of column is recommended for this compound separation?
A2: A reversed-phase C18 column is most commonly used and has been shown to be effective for the separation of this compound.[4][5][6] Typical dimensions are 250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm.[1][2][3]
Q3: What is the optimal UV wavelength for detecting this compound?
A3: The optimal UV detection wavelength for this compound is around 243 nm.[1][4][7]
Q4: Should I use an isocratic or gradient elution?
A4: For the analysis of this compound, particularly in extracts, isocratic elution has been successfully developed and validated.[1][2][4] Isocratic elution uses a constant mobile phase composition, which offers simplicity, a stable baseline, and good reproducibility for routine analysis.[8][9] Gradient elution, which involves changing the mobile phase composition during the run, is generally preferred for complex samples containing compounds with a wide range of polarities.[9][10] However, for this compound quantification, isocratic methods have proven to be sufficient and reliable.[1][2][4]
Q5: How should I prepare my sample for analysis?
A5: For plant extracts, a common method involves accurately weighing the dried extract, dissolving it in a suitable solvent like methanol to a known concentration, and then diluting it to fall within the calibration curve range.[1][11] It is crucial to filter all solutions through a 0.45 µm membrane filter before injection to prevent particulates from damaging the column and system.[1][2][11]
Troubleshooting Guide
Problem: My this compound peak is tailing.
-
Possible Cause 1: Secondary Silanol Interactions. The primary cause of peak tailing for basic compounds is often the interaction with residual silanol groups on the silica-based column packing.[12][13]
-
Solution: Acidify the mobile phase. Adding a small amount of an acid like formic acid (e.g., 0.4%) to the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[1][4] Operating at a lower pH ensures the silanol groups are fully protonated.[12]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[14]
-
Solution: Reduce the injection volume or dilute the sample. Ensure the analyte concentration is within the linear range of the method.[14]
-
-
Possible Cause 3: Column Degradation or Contamination. Voids in the column packing or contamination of the stationary phase can cause poor peak shape.[12][14]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if used). As a last resort, replace the analytical column.[15]
-
Problem: The retention time for my this compound peak is shifting.
-
Possible Cause 1: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition can lead to shifts in retention time.[15]
-
Possible Cause 2: Fluctuations in Flow Rate. Issues with the HPLC pump can cause the flow rate to vary, leading to inconsistent retention times.[15]
-
Possible Cause 3: Column Temperature Variation. Changes in the column temperature can affect retention times.[16]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[16]
-
Problem: I am observing a noisy or drifting baseline.
-
Possible Cause 1: Contaminated Mobile Phase. Impurities in the solvents or additives can lead to baseline noise and drift.[17][18]
-
Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[17]
-
-
Possible Cause 2: Air Bubbles in the System. Air bubbles passing through the detector cell will cause baseline noise and spikes.[16][17]
-
Solution: Degas the mobile phase thoroughly using methods like sonication, vacuum filtration, or an inline degasser.[15]
-
-
Possible Cause 3: Detector Lamp Failing. An aging detector lamp can result in increased baseline noise.[16]
-
Solution: Check the lamp's energy output. If it is low, replace the lamp according to the manufacturer's instructions.[16]
-
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Extracts
This protocol is a synthesized example based on validated methods for the analysis of this compound.[1][4]
-
Chromatographic System:
-
HPLC system with a UV-VIS detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]
-
Data acquisition software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Sample extract.
-
0.45 µm membrane filters.
-
-
Mobile Phase Preparation:
-
Prepare a 0.4% formic acid solution in water.
-
The mobile phase consists of a mixture of 0.4% formic acid and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 25:75 (v/v) of 0.4% formic acid to acetonitrile.[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve (e.g., 2.5, 5, 10, 15, 20, 25 µg/mL).[1]
-
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the dried plant extract and transfer it to a 10 mL volumetric flask.[1]
-
Add methanol to the mark to achieve a concentration of 1000 µg/mL.[1]
-
Dilute this solution further with methanol as needed to ensure the final concentration falls within the range of the calibration curve.
-
Filter the final solution through a 0.45 µm membrane filter prior to injection.[1]
-
-
Chromatographic Conditions:
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Run Time: Sufficient to allow for the elution of this compound and any other compounds of interest (e.g., 20 minutes).[2]
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[1]
-
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Garcinia mangostana)[1][3] | Method 2 (Garcinia cowa)[4][7] | Method 3 (Garcinia cowa Latex)[2] |
| Column | Shim-pack VP–ODS C18 (4.6x250mm) | C18 (5 µm) | Shim-pack VP–ODS C18 (4.6x250mm) |
| Mobile Phase | 0.4% Formic Acid : Acetonitrile (25:75 v/v) | 0.4% Formic Acid : Methanol (12:88 v/v) | 0.4% Formic Acid : Methanol (15:85 v/v) |
| Elution Type | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 243 nm | 243 nm | 243.2 nm |
| Injection Volume | 10 µL | Not Specified | 20 µL |
| Retention Time | ~12.1 min | Not Specified | Not Specified |
Table 2: Summary of Method Validation Data for this compound Analysis
| Validation Parameter | Method 1 (Garcinia mangostana)[1][3] | Method 2 (Garcinia cowa)[7] | Method 3 (UPLC-UV in Human Plasma)[5] |
| Linearity Range | 2.5 - 25 µg/mL | 1.01 – 10.1 µg/mL | 206 - 6180 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |
| Precision (Intra-day RSD) | ≤ 1.58% | Not Specified | < 4.7% |
| Precision (Inter-day RSD) | ≤ 3.20% | Not Specified | < 4.7% |
| Accuracy (Recovery) | 102.18% | Not Specified | > 95% |
| Limit of Detection (LOD) | 0.47 µg/mL | 0.239 µg/mL | 206 ng/mL (LLOQ) |
| Limit of Quantitation (LOQ) | 1.56 µg/mL | 0.795 µg/mL | 206 ng/mL |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. phcogj.com [phcogj.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. ijprajournal.com [ijprajournal.com]
Reducing variability in Rubraxanthone bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Rubraxanthone bioassay results.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound, a xanthone primarily isolated from plants of the Guttiferae family, has demonstrated a range of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.[1] It has been shown to inhibit nitric oxide (NO) production and platelet-activating factor (PAF).[1][2]
Q2: What is a common method to assess the cytotoxic activity of this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds like this compound on various cell lines.[3]
Q3: In which solvents is this compound soluble for bioassay preparation?
This compound is soluble in methanol and dimethyl sulfoxide (DMSO).[4][5] For cell-based assays, DMSO is a common solvent, but it's crucial to use a final concentration that is non-toxic to the cells.
Q4: Is this compound stable in experimental conditions?
This compound has been shown to be stable in plasma samples after three freeze-thaw cycles and at ambient temperature for 24 hours.[1] However, its stability in cell culture media over longer incubation periods should be empirically determined for specific experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
High variability in assays like the MTT assay can obscure the true effect of this compound. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Optimize and standardize the number of cells seeded per well. A study on this compound used a density of 2 x 10^5 cells/mL.[3] Perform a cell titration experiment to determine the optimal density for your cell line that results in a linear absorbance response during the experimental timeframe. |
| Solvent (DMSO) Cytotoxicity | High concentrations of DMSO can be toxic to cells. Prepare a serial dilution of DMSO to determine the highest concentration that does not affect cell viability. It is advisable to keep the final DMSO concentration in the culture medium below 0.5%. |
| Uneven Cell Monolayer | Ensure a single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. Avoid letting cells sit in the pipette or tube for extended periods before plating. |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle mixing or shaking. Visually inspect the wells under a microscope to confirm. |
| Contamination (Bacterial, Fungal, or Mycoplasma) | Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and start with a fresh, authenticated stock. |
| Cell Line Instability | High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells with a low passage number and ensure you are using a consistent passage number across all experiments. Authenticate your cell lines regularly. |
Issue 2: Inconsistent Anti-Inflammatory Assay Results (e.g., Nitric Oxide Production)
Variability in anti-inflammatory assays can make it difficult to determine the inhibitory effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Variable Inflammatory Stimulus Response | Ensure the concentration and purity of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) are consistent. The timing of this compound pre-treatment before adding the stimulus is critical and should be optimized and kept constant. |
| Interference with Griess Reagent (for NO measurement) | Phenol red in the culture medium can interfere with the Griess assay. It is recommended to use phenol red-free medium for the assay. |
| Cell Health and Viability | Ensure that the concentrations of this compound used are not cytotoxic to the cells, as this will affect their ability to produce NO. Perform a parallel cytotoxicity assay (e.g., MTT) with the same concentrations of this compound. |
| Inconsistent Incubation Times | Standardize the incubation time for both this compound treatment and the inflammatory stimulus. |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline based on a study that used an MTT assay for this compound.[3] Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of complete culture medium per well.[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a blank control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Inhibition of Nitric Oxide Production in Macrophages
This is a general protocol for assessing the anti-inflammatory activity of compounds like xanthones.[6]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS)
-
Phenol red-free DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well) in 100 µL of complete DMEM.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Replace the medium with 100 µL of phenol red-free DMEM containing various concentrations of this compound.
-
Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound and related xanthones.
Table 1: IC50 Values for this compound
| Assay | Cell Line / System | IC50 Value | Reference |
| Cytotoxicity | CEM-SS (Human T-lymphoblastoid) | 5.0 µg/mL | [7] |
| PAF Receptor Binding | Rabbit Platelets | 18.2 µM | [2][8] |
Table 2: Comparative IC50 Values of Other Xanthones from Garcinia Species
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Xanthone Derivative 1 | A549 (Lung) | 2.1 - 8.6 | [9] |
| Xanthone Derivative 2 | HepG2 (Liver) | 2.1 - 8.6 | [9] |
| Xanthone Derivative 5 | HT-29 (Colon) | 2.1 - 8.6 | [9] |
| Xanthone Derivative 11 | PC-3 (Prostate) | 2.1 - 8.6 | [9] |
| Xanthone Derivative 12 | A549 (Lung) | 2.1 - 8.6 | [9] |
Signaling Pathway Diagrams
Xanthones have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Caption: Experimental workflow for a this compound cytotoxicity bioassay.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by xanthones.
References
- 1. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]
- 4. phcogj.com [phcogj.com]
- 5. Differentiation of Medicinal Plants According to Solvents, Processing, Origin, and Season by Means of Multivariate Analysis of Spectroscopic and Liquid Chromatography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay-Guided Isolation of Prenylated Xanthone Derivatives from the Leaves of Garcinia oligantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubraxanthone Chromatography Technical Support Center
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of rubraxanthone, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reproducibility of the analytical method.[1][2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing of this compound, a polyphenolic compound, can be caused by several factors. The most common cause is secondary interactions between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanols on silica-based C18 columns.[3] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, inappropriate mobile phase pH, and issues with the HPLC system such as dead volume.[4][5]
Q3: How is peak tailing measured?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As). These values are calculated from the peak width at a certain percentage of the peak height (commonly 5% or 10%). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing, with higher values signifying more severe tailing.[6] Many analytical methods consider a tailing factor above 2.0 to be unacceptable.
Q4: What is the ideal mobile phase pH for analyzing this compound?
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Initial Assessment: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Data Presentation: Impact of Chromatographic Conditions on Peak Asymmetry
The following table provides illustrative data on how different factors can affect the peak asymmetry of this compound.
| Condition ID | Description of Condition | Mobile Phase | Sample Solvent | Concentration (µg/mL) | Asymmetry Factor (As) |
| 1 | Optimal | Acetonitrile:0.1% Formic Acid (75:25) | Mobile Phase | 10 | 1.1 |
| 2 | High pH | Acetonitrile:Water (75:25), pH 7.0 | Mobile Phase | 10 | 2.5 |
| 3 | Solvent Mismatch | Acetonitrile:0.1% Formic Acid (75:25) | 100% Acetonitrile | 10 | 1.8 |
| 4 | Column Overload | Acetonitrile:0.1% Formic Acid (75:25) | Mobile Phase | 100 | 2.2 |
| 5 | Degraded Column | Acetonitrile:0.1% Formic Acid (75:25) | Mobile Phase | 10 | > 2.0 |
This table contains illustrative data to demonstrate chromatographic principles.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a baseline method for the analysis of this compound, adapted from published literature.[7]
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.4% formic acid in water (v/v) in an isocratic elution. A common ratio is 75:25 (acetonitrile:acidified water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 243 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound standard or extract in the mobile phase to a final concentration within the linear range of the method.
Protocol 2: Investigating the Effect of Mobile Phase pH
-
Prepare three different mobile phases:
-
Mobile Phase A (pH ~2.8): Acetonitrile: 0.4% Formic Acid (75:25 v/v).
-
Mobile Phase B (pH ~4.5): Acetonitrile: 0.1% Acetic Acid (75:25 v/v).
-
Mobile Phase C (pH ~7.0): Acetonitrile: Water (75:25 v/v).
-
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the this compound sample and record the chromatogram. Calculate the asymmetry factor.
-
Flush the column with an intermediate solvent (e.g., 50:50 acetonitrile:water) for 15 minutes.
-
Equilibrate the column with Mobile Phase B for 30 minutes.
-
Inject the sample and record the chromatogram. Calculate the asymmetry factor.
-
Repeat steps 4-6 for Mobile Phase C.
-
Compare the peak shapes obtained with the different mobile phases.
Protocol 3: Assessing Sample Solvent Mismatch
-
Prepare the standard mobile phase (Protocol 1).
-
Prepare two samples of this compound at the same concentration:
-
Sample 1: Dissolved in the mobile phase.
-
Sample 2: Dissolved in 100% acetonitrile.
-
-
Equilibrate the column with the mobile phase.
-
Inject Sample 1 and record the chromatogram.
-
Inject Sample 2 and record the chromatogram.
-
Compare the peak shapes. If the peak from Sample 2 shows more tailing, a solvent mismatch is likely the cause.
Protocol 4: Diagnosing Column Overload
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a dilution series from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).
-
Equilibrate the column with the mobile phase.
-
Inject the highest concentration sample first and record the chromatogram. Calculate the asymmetry factor.
-
Sequentially inject the dilutions from highest to lowest concentration, recording each chromatogram.
-
If the peak shape improves (asymmetry factor decreases) with decreasing concentration, column overload is occurring at higher concentrations.
Protocol 5: Column Flushing and Regeneration
If the column is suspected to be contaminated or degraded, a flushing procedure can be attempted.
-
Disconnect the column from the detector.
-
Flush the column with the following solvents in order, for at least 20 column volumes each:
-
Water (HPLC grade)
-
Isopropanol
-
Hexane
-
Isopropanol
-
Water (HPLC grade)
-
Mobile phase
-
-
Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
-
Inject a standard to check for improved peak shape. If tailing persists, the column may need to be replaced.
References
Technical Support Center: Matrix Effects in Rubraxanthone Quantification from Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Rubraxanthone from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering compounds present in the sample matrix.[1][2] In the context of this compound quantification from plasma, endogenous components like phospholipids, salts, and proteins can co-elute with this compound and suppress or enhance its signal during LC-MS analysis.[3][4] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic data.[2]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-extraction Spike: This quantitative method involves comparing the response of this compound spiked into an extracted blank plasma sample with the response of this compound in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects.[5]
-
Post-column Infusion: This is a qualitative technique where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank plasma extract is then injected. Any fluctuation (dip or peak) in the baseline signal as the plasma components elute indicates the regions of ion suppression or enhancement.[5]
Q3: What are the common causes of matrix effects when analyzing plasma samples for this compound?
A3: The most common sources of matrix effects in plasma are phospholipids, which are highly abundant and can co-elute with a wide range of analytes.[4] Other potential sources include salts, endogenous metabolites, and anticoagulants used during blood collection. For this compound, which is a lipophilic compound, co-extraction of lipids can be a significant concern.
Q4: Can hemolysis or lipemia in my plasma samples affect this compound quantification?
A4: Yes, both hemolysis (rupture of red blood cells) and lipemia (excess lipids in the blood) can significantly impact your results.[6][7] Hemolysis can release cellular components that may interfere with the assay or degrade the analyte.[7] Lipemia can cause ion suppression and interfere with the extraction process, leading to inaccurate quantification.[7] It is crucial to use plasma samples with minimal hemolysis and lipemia.
Q5: My calibration curve for this compound is not linear. Could this be due to matrix effects?
A5: Yes, non-linearity in the calibration curve, especially at higher concentrations, can be a symptom of matrix effects.[8] As the concentration of this compound increases, the competition for ionization with co-eluting matrix components can become more pronounced, leading to a plateau in the signal response. Other factors such as detector saturation should also be considered.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Recovery of this compound
Symptoms:
-
Low peak area for this compound in extracted plasma samples compared to standards in neat solution.
-
Inconsistent recovery across different plasma lots.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Preparation | The chosen extraction method (e.g., protein precipitation) may not be optimal for this compound. Consider optimizing the precipitation solvent and volume or evaluating alternative methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Analyte Binding to Proteins | This compound may bind strongly to plasma proteins. Ensure your extraction method effectively disrupts these interactions. For protein precipitation, vigorous vortexing and allowing sufficient time for precipitation are crucial. |
| Incorrect pH during Extraction | The pH of the sample and extraction solvent can significantly impact the recovery of ionizable compounds. Although this compound is not strongly ionizable, adjusting the pH might improve partitioning in LLE or retention in SPE. |
| Suboptimal SPE Sorbent/Solvents | If using SPE, the sorbent type, wash, and elution solvents may not be appropriate for this compound. A systematic optimization of these parameters is recommended. |
Issue 2: High Variability in Results (Poor Precision)
Symptoms:
-
High coefficient of variation (%CV) for quality control (QC) samples.
-
Inconsistent results for replicate injections of the same sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Matrix effects can vary between different plasma samples. The use of a suitable internal standard (IS) that co-elutes with this compound is critical to compensate for this variability. Mangostin has been successfully used as an internal standard for this compound.[3][9] |
| Sample Preparation Inconsistency | Manual sample preparation steps can introduce variability. Ensure consistent timing, volumes, and mixing for all samples. Automation can help minimize this issue. |
| Internal Standard Issues | The internal standard may not be tracking the analyte effectively. This can happen if the IS does not co-elute with this compound or is affected differently by the matrix. A stable isotope-labeled (SIL) internal standard is the gold standard but if unavailable, a structural analog like mangostin is a good alternative.[10] |
| Instrumental Instability | Fluctuations in the LC-MS system can lead to variability. Perform system suitability tests to ensure the instrument is performing optimally. |
Issue 3: Ion Suppression or Enhancement
Symptoms:
-
Post-column infusion experiment shows a significant dip or rise in the baseline signal at the retention time of this compound.
-
Post-extraction spike experiment reveals a matrix factor significantly different from 1.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression. Improve chromatographic separation to resolve this compound from the phospholipid elution zone. This can be achieved by modifying the gradient, mobile phase composition, or using a different column chemistry. |
| Inadequate Sample Cleanup | The sample preparation method is not sufficiently removing interfering matrix components. More rigorous cleanup techniques like SPE can be more effective than protein precipitation in removing phospholipids. |
| High Sample Concentration | Injecting a highly concentrated extract can exacerbate matrix effects. If sensitivity allows, diluting the final extract can mitigate ion suppression. |
| Choice of Ionization Source | Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument has an APCI source, it may be worth evaluating for this compound analysis.[5] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >95% (with acetonitrile)[3] | Generally provides cleaner extracts than PPT, potentially leading to good recovery. Specific quantitative data for this compound is not readily available. | Can provide high and reproducible recovery with proper optimization of sorbent and solvents. Specific quantitative data for this compound is not readily available. |
| Matrix Effect Mitigation | Minimal removal of phospholipids, potentially leading to significant ion suppression.[11] | Can be effective in removing phospholipids if an appropriate organic solvent is used. | Generally considered the most effective technique for removing interfering matrix components, including phospholipids, resulting in lower matrix effects compared to PPT and LLE.[6] |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Low to Moderate | High |
| Ease of Use | Simple and fast | More complex and time-consuming than PPT | Requires method development and can be complex |
Note: The quantitative data for LLE and SPE for this compound is not available in the provided search results. The comparison is based on general principles of these techniques.
Table 2: A Validated UPLC-UV Method for this compound in Human Plasma using Protein Precipitation [3]
| Parameter | Value |
| Linearity Range | 206 - 6180 ng/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Lower Limit of Quantification (LLOQ) | 206 ng/mL |
| Mean Recovery | >95% |
| Within-run Precision (%CV) | < 4.7% |
| Between-run Precision (%CV) | < 4.7% |
| Internal Standard | Mangostin |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma[3]
-
To 150 µL of human plasma in a microcentrifuge tube, add 50 µL of mangostin internal standard working solution (e.g., 20 µg/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Protocol 2: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Spiked Matrix): Extract six different lots of blank plasma using your validated sample preparation method. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with this compound and the internal standard at the same concentration as in Set A.
-
Set C (Blank Matrix Extract): Extract six different lots of blank plasma without adding the analyte or internal standard.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Interpretation:
-
An MF or IS-Normalized MF of 1 indicates no matrix effect.
-
An MF or IS-Normalized MF < 1 indicates ion suppression.
-
An MF or IS-Normalized MF > 1 indicates ion enhancement.
-
The %CV of the IS-Normalized MF across the different plasma lots should be ≤15%.
-
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. jppres.com [jppres.com]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 9. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Rubraxanthone Incubation Time in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Rubraxanthone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when treating cells with this compound?
A1: Based on studies of this compound and other related xanthone compounds, a standard starting point for cytotoxicity and cell viability assays is a 48-hour incubation period . One study specifically mentions testing this compound on various cancer cell lines for two days (48 hours) using an MTT assay. Other research on different xanthones also commonly utilizes a 48-hour incubation for assessing cytotoxic effects. However, it is crucial to note that the optimal incubation time can vary significantly depending on the cell line, the concentration of this compound, and the specific biological endpoint being measured.
Q2: How do I determine the optimal incubation time for my specific experiment?
A2: The best approach is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the time at which the maximal or most relevant biological response occurs. For example, early apoptotic events might be detectable within a few hours, while significant cell death might take 48 hours or longer to become apparent.
Q3: What concentration of this compound should I use?
A3: A good starting point for determining the effective concentration of this compound is its half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50). For instance, this compound has been reported to have an LC50 value of 5.0 µg/mL in the CEM-SS human T-lymphoblastoid cell line. It is recommended to perform a dose-response experiment with a range of concentrations around the known IC50/LC50 value for your cell line of interest to determine the optimal concentration for your experiments.
Q4: Are there any known signaling pathways affected by this compound?
A4: While specific signaling pathways directly modulated by this compound are not yet well-established in the scientific literature, studies on other xanthones suggest potential areas of investigation. Many xanthone derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Therefore, it is plausible that this compound may also affect these pathways. Further research, such as Western blot analysis of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, cyclin-dependent kinases), is needed to elucidate the specific mechanisms of this compound.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in cell culture.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | 1. Suboptimal Incubation Time: The chosen incubation time may be too short for the biological effect to manifest. 2. Compound Insolubility: this compound, like other xanthones, may have poor solubility in aqueous cell culture media, leading to a lower effective concentration. 3. Compound Adsorption: The compound may be adsorbing to the plastic surfaces of your cell culture plates or tubes. 4. Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for your desired outcome. 2. Ensure Proper Solubilization: Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in your cell culture medium. Be sure to include a vehicle control (medium with the same concentration of DMSO) in your experiments. Consider using specialized media formulations designed to enhance the solubility of hydrophobic compounds. 3. Use Low-Binding Plastics: If adsorption is suspected, consider using low-protein-binding microplates and tubes. 4. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the effective dose for your cell line. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects: Wells on the periphery of a microplate can be prone to evaporation, leading to changes in compound concentration. 3. Incomplete Compound Dissolution: If the compound is not fully dissolved, its concentration will not be uniform across all wells. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before seeding to ensure a consistent number of cells in each well. 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier. 3. Visually Inspect for Precipitates: Before adding the compound to your cells, ensure it is fully dissolved in the medium. If you observe any precipitate, try vortexing or gentle warming. |
| Unexpected Cell Death in Control Group | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. | 1. Optimize Solvent Concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically ≤ 0.5% for DMSO). Always include a vehicle control to assess solvent toxicity. 2. Practice Aseptic Technique: Ensure all cell culture work is performed in a sterile environment. Regularly test your cell lines for mycoplasma contamination. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Western Blot Analysis for Apoptosis Markers
This protocol outlines the general steps for investigating the effect of this compound on apoptosis-related proteins.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow for Optimizing Incubation Time
Troubleshooting unexpected results in Rubraxanthone experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubraxanthone. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
-
Q: How should I dissolve this compound?
-
A: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a stock solution in DMSO.
-
-
Q: What are the recommended storage conditions for this compound?
-
A: For short-term storage (days to weeks), keep the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
-
-
Q: Is this compound stable under common experimental conditions?
-
A: Yes, studies have shown that this compound is stable through at least three freeze-thaw cycles. In plasma, it remains stable for up to 24 hours at ambient temperature.
-
2. Cell-Based Assays
-
Q: I am observing high variability in my cytotoxicity assay results. What could be the cause?
-
A: High variability in cytotoxicity assays can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.
-
Edge effects: Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.
-
Compound precipitation: Visually inspect your treatment wells for any signs of precipitation after adding this compound. If precipitation occurs, you may need to adjust the final DMSO concentration or use a lower concentration of the compound.
-
Inconsistent incubation times: Ensure all plates are incubated for the same duration.
-
-
-
Q: My cell viability results show an initial increase in signal at low concentrations of this compound, followed by a decrease at higher concentrations (a hormetic effect). Is this expected?
-
A: This "bell-shaped" or hormetic dose-response curve can be observed with some natural compounds. It may be a true biological effect or an artifact. To investigate further:
-
Confirm the purity of your this compound sample.
-
Test a wider range of concentrations to better define the dose-response curve.
-
Consider using an alternative viability assay to confirm the results.
-
-
-
Q: What is a suitable positive control for cytotoxicity assays with this compound?
-
A: A common positive control for cytotoxicity assays is a well-characterized cytotoxic agent such as doxorubicin or staurosporine. The choice may depend on the cell line and the specific experimental question.
-
3. Analytical Chromatography (HPLC)
-
Q: I am seeing unexpected peaks ("ghost peaks") in my HPLC chromatogram when analyzing this compound. What are the possible sources?
-
A: Ghost peaks in HPLC can be caused by several factors:
-
Contaminated mobile phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
Carryover from previous injections: Implement a robust needle wash protocol and inject a blank solvent run between samples to check for carryover.
-
System contamination: Contaminants can accumulate in the injector, tubing, or column. A systematic cleaning of the HPLC system may be necessary.
-
Degradation of the compound: Although this compound is relatively stable, prolonged exposure to light or extreme pH can cause degradation. Prepare fresh dilutions from your stock solution for each experiment.
-
-
Troubleshooting Guides
Troubleshooting Unexpected Results in Cytotoxicity Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected cytotoxicity | 1. Incorrect concentration of this compound. 2. Cell line is resistant to the compound. 3. Suboptimal incubation time. 4. Compound degradation. | 1. Verify the concentration of your stock solution and dilutions. 2. Test on a different, more sensitive cell line if possible. Include a positive control known to be effective on your cell line. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. 4. Prepare fresh dilutions of this compound for each experiment. |
| Higher than expected cytotoxicity | 1. Compound precipitation leading to cell stress. 2. High DMSO concentration. 3. Contamination of cell culture. | 1. Visually inspect wells for precipitation. Reduce the final concentration of this compound if necessary. 2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.5%). 3. Routinely check cell cultures for microbial contamination. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Slight variations in experimental protocol. 3. Inconsistent reagent quality. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Maintain a detailed and standardized protocol. Pay close attention to incubation times, reagent volumes, and cell seeding densities. 3. Use reagents from the same lot number whenever possible. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a general guideline and may require optimization for specific instruments and samples.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.4% formic acid in water and acetonitrile (e.g., 15:85 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detector at 243 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 20 minutes.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions in the mobile phase to generate a calibration curve.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| CEM-SS (Human T-lymphoblastic leukemia) | Not specified | 5.0 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Unit | Reference |
| Cmax | 4.267 | µg/mL | [2] |
| Tmax | 1.5 | hours | [2] |
| AUC (0-∞) | 560.99 | µg*h/mL | [2] |
| t1/2 | 6.72 | hours | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be affected by this compound, based on studies of related xanthone compounds.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed mechanism of this compound-induced apoptosis via the mitochondrial pathway.
References
Technical Support Center: Enhancing Rubraxanthone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Rubraxanthone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in the initial cyclization step to form the xanthone core. What are the potential causes and solutions?
A1: Low yields in the formation of the xanthone scaffold are a common issue. The primary causes often revolve around incomplete reaction, side product formation, or harsh reaction conditions leading to degradation.
-
Incomplete Reaction: The cyclodehydration of the benzophenone intermediate or the direct condensation reaction may not have gone to completion.
-
Solution: Consider increasing the reaction time or temperature. However, be cautious as this may also promote side reactions. The use of a more efficient dehydrating agent or catalyst can be beneficial. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been reported to give high yields in xanthone synthesis.[1][2]
-
-
Benzophenone Intermediate Formation: A common side reaction is the formation and accumulation of the 2,2'-dihydroxybenzophenone intermediate, which fails to cyclize.[1][2]
-
Solution: Employing a stronger cyclization agent can help drive the reaction towards the desired xanthone product. Microwave-assisted organic synthesis (MAOS) has also been shown to improve yields and reduce reaction times for xanthone synthesis.
-
-
Harsh Reaction Conditions: Traditional methods for xanthone synthesis sometimes require harsh conditions, such as the use of strong acids or high temperatures, which can lead to the degradation of starting materials and products.[3]
-
Solution: Explore milder reaction conditions. For instance, palladium-catalyzed reactions or those involving aryne coupling can sometimes offer higher yields under less stringent conditions.[3]
-
Q2: I am struggling with the regioselectivity of the prenylation/geranylation step. How can I control where the isoprenoid chain attaches to the xanthone core?
A2: Achieving regioselectivity in the introduction of prenyl or geranyl groups is a significant challenge in the synthesis of complex xanthones like this compound. The hydroxyl groups on the xanthone ring direct the substitution, but often a mixture of isomers is obtained.
-
Protecting Groups: The use of protecting groups on the more reactive hydroxyl groups can direct the prenylation to the desired position.
-
Solution: Selectively protect the hydroxyl groups where you do not want the prenylation to occur. After the prenylation step, these groups can be deprotected.
-
-
Reaction Conditions: The choice of base and solvent can influence the site of prenylation.
-
Solution: Experiment with different base and solvent combinations. For instance, using a bulky base might favor substitution at a less sterically hindered position. The use of a superbase catalyst like γ-Alumina/NaOH/Na has been reported for the prenylation of xanthones.[4]
-
-
Chelation Control: The presence of a hydroxyl group at the C-1 position can form a chelate with the carbonyl group at C-9, potentially influencing the reactivity of adjacent positions.[5]
-
Solution: This inherent structural feature can be exploited. For example, in 1,3-dihydroxyxanthone, prenylation is often directed to the C-2 or C-4 position.[5]
-
Q3: My final product is difficult to purify. What are some effective purification strategies for this compound?
A3: The purification of polyhydroxylated and prenylated xanthones can be challenging due to their similar polarities and potential for isomerization.
-
Chromatographic Techniques: Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most common methods for purifying xanthones.
-
Solution: For column chromatography, a gradient elution with a solvent system like n-hexane and ethyl acetate is often effective.[5] For higher purity, preparative HPLC using a reverse-phase column is recommended. A mobile phase consisting of methanol and water with a small amount of acid (e.g., formic acid) is a good starting point.
-
-
Crystallization: If the synthesized this compound is a solid, crystallization can be an effective final purification step.
-
Solution: Experiment with different solvent systems to find one in which your compound has good solubility at high temperatures and poor solubility at low temperatures.
-
Quantitative Data on Yield Enhancement
Table 1: Effect of Catalyst and Reaction Conditions on Xanthone Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylic Acid & Phloroglucinol | Eaton's Reagent | - | 80 | 3 | 81-85 | [1] |
| 2-Chlorobenzoic Acid & Resorcinol | Anhydrous Zinc Chloride | - | 120 | - | High | [6] |
| Silylaryl triflate & Substituted Benzoate | Cesium Fluoride | THF | 65 | 24 | Good to Excellent | [3] |
Table 2: Yield of C-Prenylation of 1,3-Dihydroxyxanthone
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Dihydroxyxanthone | Prenyl Bromide | KOH | - | 24 | 43.09 | [5] |
Proposed Experimental Protocol for this compound Synthesis
Disclaimer: The following is a proposed synthetic route for this compound based on established methodologies for the synthesis of similar xanthone derivatives. This protocol has not been experimentally validated for this compound itself and should be adapted and optimized by the researcher.
Step 1: Synthesis of the 1,3,6,8-tetrahydroxyxanthone core
This can be achieved via the Grover, Shah, and Shah reaction or a more modern equivalent using Eaton's reagent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trihydroxybenzoic acid and 1,3,5-trihydroxybenzene.
-
Reagent Addition: Slowly add Eaton's reagent to the mixture with stirring.
-
Reaction: Heat the mixture to 80°C and maintain for 3-4 hours.
-
Workup: Cool the reaction mixture and pour it into ice water. The precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Regioselective Geranylation
This step is critical and may require optimization to achieve the desired substitution pattern.
-
Reaction Setup: Dissolve the tetrahydroxyxanthone in a suitable solvent (e.g., acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base (e.g., potassium carbonate) to the solution.
-
Geranyl Bromide Addition: Slowly add geranyl bromide to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating for 24-48 hours, monitoring the progress by TLC.
-
Workup: Filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: The crude product will likely be a mixture of isomers and will require careful purification by column chromatography or preparative HPLC.
Step 3: Methoxy Group Introduction
This step would involve the methylation of the appropriate hydroxyl group.
-
Reaction Setup: Dissolve the geranylated xanthone in a suitable solvent (e.g., DMF).
-
Base Addition: Add a mild base (e.g., potassium carbonate).
-
Methylating Agent: Add a methylating agent (e.g., methyl iodide).
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The final product, this compound, can be purified by column chromatography and/or recrystallization.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. researchgate.net [researchgate.net]
Rubraxanthone degradation pathways and prevention
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of rubraxanthone, with a focus on its stability, potential degradation pathways, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a relatively stable xanthone derivative. It has been shown to be stable during freeze-thaw cycles in plasma and can be kept at ambient temperature for up to 24 hours without significant degradation.[1] For long-term storage, it is recommended to store this compound in a dry, dark place at 0 - 4°C for short periods (days to weeks) or at -20°C for longer durations (months to years).[2]
Q2: What are the known factors that can cause this compound degradation?
A2: While specific forced degradation studies on this compound are not extensively published, based on the chemical class of xanthones and related polyphenolic compounds, the following factors are likely to cause degradation:
-
pH: Xanthones can be susceptible to degradation in highly acidic or alkaline conditions.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the phenolic hydroxyl groups and the prenyl side chain.
-
Light: Like many polyphenolic compounds, this compound may be photosensitive and degrade upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Studies on related compounds from Garcinia species show that thermal degradation can occur.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, the following precautions are recommended:
-
Storage: Follow the recommended storage conditions (cool, dark, and dry).[2]
-
Handling: Prepare solutions fresh whenever possible. If solutions need to be stored, protect them from light by using amber vials or wrapping them in aluminum foil and store them at low temperatures.
-
Solvent Selection: Use high-purity solvents and consider degassing them to remove dissolved oxygen.
-
pH Control: Buffer solutions to a pH where this compound is most stable, which is typically in the slightly acidic to neutral range for many polyphenols.
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: Specific drug-excipient compatibility studies for this compound are not widely available. However, as a general precaution for polyphenolic compounds, it is advisable to assess compatibility with excipients that have a basic pH or contain reactive functional groups that could interact with the phenolic hydroxyls of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays or analytical measurements.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance or analytical profile to the old stock solution.
-
Assess Solution Stability: If using stored solutions, perform a time-course experiment to determine the stability of this compound in your specific solvent and storage conditions.
-
Control for Light Exposure: Repeat the experiment with strict light protection for all this compound-containing solutions.
-
Check for Oxidative Stress: Prepare solutions with degassed solvents and/or under an inert atmosphere.
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared this compound solution to use as a baseline.
-
Stress a Sample: Intentionally expose a sample of your this compound solution to potential stressors (e.g., light, heat, acid, base, or an oxidizing agent like hydrogen peroxide) to see if the unknown peaks are generated. This can help in identifying the cause of degradation.
-
Optimize HPLC Method: Ensure your HPLC method is a stability-indicating method capable of separating the parent compound from its potential degradation products.
-
Potential Degradation Pathways
Disclaimer: The following degradation pathways are hypothetical and based on the known reactivity of similar xanthone and polyphenolic compounds. Specific experimental verification for this compound is required to confirm these pathways.
Hydrolytic Degradation (Acid/Base Catalyzed)
Under strong acidic or basic conditions, the ether linkages in the xanthone structure could potentially be susceptible to cleavage, although this is generally less common than with other classes of natural products. A more likely degradation pathway under harsh hydrolytic conditions could involve reactions of the prenyl side chain.
Oxidative Degradation
The phenolic hydroxyl groups and the double bonds in the geranyl side chain are potential sites for oxidation. This can lead to the formation of quinone-like structures and cleavage of the side chain.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. This may involve the formation of radical species, leading to polymerization or cleavage of the molecule. The xanthone core itself can act as a photosensitizer.
Thermal Degradation
High temperatures can provide the energy needed for various degradation reactions, including cleavage of the prenyl side chain and potentially rearrangements of the xanthone core.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the determination of this compound.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
To assess stability, subject aliquots of a known concentration of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, exposure to UV light).
-
At specified time points, neutralize the acid and base stressed samples, and dilute all samples to the appropriate concentration.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
Quantitative Data Summary
Table 1: Stability of this compound in Mouse Plasma [1]
| Condition | Stability (% difference) |
| Three Freeze-Thaw Cycles (MC) | 0.49 |
| Three Freeze-Thaw Cycles (HC) | 5.9 |
| Post-preparative (24h at ambient temp) | Stable |
MC: Medium Concentration; HC: High Concentration
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Oxidative Degradation Pathway of this compound.
Caption: Logical Relationship for Preventing this compound Degradation.
References
Technical Support Center: Minimizing Rubraxanthone Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Rubraxanthone precipitation in aqueous buffers during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like aqueous buffers. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the specific buffer system you are using. Several factors can influence this, including pH, temperature, buffer composition, and the presence of other organic solvents.
Q2: What is the general solubility of this compound in aqueous solutions?
A2: While specific quantitative data for this compound's solubility in various buffers is limited in publicly available literature, xanthones as a class of compounds are known to be poorly soluble in water. For instance, the water solubility of the parent compound, xanthone, is estimated to be around 4.5 mg/L at 25°C. The solubility of this compound is expected to be in a similar low range.
Q3: How does pH affect the solubility of this compound?
A3: The chemical structure of this compound contains hydroxyl groups, which can ionize at different pH values. Generally, the solubility of compounds with acidic or basic functional groups is pH-dependent. For xanthones, solubility can be influenced by the pH of the buffer. It is crucial to determine the optimal pH range for your specific experiment to maintain this compound in solution.
Q4: Can temperature changes cause this compound to precipitate?
A4: Yes, temperature can significantly impact the solubility of this compound. For many hydrophobic compounds, solubility increases with temperature.[1][2][3] Therefore, a decrease in temperature, such as moving a solution from a warmer benchtop to a colder storage condition (e.g., 4°C), can lead to precipitation. Conversely, carefully increasing the temperature may help dissolve precipitated this compound, but its stability at higher temperatures should be considered.[1]
Q5: I prepared a stock solution of this compound in an organic solvent like DMSO or ethanol. Why does it precipitate when I dilute it into my aqueous buffer?
A5: This is a common issue known as "solvent-shifting" or "crashing out." this compound is likely much more soluble in the organic solvent than in the final aqueous buffer. When you add the concentrated stock solution to the buffer, the overall percentage of the organic solvent decreases dramatically. This sudden change in the solvent environment can cause the this compound to exceed its solubility limit in the mixed aqueous/organic buffer, leading to precipitation.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of this compound in your experiment. |
| Inappropriate pH of the Buffer | Test a range of buffer pH values to identify the optimal pH for this compound solubility. |
| "Solvent-Shifting" from Stock Solution | Modify the dilution method. Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution slowly while vortexing. Alternatively, prepare an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent before the final dilution into the aqueous buffer. |
Issue 2: this compound precipitates over time or during storage.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | Store the this compound solution at a constant temperature. If experiments are performed at room temperature, avoid storing the solution at 4°C if possible, or allow it to equilibrate to room temperature slowly before use. |
| Compound Instability | Investigate the stability of this compound in your specific buffer and storage conditions. Degradation products may be less soluble and precipitate. |
| Slow Equilibration to a Supersaturated State | The initial solution may have been supersaturated. Consider preparing the solution at a slightly elevated temperature (if the compound is stable) and then slowly cooling it to the working temperature to achieve a more stable saturated solution. |
Data Presentation
Table 1: Estimated Aqueous Solubility of a Representative Xanthone at Different Temperatures.
Disclaimer: The following data is an estimation based on general trends for xanthones and is intended for illustrative purposes. Actual solubility of this compound may vary.
| Temperature (°C) | Estimated Solubility (mg/L) |
| 4 | < 2 |
| 25 | ~ 4-5 |
| 37 | ~ 7-10 |
Table 2: Strategies to Enhance this compound Solubility.
| Method | Description | Advantages | Considerations |
| pH Adjustment | Modifying the pH of the buffer to a range where this compound is more soluble. | Simple and cost-effective. | May affect the biological activity of the compound or other components in the assay. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the buffer. | Can significantly increase solubility. | The organic solvent may interfere with the experiment or be toxic to cells.[4] |
| Cyclodextrins | Using cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent water solubility.[5][6][7] | Generally biocompatible and effective at low concentrations. | The complex formation is specific to the cyclodextrin and guest molecule. |
| Detergents | Adding a non-ionic detergent (e.g., Tween® 20, Triton™ X-100) at a concentration below its critical micelle concentration (CMC). | Can help solubilize hydrophobic compounds. | May interfere with certain biological assays or cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common method for preparing a solid inclusion complex of a hydrophobic compound with a cyclodextrin, which can then be dissolved in an aqueous buffer.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Mortar and pestle
-
Deionized water
-
Ethanol
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Cyclodextrin Slurry: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the cyclodextrin and knead with the pestle to form a homogeneous paste.
-
Incorporation of this compound: Add the calculated amount of this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for at least 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of the water:ethanol mixture.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure homogeneity.
-
Solubilization: The resulting powder is the this compound-cyclodextrin inclusion complex, which should have enhanced solubility in aqueous buffers compared to this compound alone.
Protocol 2: Determining the Approximate Solubility of this compound in a Specific Buffer
This protocol provides a general method to estimate the solubility of this compound in your buffer of choice.
Materials:
-
This compound
-
Your aqueous buffer of interest
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of this compound to a known volume of your buffer in several vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (in which this compound is highly soluble, e.g., methanol or DMSO) and determine the concentration of this compound using a pre-established standard curve on a spectrophotometer or by HPLC.[8]
-
Calculate Solubility: The determined concentration represents the approximate solubility of this compound in that buffer at that specific temperature.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. oatext.com [oatext.com]
- 7. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Rubraxanthone in Human Plasma: UPLC-UV and HPLC-UV Methodologies
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and toxicokinetic assessment of Rubraxanthone, the selection of a robust and validated analytical method is paramount. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method specifically for this compound in human plasma against a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, extrapolated from validated methods for similar xanthone compounds in biological matrices.
Performance Characteristics: A Side-by-Side Comparison
The following table summarizes the key quantitative performance parameters of the validated UPLC-UV method for this compound in human plasma and a representative HPLC-UV method.
| Parameter | UPLC-UV Method for this compound[1][2][3] | Representative HPLC-UV Method for Xanthones |
| Linearity Range | 206 - 6180 ng/mL | 390 - 50,000 ng/mL (for xanthone in rat plasma) |
| Correlation Coefficient (r²) | 0.999 | > 0.997 |
| Lower Limit of Quantitation (LLOQ) | 206 ng/mL | ~390 ng/mL (for xanthone in rat plasma) |
| Precision (CV%) | < 4.7% | Typically < 15% (as per general bioanalytical guidelines) |
| Accuracy | Within acceptable limits as per EMEA guidelines | Within acceptable limits as per general bioanalytical guidelines |
| Mean Recovery | > 95% | Not explicitly stated for plasma, but generally > 85% is acceptable |
| Analysis Run Time | ~3 minutes | 10 - 12 minutes |
Experimental Protocols
Validated UPLC-UV Method for this compound in Human Plasma[1][2][3]
This method offers a rapid and sensitive approach for the quantification of this compound in human plasma.
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
Acetonitrile is used as the precipitation solvent.
2. Chromatographic Conditions:
-
Column: C18 column (100 mm × 3.0 mm, 1.8 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and 0.4% formic acid (75:25, v/v).
-
Flow Rate: 0.3 mL/min (isocratic).
-
UV Detection Wavelength: 243 nm.
-
Elution Time: Approximately 3 minutes.
3. Validation:
-
The method has been validated according to EMEA guidelines for selectivity, linearity, sensitivity, precision, accuracy, recovery, and stability.
-
Stability was confirmed through freeze/thaw cycles and storage at various conditions.
Representative HPLC-UV Method for Xanthone Analysis
The following protocol is a representative example for the analysis of xanthones in a biological matrix (rat plasma), which can be adapted for this compound.
1. Sample Preparation:
-
Protein precipitation using a deproteinizing agent consisting of acetonitrile and propanol (1:1).
2. Chromatographic Conditions:
-
Column: C18 column (150 mm × 4.6 mm i.d.).
-
Mobile Phase: A gradient elution using a mixture of (A) acetonitrile with 0.1% trifluoroacetic acid and (B) water with 0.1% trifluoroacetic acid.
-
Flow Rate: 0.6 mL/min.
-
UV Detection Wavelength: 254 nm.
Methodology Workflow and Comparison
The following diagrams illustrate the experimental workflow for the UPLC-UV method validation and a logical comparison of the two analytical techniques.
Discussion and Conclusion
The validated UPLC-UV method for this compound in human plasma demonstrates significant advantages in terms of speed and sensitivity. The approximate 3-minute run time allows for high-throughput analysis, a critical factor in large-scale pharmacokinetic studies. The low LLOQ of 206 ng/mL ensures accurate quantification of low concentrations of the analyte. Furthermore, the high recovery rate of over 95% indicates the efficiency of the simple protein precipitation sample preparation method.
In comparison, a traditional HPLC-UV method, while still a robust and widely used technique, typically involves longer run times and may have a higher limit of quantitation. The broader linearity range noted for the representative xanthone method may be advantageous for toxicological studies where higher concentrations are expected.
Key Takeaways:
-
For high-throughput pharmacokinetic studies requiring high sensitivity, the validated UPLC-UV method is the superior choice for this compound quantification in plasma. Its speed, low LLOQ, and efficient sample preparation streamline the analytical process.
-
HPLC-UV remains a viable alternative, particularly when ultra-high throughput is not a primary concern or when analyzing a wider range of concentrations. The underlying principles are well-established, and the instrumentation is widely available.
Researchers should select the method that best aligns with their specific study requirements, considering factors such as sample load, required sensitivity, and available instrumentation. The data presented in this guide provides a foundation for making an informed decision for the bioanalysis of this compound.
References
A Comparative Analysis of Rubraxanthone and Other Xanthones in Oncological and Biological Research
For Immediate Release
A detailed comparative analysis of Rubraxanthone, a naturally occurring xanthone, against other notable xanthones such as α-mangostin and γ-mangostin, reveals significant potential in anticancer, antioxidant, and anti-inflammatory applications. This report provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
This compound, a prenylated xanthone isolated from plants of the Guttiferae family, has demonstrated a range of promising biological activities, including antibacterial, anticancer, and antiplatelet characteristics.[1] Xanthones, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological effects, which also include antioxidant and anti-inflammatory properties.[2][3][4] This guide offers a comparative look at the efficacy of this compound in relation to other well-studied xanthones.
Comparative Anticancer Activity
In a study evaluating the anticancer potential against the CEM-SS human lymphoblastic leukemia cell line, this compound exhibited a potent cytotoxic effect with a half-maximal inhibitory concentration (IC50) of 5.0 µg/mL. This positions it as a strong candidate for further investigation in oncology, showing comparable efficacy to γ-mangostin, which had an IC50 value of 4.7 µg/mL in the same study.[1][4]
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | CEM-SS | 5.0 | [1][4] |
| γ-mangostin | CEM-SS | 4.7 | [1][4] |
| α-mangostin | CEM-SS | 5.5 | [1] |
| Garcinone D | CEM-SS | 3.2 | [1] |
| Mangostanol | CEM-SS | 9.6 | [1] |
Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Xanthone 1 (from G. xanthochymus) | 19.64 | [5] |
| Xanthone 2 (from G. xanthochymus) | >66.88 | [5] |
| Xanthone 3 (from G. xanthochymus) | 28.45 | [5] |
| Xanthone 4 (from G. xanthochymus) | 55.32 | [5] |
| Xanthone 5 (from G. xanthochymus) | 43.76 | [5] |
| Xanthone 6 (from G. xanthochymus) | 66.88 | [5] |
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of xanthones are often evaluated by their ability to inhibit nitric oxide (NO) production. A study on a series of synthesized xanthone derivatives demonstrated significant NO inhibition in LPS-induced RAW 264.7 cells, with IC50 values ranging from 2.82 to 24.27 µg/mL, surpassing the efficacy of the standard drug, diclofenac sodium (IC50 of 59.49 ± 1.09 µg/mL).[6] This highlights the potential of the xanthone scaffold in developing potent anti-inflammatory agents.
| Compound | NO Inhibition IC50 (µg/mL) | Reference |
| 3-(cyclobutylmethoxy)-9H-xanthen-9-one | 2.82 ± 0.20 | [6] |
| Other Alkylated Xanthone Derivatives | 2.82 - 24.27 | [6] |
| Diclofenac Sodium (Standard) | 59.49 ± 1.09 | [6] |
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxic activity of xanthones against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone compounds (e.g., this compound, α-mangostin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a widely used method for evaluating the free radical scavenging activity of compounds.
Methodology:
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: Different concentrations of the xanthone compounds are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of xanthones can be assessed by measuring their ability to inhibit nitric oxide production in stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence of various concentrations of the xanthone compounds for a specific duration (e.g., 24 hours).
-
Nitrite Measurement: The amount of nitric oxide produced is determined by measuring the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance of the colored azo dye formed is measured at a specific wavelength (e.g., 540 nm).
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated (control) cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.
Visualizations
Caption: General mechanism of anticancer activity of xanthones.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Signaling pathway for nitric oxide inhibition by xanthones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Nitric Oxide Inhibitory Activities of New Xanthone Derivatives [frontiersin.org]
A Comparative Analysis of the Anticancer Activities of Rubraxanthone and γ-Mangostin
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective anticancer agents, natural compounds have emerged as a promising frontier. Among these, xanthones, a class of polyphenolic compounds found in plants, have garnered significant attention. This guide provides a detailed comparison of the anticancer activities of two such xanthones: rubraxanthone and γ-mangostin, with a focus on their cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and professionals in the field of drug development.
Cytotoxic Activity: A Head-to-Head Comparison
The cytotoxic potential of a compound, its ability to kill cancer cells, is a primary indicator of its anticancer efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
A direct comparison of this compound and γ-mangostin against the human T-cell acute lymphoblastic leukemia (CEM-SS) cell line revealed comparable and potent cytotoxic activity.[1][2][3]
Table 1: Comparative Cytotoxicity (IC50) of this compound and γ-Mangostin against the CEM-SS Cell Line
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | CEM-SS | 5.0[1][2][3] |
| γ-Mangostin | CEM-SS | 4.7[1][2][3] |
While direct comparative data against other cell lines is limited, numerous studies have independently evaluated the cytotoxic effects of both compounds across a range of cancer types.
Table 2: Cytotoxicity (IC50) of this compound against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 9.0[2] |
Table 3: Cytotoxicity (IC50) of γ-Mangostin against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Colon Cancer | HT-29 | 68[4] |
| Colon Cancer | HCT116, SW480, RKO, HT29, DLD1, LS174T | 10-15[4] |
| Breast Cancer | SK-BR-3 | 4.97[4] |
| Glioblastoma | U87 MG | 74[4] |
| Glioblastoma | GBM 8401 | 64[4] |
| Breast Cancer | BC-1 | ~3.9 (converted from 1.6 µg/mL)[5] |
Delving into the Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents.
γ-Mangostin: A Multi-Faceted Approach
Research has elucidated several key mechanisms underlying the anticancer activity of γ-mangostin:
-
Induction of Apoptosis: γ-Mangostin has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[4]
-
Cell Cycle Arrest: Studies have demonstrated that γ-mangostin can cause cell cycle arrest, preventing cancer cells from proliferating. In colon cancer cells, it has been observed to induce S-phase arrest.[6]
-
Inhibition of Key Signaling Pathways: γ-Mangostin has been found to modulate critical signaling pathways that are often dysregulated in cancer:
-
Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. γ-Mangostin has been shown to inhibit this pathway.[7]
-
GSK3β/β-catenin/CDK6 Pathway: By downregulating this pathway, γ-mangostin can suppress colon carcinogenesis and cancer stemness.[8]
-
Caption: Signaling pathways affected by γ-mangostin leading to anticancer effects.
This compound: An Area for Further Exploration
While this compound has demonstrated potent cytotoxic activity, the detailed molecular mechanisms and signaling pathways involved in its anticancer effects are not as extensively characterized in the currently available literature. Further research is required to elucidate its precise modes of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and γ-mangostin.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or γ-mangostin) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A simplified workflow of the MTT assay for determining cell viability.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for a specified duration.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[9][10]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[9][10]
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The peaks corresponding to G0/G1, S, and G2/M phases are analyzed to determine the percentage of cells in each phase.
Western Blotting for Apoptosis Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins based on their molecular weight by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target apoptosis-related protein (e.g., caspases, Bcl-2 family proteins).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on film or by a digital imager.
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target protein.
Caption: The sequential steps involved in the Western Blotting technique.
Conclusion
Both this compound and γ-mangostin exhibit potent anticancer activity, with comparable cytotoxicity against the CEM-SS cell line. While γ-mangostin's mechanisms of action have been more extensively studied, revealing its ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways, the detailed molecular targets of this compound remain an active area of investigation. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and other promising natural compounds in the pursuit of novel cancer therapies. Further research into the specific signaling pathways affected by this compound is warranted to fully understand its therapeutic potential.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. koreascience.kr [koreascience.kr]
- 4. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polyphenols from the mangosteen (Garcinia mangostana) fruit for breast and prostate cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gamma-mangostin isolated from garcinia mangostana suppresses colon carcinogenesis and stemness by downregulating the GSK3β/β-catenin/CDK6 cancer stem pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
A Comparative Guide to the Structure-Activity Relationship of Rubraxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Rubraxanthone, a naturally occurring xanthone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, supported by experimental data. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the xanthone scaffold.
Anticancer Activity
The dibenzo-γ-pyrone framework of xanthones provides a "privileged structure" for anticancer activity, which is influenced by the type, number, and position of functional groups.[2] The anticancer effects of xanthone derivatives are often attributed to mechanisms such as the induction of apoptosis through caspase activation, and the inhibition of key enzymes like protein kinases and topoisomerases.[2][3]
Structure-Activity Relationship Insights
Studies on various xanthone derivatives have revealed several key structural features that govern their cytotoxic potential:
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the xanthone core are critical for anticancer activity. For instance, a study on hydroxyxanthones against the human liver carcinoma cell line (HepG2) demonstrated that 1,3,6,8-tetrahydroxyxanthone exhibited the most potent activity with an IC50 value of 9.18 µM, which was superior to the standard drug doxorubicin.[4] The presence of hydroxyl groups at positions 1, 3, 6, and 8 appears to be favorable for cytotoxicity.[4]
-
Prenylation: The addition of prenyl groups to the xanthone skeleton can significantly enhance anticancer activity. This is often attributed to increased lipophilicity, which facilitates cell membrane penetration. A novel prenylated xanthone isolated from Garcinia mangostana showed strong anticancer activity against several cancer cell lines, with IC50 values ranging from 3.35 to 8.09 µM.[5]
-
Other Substitutions: The introduction of aminocarboxymethoxy moieties has also been explored. One such derivative displayed potent activity against a panel of cancer cell lines, with IC50 values between 4.59 and 8.06 µM, by promoting cell cycle arrest and apoptosis.[5]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity of this compound and selected xanthone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | CEM-SS | 5.0 µg/mL | [1] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [4] |
| 1,7-Dihydroxyxanthone | HepG2 | 13.2 | [4] |
| Novel Prenylated Xanthone | CNE-1 | 3.35 | [5] |
| Novel Prenylated Xanthone | A549 | 4.84 | [5] |
| Xanthone derivative 8 | A549 | 4.59 | [5] |
| Xanthone derivative 8 | HCT-116 | 6.09 | [5] |
| Xanthone derivative 5 | WiDR | 37.8 | [6] |
Anti-inflammatory Activity
Xanthone derivatives have demonstrated significant anti-inflammatory potential by inhibiting key inflammatory mediators.
Structure-Activity Relationship Insights
The anti-inflammatory activity of xanthone derivatives is influenced by their substitution pattern:
-
Alkylation of Hydroxyl Groups: A series of O-alkylated derivatives of 3-hydroxyxanthone were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells. The results indicated that branched alkyl substituents led to stronger activity than linear alkyl chains. The most potent compound, 3-(cyclobutylmethoxy)-9H-xanthen-9-one, exhibited an IC50 value of 2.82 µg/mL.[7]
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| 3-(cyclobutylmethoxy)-9H-xanthen-9-one | NO Inhibition | 2.82 ± 0.20 | [7] |
| 3-(2-methylpropoxy)-9H-xanthen-9-one | NO Inhibition | 3.54 ± 0.15 | [7] |
| 3-(propoxy)-9H-xanthen-9-one | NO Inhibition | 10.13 ± 0.55 | [7] |
| Diclofenac Sodium (Standard) | NO Inhibition | 59.49 ± 1.09 | [7] |
Antibacterial Activity
This compound and its derivatives have shown promising activity against a range of bacteria.
Structure-Activity Relationship Insights
Key structural features for antibacterial activity include:
-
Cationic Groups: The introduction of cationic groups can enhance the antibacterial activity of xanthone derivatives.[8]
-
Spacer Length: The length of the spacer between the xanthone scaffold and a cationic group influences activity, with an optimal length leading to increased potency.[8]
-
Alkyl Substitutions: The nature of alkyl substitutions also plays a role, with certain groups like isoprenyl demonstrating strong antibacterial effects.[8]
Quantitative Comparison of Antibacterial Activity
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Scortechinone B | Methicillin-resistant Staphylococcus aureus | 2 | [9] |
| Xanthone Derivative XT17 | S. aureus ATCC 29213 | 0.39 | [8] |
| Xanthone Derivative XT17 | E. coli ATCC 25922 | 3.125 | [8] |
Signaling Pathways in Cancer
Xanthone derivatives exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer. These pathways control cell proliferation, survival, and apoptosis.
Caption: General overview of key signaling pathways modulated by xanthone derivatives in cancer cells.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[6][10]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7]
Workflow:
Caption: Workflow for the Nitric Oxide (NO) inhibition assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.
-
Compound Incubation: The cells are pre-treated with different concentrations of the test compounds for a specific duration.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production of NO.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine the MIC.[11]
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Preparation of Dilutions: Two-fold serial dilutions of the this compound derivative are prepared in a liquid growth medium (broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth.
-
Observation: After incubation, the wells are examined for visible signs of bacterial growth (turbidity).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Nitric Oxide Inhibitory Activities of New Xanthone Derivatives [frontiersin.org]
- 8. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Synthetic Precursors of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rubraxanthone Quantification: HPLC-UV, HPTLC, and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Rubraxanthone, a xanthone compound with significant therapeutic potential. We present a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended to assist researchers in selecting the most appropriate analytical technique for their specific research and development needs, supported by experimental data and detailed protocols.
Quantitative Data Summary
The performance of HPLC-UV and HPTLC for this compound quantification has been experimentally validated. The following table summarizes the key validation parameters for these methods. A projected performance for a proposed LC-MS/MS method, based on typical performance for similar xanthone compounds, is included for comparative purposes.
| Parameter | HPLC-UV Method | HPTLC Method | Proposed LC-MS/MS Method (Projected) |
| Linearity Range | 2.5 - 25 µg/mL[1][2] | 52.5 - 157.5 ppm/spot[3][4][5] | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.999[1][2] | 0.9966[3] | > 0.99 |
| Limit of Detection (LOD) | 0.47 µg/mL[1][2] | 4.03 ppm/spot[3][4][5] | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.56 µg/mL[1][2] | 13.42 ppm/spot[3][4][5] | < 0.5 ng/mL |
| Accuracy (% Recovery) | 102.18%[1][2] | Not explicitly stated | 95 - 105% |
| Precision (RSD%) | Intra-day: ≤1.58%, Inter-day: ≤3.20%[1][2] | Not explicitly stated | < 15% |
| Detection Wavelength | 243 nm[6][7] | 243 nm[4][5][6][7] | N/A (Mass Transitions) |
Experimental Protocols
Detailed methodologies for the validated HPLC-UV and HPTLC methods are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the accurate and precise quantification of this compound in various samples, including plant extracts.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Shimadzu® Shimp-pack VP – ODS (4.6x250mm, 5 µm particle size) or equivalent C18 column.[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of 0.4% formic acid in water and acetonitrile (25:75 v/v).[1] Another reported mobile phase is 0.4% formic acid and methanol (12:88 v/v).[6][7]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes. The retention time for this compound is reported to be around 12.121 minutes under specific conditions.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a high-throughput and cost-effective approach for the quantification of this compound.
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[3][4][5]
-
Mobile Phase (Developing System): A mixture of chloroform, ethyl acetate, methanol, and formic acid in the ratio of 86:6:3:5 (v/v/v/v).[3][4][5] An alternative system reported is Chloroform: Ethyl acetate: Methanol: Formic acid (88:2:2:8).[6][7]
-
Application: 5 µL of standard and sample solutions applied to the plate.[3][4][5]
-
Development: The plate is developed in a saturated twin-trough chamber at room temperature.[3][4][5]
Proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
While a specific validated LC-MS/MS method for this compound was not found in the reviewed literature, a robust method can be developed based on established protocols for other xanthones. This technique would offer superior sensitivity and selectivity, making it ideal for bioanalytical applications.
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., ≤ 2.5 µm) for improved resolution and speed.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, to be optimized for this compound.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. Precursor and product ion transitions would need to be determined by direct infusion of a this compound standard.
Visualizing Method Cross-Validation and a Potential Signaling Pathway
To visually represent the logical flow of cross-validating these analytical methods and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of analytical methods.
Research suggests that xanthones can exert their anticancer effects by modulating key cellular signaling pathways.[8] While the specific effects of this compound are still under investigation, a potential mechanism involves the inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.
Caption: Potential inhibition of cancer signaling pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells [mdpi.com]
- 4. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Rubraxanthone: A Potent Contender in the Fight Against Bacterial Resistance
For Immediate Release
[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, a naturally derived compound, Rubraxanthone, is demonstrating remarkable efficacy against a range of bacteria, including notoriously resistant strains. Emerging research highlights its potential as a powerful alternative or adjunct to commercial antibiotics, offering a new avenue for drug development professionals and researchers.
A comprehensive analysis of available in vitro data reveals that this compound, a xanthone isolated from plants of the Garcinia genus, exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant variant (MRSA).
Comparative Efficacy: this compound vs. Commercial Antibiotics
Quantitative analysis of Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial effectiveness, underscores this compound's superior performance against certain commercial antibiotics. The lower the MIC value, the more effective the compound is at inhibiting bacterial growth.
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus (penicillin-resistant) | 3.9[1] |
| Methicillin | Staphylococcus aureus (penicillin-resistant) | 3.9[1] |
| This compound | Staphylococcal strains | 0.31-1.25[2] |
| Vancomycin | Staphylococcal strains | 3.13-6.25[2] |
| This compound | Bacillus cereus | 2 |
| This compound | Bacillus subtilis | 1 |
| This compound | Micrococcus luteus | 2 |
| This compound | Staphylococcus epidermidis | 4 |
| This compound | Escherichia coli | 64 |
| This compound | Salmonella typhimurium | 64 |
| This compound | Pseudomonas aeruginosa | 64 |
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Commercial Antibiotics.
The data clearly indicates that this compound is significantly more potent than vancomycin against staphylococcal strains and demonstrates comparable efficacy to methicillin against penicillin-resistant Staphylococcus aureus.[1][2] While its activity against the tested Gram-negative bacteria (Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa) is less pronounced, its strong performance against Gram-positive bacteria warrants further investigation.
Unraveling the Mechanism of Action
The antibacterial prowess of xanthones like this compound is attributed to a multi-faceted mechanism that targets fundamental bacterial processes. Research suggests that these compounds disrupt the integrity of the bacterial cell wall and inhibit DNA synthesis.[3] This dual-action approach may contribute to its effectiveness and potentially lower the likelihood of resistance development.
Cationic xanthone derivatives are thought to interact electrostatically with the negatively charged components of the bacterial cell wall, such as lipoteichoic acid in Gram-positive bacteria, leading to its disruption.[3] Once inside the cell, these compounds can interfere with DNA replication by forming stable complexes with essential enzymes like DNA gyrase, ultimately leading to bacterial cell death.[3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The data presented in this guide was primarily obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Workflow:
Key Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound or the commercial antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within the wells of a microtiter plate.
-
Inoculum Preparation: The test bacterium is cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU) per milliliter in each well.
-
Incubation: The inoculated microtiter plate is incubated at a temperature of 35-37°C for a period of 16 to 20 hours.
-
MIC Determination: Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Future Directions
While the in vitro data for this compound is highly promising, further research is necessary to fully elucidate its therapeutic potential. In vivo studies in animal models are crucial to evaluate its efficacy, pharmacokinetics, and safety profile in a living system. The development of derivatives of this compound could also lead to compounds with an even broader spectrum of activity and improved pharmacological properties. The continued exploration of natural products like this compound offers a vital resource in the ongoing battle against antibiotic-resistant bacteria.
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Rubraxanthone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of Rubraxanthone, a naturally occurring xanthone, with other alternatives. The content is supported by experimental data to facilitate a comprehensive understanding of its therapeutic potential.
Summary of this compound's Biological Activities
This compound, a prenylated xanthone, has demonstrated a range of biological activities in preclinical studies. Its primary reported mechanism of action is the inhibition of the platelet-activating factor (PAF) receptor, suggesting potential anti-inflammatory and anti-thrombotic effects. Furthermore, in vitro studies have indicated its cytotoxic potential against various cancer cell lines. However, a complete picture of its in vivo efficacy, particularly in cancer and inflammation models, is still emerging. This guide aims to correlate the existing in vitro data with available in vivo findings and compare its performance with other relevant compounds.
Data Presentation
In Vitro Activity of this compound
Table 1: In Vitro Antiplatelet and PAF Receptor Inhibitory Activity of this compound
| Assay | Agonist/Ligand | System | Endpoint | IC50 Value | Reference |
| PAF Receptor Binding | [3H]-PAF | Rabbit Platelets | Inhibition of PAF binding | 18.2 µM | [1][2][3] |
| Platelet Aggregation | Arachidonic Acid (AA) | Human Whole Blood | Inhibition of Aggregation | 114.9 ± 3.1 µM | |
| Platelet Aggregation | Collagen | Human Whole Blood | Inhibition of Aggregation | 229.2 ± 5.1 µM | |
| Platelet Aggregation | ADP | Human Whole Blood | Inhibition of Aggregation | 107.4 ± 4.8 µM |
Table 2: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Endpoint | IC50 Value | Activity Level | Reference |
| CEM-SS | Leukemia | Cell Viability | 5.0 µg/mL | Potent | |
| MCF-7 | Breast Cancer | Cell Viability | Not Reported | Moderate | [4] |
| Saos-2 | Bone Cancer | Cell Viability | Not Reported | Moderate | [4] |
| SiHa | Cervical Cancer | Cell Viability | Not Reported | Moderate | [4] |
| C33A | Cervical Cancer | Cell Viability | Not Reported | Moderate | [4] |
| HCT-116 | Colorectal Cancer | Cell Viability | Not Reported | Moderate | [4] |
| TE1 | Esophageal Cancer | Cell Viability | Not Reported | Moderate | [4] |
| TE2 | Esophageal Cancer | Cell Viability | Not Reported | Moderate | [4] |
| SW837 | Rectal Cancer | Cell Viability | Not Reported | Moderate | [4] |
| NHDF | Normal Fibroblast | Cell Viability | Not Reported | - | [4] |
In Vivo Activity of this compound
Table 3: Pharmacokinetic Profile of this compound in Mice (Single Oral Dose of 700 mg/kg)
| Parameter | Value | Unit |
| Cmax | 4.267 | µg/mL |
| Tmax | 1.5 | h |
| AUC(0-t) | 560.99 | µg·h/L |
| T1/2 | 6.72 | h |
| Vd/F | 1200.19 | mL/kg |
| Cl/F | 1123.88 | mL/h/kg |
In vivo studies have reported that oral administration of this compound at 700 mg/kg was able to reduce total cholesterol, triglycerides, and LDL cholesterol in mice through the activation of the lipoprotein lipase enzyme.[3]
In Vitro and In Vivo Correlation
A direct and comprehensive in vitro-in vivo correlation (IVIVC) for this compound is currently challenging due to the limited availability of in vivo efficacy studies.
The potent in vitro inhibition of the PAF receptor by this compound (IC50 = 18.2 µM) strongly suggests its potential for in vivo anti-inflammatory and anti-thrombotic activities, as PAF is a key mediator in these processes.[1][2][3] However, specific in vivo studies in relevant models like carrageenan-induced paw edema or thrombosis models are needed to confirm this correlation and determine effective doses.
Regarding its anticancer activity, while in vitro studies show moderate to potent cytotoxicity against a range of cancer cell lines, the absence of in vivo data from xenograft or other cancer models for this compound makes any correlation speculative.[4] The pharmacokinetic data indicates that micromolar concentrations are achievable in plasma, suggesting that the concentrations required for in vitro cytotoxic effects could potentially be reached in vivo, although factors like tumor penetration and metabolism would also play a crucial role.
Comparison with Alternative Compounds
To provide a broader context for this compound's activity, this section compares it with a structurally related xanthone, α-Mangostin, and another class of compounds with a similar mechanism, PAF receptor antagonists.
α-Mangostin: A Comparative Xanthone
α-Mangostin, another prominent xanthone isolated from the mangosteen fruit, has been more extensively studied, providing a useful benchmark for both in vitro and in vivo anticancer activity.
Table 4: Comparison of In Vitro Cytotoxicity of this compound and α-Mangostin
| Cell Line | Cancer Type | This compound IC50 | α-Mangostin IC50 |
| MCF-7 | Breast Cancer | Moderate Activity | ~5-10 µM |
| DLD-1 | Colon Cancer | Not Reported | ~5 µM |
| A549 | Lung Cancer | Not Reported | ~10 µM |
| PC-3 | Prostate Cancer | Not Reported | ~6 µM |
Numerous studies have demonstrated the in vivo anticancer efficacy of α-Mangostin in various xenograft models, including prostate and colon cancer.[5][6] This established in vitro-in vivo correlation for α-Mangostin serves as a promising indicator for the potential of other bioactive xanthones like this compound, warranting further in vivo investigation.
Alternative PAF Receptor Antagonists
The primary molecular target identified for this compound is the PAF receptor. Several other natural and synthetic PAF receptor antagonists have been developed and characterized.
Table 5: Comparison of this compound with another PAF Receptor Antagonist
| Compound | Type | In Vitro Potency (PAF Receptor Binding IC50) | In Vivo Efficacy |
| This compound | Natural Xanthone | 18.2 µM[1][2][3] | Cholesterol reduction in mice.[3] Anti-inflammatory and anti-thrombotic effects are yet to be demonstrated in vivo. |
| Ginkgolide B | Natural Terpene Lactone | ~0.1-0.5 µM | Effective in various animal models of inflammation, asthma, and thrombosis. |
| Lexipafant | Synthetic | ~0.02 µM | Clinically tested for pancreatitis, showing some efficacy. |
This comparison indicates that while this compound is a moderate inhibitor of the PAF receptor, other natural and synthetic compounds exhibit significantly higher potency.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add the test compound (e.g., this compound) or vehicle to the PRP and incubate for a specified time.
-
Add an agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.
-
Monitor the change in light transmittance using a platelet aggregometer for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of aggregation compared to the vehicle control and determine the IC50 value.
Signaling Pathways and Workflows
Platelet-Activating Factor (PAF) Receptor Signaling
Caption: this compound inhibits the PAF receptor, blocking downstream signaling.
General Workflow for In Vitro to In Vivo Drug Screening
Caption: A typical workflow from initial in vitro screening to a preclinical candidate.
References
- 1. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]
- 5. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Mangostin Promotes In Vitro and In Vivo Degradation of Androgen Receptor and AR-V7 Splice Variant in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Rubraxanthone: A Comparative Guide to its IC50 Value
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activity of Rubraxanthone, a naturally occurring xanthone, with other relevant compounds. The central focus is the half-maximal inhibitory concentration (IC50) value, a key indicator of a compound's potency in inhibiting biological or biochemical functions. This document offers a detailed examination of experimental data, protocols for IC50 determination, and insights into the underlying signaling pathways.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values of this compound and compares it with other xanthones and a standard chemotherapeutic drug.
| Compound | Cell Line | IC50 Value | Reference Compound | IC50 Value (Reference) |
| This compound | CEM-SS | 5.0 µg/mL | γ-mangostin | 4.7 µg/mL[1] |
| This compound | MCF-7 | 9.0 µM | Doxorubicin | ~1.65 µM - 128.5 µM[2][3] |
| This compound | PAF Receptor Binding | 18.2 µM | - | - |
Note: The IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and the development of drug resistance in the cell line[2][4].
Experimental Protocol: Determination of IC50 via MTT Assay
The IC50 values presented in this guide are predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Key Methodological Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Underlying Mechanisms
To understand the biological context of this compound's activity, it is crucial to visualize the experimental workflow and the signaling pathways it potentially modulates.
Caption: Workflow for IC50 determination using the MTT assay.
Xanthones, including this compound, are known to exert their anticancer effects through various signaling pathways. One of the established mechanisms for this compound is the inhibition of the Platelet-Activating Factor (PAF) receptor. Furthermore, related xanthones have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and modulate other critical cancer-related pathways.
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rubraxanthone and Isocowanol: Bioactivity and Mechanistic Insights
For Immediate Release
In the landscape of natural product research, xanthones derived from the Garcinia genus have garnered significant attention for their diverse pharmacological activities. Among these, Rubraxanthone and Isocowanol, both isolated from Garcinia parvifolia, have been subjects of scientific inquiry. This guide provides a detailed head-to-head comparison of their biological performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing discovery efforts.
Chemical Structures
This compound and Isocowanol are structurally related xanthones. The core scaffold is a xanthen-9-one, with variations in substituent groups influencing their biological activity.
Performance Comparison: Inhibitory Activity
A key area of investigation for these compounds has been their potential as anti-inflammatory agents through the inhibition of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.
The most direct comparative data available for this compound and Isocowanol is in the context of their ability to inhibit PAF receptor binding. A study by Jantan et al. provides a quantitative comparison of their inhibitory concentrations (IC50).[1][2]
| Compound | Target | Assay | IC50 (µM) | Source |
| This compound | Platelet-Activating Factor (PAF) Receptor | PAF receptor binding assay | 18.2 | [1][2] |
| Isocowanol | Platelet-Activating Factor (PAF) Receptor | PAF receptor binding assay | ~227.5 (12.5-fold higher than this compound) | [1][2] |
| Table 1: Comparative Inhibitory Activity on PAF Receptor Binding. |
The data clearly indicates that This compound is a significantly more potent inhibitor of the PAF receptor than Isocowanol. The structural difference, specifically the introduction of a hydroxyl group at C-4 and a geranyl group at C-8 in Isocowanol, leads to a substantial decrease in binding affinity to the PAF receptor.[1][2]
Broader Bioactivity Spectrum of this compound
While comparative data for Isocowanol is limited, this compound has been investigated for a wider range of biological activities.
| Biological Activity | Test System | Key Findings | Source |
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 0.31-1.25 µg/mL | [3] |
| Anticancer | CEM-SS cell line | LC50: 5.0 µg/mL | [4][5] |
| Antiplatelet | Human whole blood (induced by AA, ADP, collagen) | Inhibition of platelet aggregation | [6] |
| Table 2: Summary of Additional Biological Activities of this compound. |
Currently, there is a notable lack of published data on the antibacterial and anticancer activities of Isocowanol, precluding a direct comparison in these areas.
Experimental Methodologies
The following protocol details the key experiment used to compare the inhibitory activity of this compound and Isocowanol.
PAF Receptor Binding Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds on the binding of [³H]-PAF to rabbit platelets.
Methodology:
-
Platelet Preparation: Washed rabbit platelets are prepared and suspended in a buffer solution containing bovine serum albumin.
-
Incubation: The platelet suspension is incubated with the test compound (this compound or Isocowanol) at various concentrations and [³H]-PAF (a radiolabeled PAF) for a specified time at room temperature.
-
Separation: The incubation is terminated by filtration through a glass fiber filter to separate the bound and free [³H]-PAF. The filter is then washed with a cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filter, representing the amount of [³H]-PAF bound to the platelet receptors, is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]-PAF binding is calculated for each concentration of the test compound relative to a control (without the test compound). The IC50 value is then determined from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
References
- 1. Phytochemicals Content, Antioxidant Activity and Acetylcholinesterase Inhibition Properties of Indigenous Garcinia parvifolia Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.utm.my [eprints.utm.my]
- 3. Virucidal activity of Garcinia parvifolia leaf extracts in animal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isopropyl Alcohol (CAS 67-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Guide to the Validated RP-HPLC Method for Rubraxanthone Determination
This guide provides a comprehensive overview and comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Rubraxanthone. This analysis is crucial for researchers, scientists, and professionals in drug development involved in the quality control and standardization of plant extracts and pharmaceutical formulations containing this bioactive compound.
Experimental Protocols
A validated RP-HPLC method has been established for the accurate quantification of this compound, particularly in plant extracts like that from the stem bark of Garcinia mangostana Linn.[1][2] and the latex of Garcinia cowa Roxb.[3][4]. The methodologies outlined in the literature provide a robust framework for consistent and reliable results.
RP-HPLC Method for this compound in Garcinia mangostana Stem Bark Extract
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a UV detector is utilized.[1][2]
-
Chromatographic Column : A Shimadzu® Shim-pack VP–ODS, a reversed-phase C18 column (4.6 x 250 mm), is employed for separation.[1][2]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of 0.4% formic acid and acetonitrile (25:75 v/v) is used.[1]
-
Flow Rate : The mobile phase is delivered at a constant flow rate of 1 mL/min.[1][2]
-
Detection : The UV detector is set to a specific wavelength for monitoring the elution of this compound.
-
Injection Volume : A defined volume of the sample solution is injected into the system.
RP-HPLC Method for this compound in Garcinia cowa Latex
-
Chromatographic Column : A Shimadzu Shimp-pack VP–ODS reversed-phase column (4.6 x 250 mm) is used.[3][4]
-
Mobile Phase : An isocratic elution is performed with a mobile phase of 0.4% v/v formic acid in methanol (15:85).[3]
-
Flow Rate : The analysis is carried out at a flow rate of 1 ml/minute.[3]
-
Injection Volume : A 20 µL sample injection volume is used.[3]
-
Detection Wavelength : The UV-VIS detector is set at 243.2 nm.[3]
Data Presentation: Method Validation Parameters
The validation of the RP-HPLC method was conducted in accordance with the International Conference on Harmonization (ICH) guidelines, ensuring the reliability and accuracy of the results.[1][4] Key validation parameters are summarized in the tables below.
Table 1: Comparison of RP-HPLC Method Validation Parameters for this compound Determination
| Parameter | Method for Garcinia mangostana Extract | Method for Garcinia cowa Latex |
| Linearity Range | 2.5-25 µg/mL[1][2] | - |
| Regression Coefficient (r²) | 0.999[1][2] | 0.998[3][4] |
| Accuracy (Average Recovery) | 102.18%[1][2] | 94.66% - 97.12%[4] |
| Precision (RSD) | Intraday: ≤1.58%, Interday: ≤3.20%[1][2] | In agreement with ICH guidelines[3] |
| Limit of Detection (LOD) | 0.47 µg/mL[1][2] | 1.119 µg/mL[3] |
| Limit of Quantification (LOQ) | 1.56 µg/mL[1][2] | 3.731 µg/mL[3] |
Alternative Analytical Methods
While RP-HPLC is a precise and widely used method, other techniques have also been developed and validated for this compound determination.
-
Ultra-Performance Liquid Chromatography (UPLC-UV) : A sensitive UPLC-UV method has been validated for the determination of this compound in human plasma. This method offers a shorter elution time of approximately 3 minutes and a lower limit of quantification of 206 ng/mL, making it suitable for pharmacokinetic studies.[5][6][7] The mobile phase consists of acetonitrile and 0.4% formic acid (75:25, v/v) with a flow rate of 0.3 mL/min on a C18 column.[5][6][7]
-
High-Performance Thin-Layer Chromatography (HPTLC) : An HPTLC-densitometry method has been developed for the quantification of this compound in the stem bark extract of Garcinia cowa Roxb.[8][9] This method provides a rapid and simple alternative for routine quality control. The linearity was established in the range of 52.5 to 157.5 ppm/spot with LOD and LOQ values of 4.03 and 13.42 ppm/spot, respectively.[8]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the validated RP-HPLC method for this compound determination.
Caption: Experimental workflow for this compound determination by RP-HPLC.
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. jppres.com [jppres.com]
- 8. High Performance Thin layer Chromatography: Densitometry Method for Determination of this compound in the Stem Bark Extract of Garcinia cowa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Rubraxanthone from Diverse Garcinia Species for Researchers and Drug Development Professionals
Rubraxanthone, a prenylated xanthone, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various species of the Garcinia genus, this natural product has demonstrated promising anticancer, antibacterial, antiplatelet, and antioxidant properties. This guide provides a comparative overview of this compound derived from different Garcinia species, supported by quantitative data, detailed experimental protocols, and an exploration of its potential molecular mechanisms of action.
Quantitative Comparison of this compound Content
The concentration and yield of this compound can vary significantly depending on the Garcinia species and the part of the plant utilized for extraction. The following table summarizes the reported quantitative data for this compound in several Garcinia species.
| Garcinia Species | Plant Part | Extraction Method | This compound Content | Reference |
| Garcinia cowa | Latex | Dichloromethane Extraction | 56.56% of the extract | [1] |
| Garcinia cowa | Stem Bark | Ethyl Acetate Extraction | 32.42% of the extract | |
| Garcinia cowa | Stem Bark | Not Specified | Up to 40 mg/g of dried extract | [2] |
| Garcinia parvifolia | Stem Bark | Methanolic Extraction followed by chromatography | 27.70 mg from a 912 mg subfraction | |
| Garcinia mangostana | Stem Bark | Not Specified | 0.23 ± 0.07% w/w of the crude extract | [3] |
| Garcinia merguensis | Wood | Not Specified | Isolated, but quantitative data not provided | [4] |
| Garcinia griffithii | Leaves | Methanolic Extraction | Isolated, but quantitative data not provided | [5][6] |
Biological Activities and Supporting Experimental Data
This compound exhibits a range of biological activities that are of interest for drug discovery and development. The table below compares the reported activities and includes key experimental findings.
| Biological Activity | Garcinia Species Source | Cell Line/Model | Key Findings | Reference |
| Anticancer | Garcinia merguensis | MCF-7 (Breast Cancer) | IC50: 9.0 µM | [4] |
| Mesua corneri (related genus) | CEM-SS (T-lymphoblastoid) | LC50: 5.0 µg/mL | [4][7][8] | |
| Antiplatelet | Garcinia griffithii | Human Whole Blood | IC50: 107.4±4.8 µM (ADP-induced), 229.2±5.1 µM (Collagen-induced), 114.9±3.1 µM (Arachidonic Acid-induced) | [5][6] |
| Garcinia parvifolia | Rabbit Platelets | Strong inhibition of Platelet-Activating Factor (PAF) binding with an IC50 of 18.2 µM. | [9][10] | |
| Antibacterial | Garcinia parvifolia | Staphylococcus aureus (penicillin-resistant) | MIC: 3.9 µg/mL | |
| Antioxidant | Garcinia mangostana | DPPH Radical Scavenging Assay | This compound is identified as an antioxidant compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Isolation and Purification of this compound from Garcinia cowa Latex
The latex of Garcinia cowa is a rich source of this compound. A common isolation procedure involves dichloromethane extraction of the latex, followed by chromatographic techniques such as column chromatography over silica gel to purify the compound. The structure and purity are then confirmed using spectroscopic methods like NMR and mass spectrometry.
Cytotoxicity MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and incubated.
-
The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of this compound that inhibits 50% of cell growth.
Antiplatelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in whole blood.
-
Whole blood is diluted with saline and incubated with the test compound (this compound) at 37°C.
-
Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.
-
The change in impedance due to platelet aggregation is measured over time using a whole-blood aggregometer.[5][6]
-
The inhibitory activity is determined by comparing the aggregation in the presence of the test compound to a control.
Antibacterial Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated under appropriate conditions for the specific bacteria.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.
-
Different concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
Signaling Pathways and Molecular Mechanisms
In silico studies and research on related xanthones suggest that the anticancer effects of this compound may be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[5] A network pharmacology analysis identified mTOR and NF-κB1 as potential primary protein targets for this compound.[5]
The following diagram illustrates a plausible mechanism of action for this compound in cancer cells, based on its potential inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to the induction of apoptosis.
Caption: Proposed anticancer mechanism of this compound.
Experimental Workflow: From Plant Material to Biological Activity
The following diagram outlines the general workflow for the comparative study of this compound from different Garcinia species.
Caption: General experimental workflow for this compound studies.
References
- 1. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2508.10117] In silico study on the cytotoxicity against Hela cancer cells of xanthones bioactive compounds from Garcinia cowa: QSAR based on Graph Deep Learning, Network Pharmacology, and Molecular Docking [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. koreascience.kr [koreascience.kr]
- 6. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions | Semantic Scholar [semanticscholar.org]
Rubraxanthone: A Comparative Analysis of a Novel Anti-Inflammatory Candidate
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of rubraxanthone, a naturally occurring xanthone, with standard anti-inflammatory drugs. Drawing upon available preclinical data, this document summarizes quantitative comparisons, details experimental methodologies, and visualizes key inflammatory pathways to offer an objective assessment of this compound's potential as a therapeutic agent.
Executive Summary
This compound, a xanthone isolated from plants of the Garcinia genus, has demonstrated anti-inflammatory properties in preclinical studies. This guide consolidates the current, albeit limited, data on its efficacy in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct comparative in vivo studies on this compound are not abundant, data from related compounds and in vitro assays provide valuable insights into its potential.
Efficacy Comparison: this compound vs. Standard Anti-Inflammatory Drugs
To provide a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and standard drugs from various experimental models.
In Vitro Anti-Inflammatory Activity
The inhibition of nitric oxide (NO), a key inflammatory mediator, is a common metric for assessing anti-inflammatory potential in vitro.
| Compound | Assay | Concentration | % Inhibition of NO Production | Cell Line |
| This compound | Nitric Oxide Production | 50 µM | 23.86%[1][2] | RAW 264.7 |
| α-Mangostin | Nitric Oxide Production | 50 µM | 83.42%[1][2] | RAW 264.7 |
Note: α-Mangostin, another xanthone from Garcinia species, is included for comparative purposes due to the limited direct data on this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation. The percentage of edema inhibition indicates the anti-inflammatory efficacy of a compound.
| Compound | Dose | % Inhibition of Paw Edema | Animal Model |
| α-Mangostin | 10 mg/kg | 40.21%[3][4] | Rat |
| Indomethacin | 10 mg/kg | ~54%[5] | Rat |
| Diclofenac | 20 mg/kg | 56.17% (at 2h) - 71.82% (at 3h)[6] | Rat |
| Diclofenac | 40 mg/kg | ~53% (at 1h) - 70% (at 18h)[7][8] | Rat |
Note: Data for α-mangostin is presented as a surrogate for a xanthone from a similar source, highlighting the potential of this class of compounds. The efficacy of standard NSAIDs can vary based on the specific experimental conditions.
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory effects of this compound and other xanthones are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.
dot digraph "Inflammatory Signaling Pathways" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Inflammatory Signaling Pathways", rankdir="TB"]; node [shape="box", style="filled", fontname="Arial", fontsize=10]; edge [arrowhead="vee", color="#5F6368"];
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Carrageenan)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLA2 [label="PLA2", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_2 [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSAIDs [label="NSAIDs\n(Indomethacin, Diclofenac)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> TLR4; TLR4 -> IKK; IKK -> IkB [label="phosphorylates", fontsize=8]; IkB -> NFkB [style=invis]; IKK -> NFkB [label="activates", fontsize=8]; NFkB -> Nucleus [label="translocates to", fontsize=8]; Nucleus -> Pro_inflammatory_Genes [label="activates transcription of", fontsize=8]; Pro_inflammatory_Genes -> Inflammation; Inflammatory_Stimuli -> PLA2; PLA2 -> Arachidonic_Acid [label="releases", fontsize=8]; Arachidonic_Acid -> COX1_2 [label="substrate for", fontsize=8]; COX1_2 -> Prostaglandins [label="produces", fontsize=8]; Prostaglandins -> Inflammation; this compound -> NFkB [label="inhibits", color="#EA4335", style=dashed]; NSAIDs -> COX1_2 [label="inhibits", color="#EA4335", style=dashed]; } caption: General overview of key inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound), a standard drug (e.g., indomethacin), or a vehicle control is administered orally or intraperitoneally.
-
After a set period (usually 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
dot digraph "Carrageenan_Induced_Paw_Edema_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape="box", style="filled", fontname="Arial", fontsize=10]; edge [arrowhead="vee", color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Baseline [label="Measure Baseline\nPaw Volume", fillcolor="#FFFFFF", fontcolor="#202124"]; Administer_Compound [label="Administer Test Compound,\nStandard Drug, or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; Wait [label="Wait 30-60 min", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; Inject_Carrageenan [label="Inject Carrageenan\n(1%)", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure_Volume [label="Measure Paw Volume\nat Time Intervals\n(1, 2, 3, 4, 5 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate_Inhibition [label="Calculate % Edema\nInhibition", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Measure_Baseline; Measure_Baseline -> Administer_Compound; Administer_Compound -> Wait; Wait -> Inject_Carrageenan; Inject_Carrageenan -> Measure_Volume; Measure_Volume -> Calculate_Inhibition; Calculate_Inhibition -> End; } caption: Workflow for the carrageenan-induced paw edema assay.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This in vitro assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
After a pre-incubation period, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
The plate is incubated for 24-48 hours.
-
-
Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. Cell viability is also assessed to rule out cytotoxicity as the reason for reduced NO production.
dot digraph "NO_Production_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape="box", style="filled", fontname="Arial", fontsize=10]; edge [arrowhead="vee", color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed RAW 264.7 Cells\nin 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat_Cells [label="Treat with Test Compound\nor Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; Stimulate_Cells [label="Stimulate with LPS\n(1 µg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate 24-48 hours", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; Collect_Supernatant [label="Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; Griess_Assay [label="Perform Griess Assay\n(Measure Nitrite)", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate_Inhibition [label="Calculate % NO\nInhibition", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Stimulate_Cells; Stimulate_Cells -> Incubate; Incubate -> Collect_Supernatant; Collect_Supernatant -> Griess_Assay; Griess_Assay -> Calculate_Inhibition; Calculate_Inhibition -> End; } caption: Workflow for the nitric oxide production assay.
Conclusion and Future Directions
The available data suggests that this compound possesses anti-inflammatory properties, as evidenced by its ability to weakly inhibit nitric oxide production in vitro. While direct comparative in vivo studies are lacking, the significant anti-inflammatory activity of the related xanthone, α-mangostin, in the carrageenan-induced paw edema model suggests that this compound may hold similar promise.
To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, head-to-head in vivo studies comparing the efficacy of purified this compound with standard anti-inflammatory drugs in various inflammatory models are crucial. Additionally, detailed mechanistic studies to determine its IC50 values for COX-1 and COX-2 inhibition and its quantitative effects on the NF-κB signaling pathway will provide a more complete understanding of its mode of action and its potential for development as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Rubraxanthone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Rubraxanthone, a xanthone compound found in several Garcinia species with noted antioxidant and antibacterial properties. The objective is to facilitate the selection of a suitable analytical method for researchers and to propose a framework for inter-laboratory validation to ensure reproducibility and reliability of results across different laboratories. While the presented data is based on single-laboratory validation studies, it serves as a robust foundation for establishing an inter-laboratory validation protocol.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data from validated High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC-UV) methods for this compound analysis.
Table 1: Linearity and Sensitivity of a Validated RP-HPLC Method [1][2]
| Parameter | Result |
| Linearity Range | 10.1 - 30.3 µg/mL |
| Correlation Coefficient (r) | 0.998 |
| Limit of Detection (LOD) | 1.119 µg/mL |
| Limit of Quantitation (LOQ) | 3.731 µg/mL |
Table 2: Performance Characteristics of a Validated HPTLC Method [3][4]
| Parameter | Result |
| Linearity Range | 52.5 - 157.5 ppm/spot |
| Limit of Detection (LOD) | 4.03 ppm/spot |
| Limit of Quantitation (LOQ) | 13.42 ppm/spot |
Table 3: Performance of a Validated UPLC-UV Method in Human Plasma [5][6]
| Parameter | Result |
| Linearity Range | 206 - 6180 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| Lower Limit of Quantitation (LLOQ) | 206 ng/mL |
| Mean Recovery | > 95% |
| Within-run Precision (%CV) | < 4.7% |
| Between-run Precision (%CV) | < 4.7% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Determination in Plant Latex [1][2]
-
Instrumentation: A Shimadzu RP-HPLC system with a Shimp-pack VP–ODS column (4.6 x 250 mm).
-
Mobile Phase: An isocratic elution with 0.4% v/v formic acid in methanol (15:85). The mobile phase is filtered through a 0.45 mm membrane filter and degassed prior to use.
-
Flow Rate: 1 mL/minute.
-
Detection: UV-VIS detector set at a wavelength of 243.2 nm.
-
Injection Volume: 20 µL.
-
Total Run Time: 20 minutes.
-
Sample Preparation: The sample is powdered and dissolved in methanol.
2. High-Performance Thin-Layer Chromatography (HPTLC) for Determination in Stem Bark Extract [3][4]
-
Instrumentation: HPTLC system with precoated silica gel G 60 F254 plates.
-
Mobile Phase: Chloroform: ethyl acetate: methanol: formic acid (86:6:3:5).
-
Application Volume: 5 µL of standard and sample solutions.
-
Development: Plates are developed in a saturated twin-trough chamber at room temperature.
-
Detection: Densitometric scanning at 243 nm.
3. Ultra-Performance Liquid Chromatography (UPLC-UV) for Determination in Human Plasma [5][6]
-
Instrumentation: UPLC system with a C18 column (100 mm × 3.0 mm, 1.8 µm particle size).
-
Mobile Phase: An isocratic elution with acetonitrile – 0.4% formic acid (75:25, v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at 243 nm.
-
Sample Preparation: Protein precipitation from plasma samples using acetonitrile.
Visualizations: Workflows and Pathways
Inter-Laboratory Validation Workflow
The following diagram illustrates a proposed workflow for an inter-laboratory validation study of a selected this compound analytical method. This ensures the method's robustness and reproducibility across different settings.
Caption: Proposed workflow for an inter-laboratory validation study.
Biological Activity of this compound
While a specific signaling pathway for this compound is not yet fully elucidated, its known biological activities suggest potential interactions with pathways related to oxidative stress and bacterial growth.
Caption: Overview of this compound's biological activities.
References
- 1. phcogj.com [phcogj.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. High Performance Thin layer Chromatography: Densitometry Method for Determination of this compound in the Stem Bark Extract of Garcinia cowa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
Specificity of Rubraxanthone's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Rubraxanthone, a naturally occurring xanthone, against other relevant compounds. The data presented is intended to assist researchers in assessing its specificity and potential as a therapeutic agent.
Comparative Biological Activity of this compound
This compound has demonstrated a range of biological activities, including antiplatelet, antibacterial, and anticancer effects. The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other xanthones and standard drugs.
Antiplatelet Activity
This compound has been shown to inhibit platelet aggregation, a key process in thrombosis. Its primary mechanism in this regard appears to be the inhibition of the platelet-activating factor (PAF) receptor.
Table 1: Inhibitory Concentration (IC50) of this compound and Other Xanthones on PAF Receptor Binding [1][2]
| Compound | IC50 (µM) |
| This compound | 18.2 |
| Macluraxanthone | > 100 |
| 6-Deoxyjacareubin | > 100 |
| 2-(3-methylbut-2-enyl)-1,3,5-trihydroxyxanthone | > 100 |
| 2-(3-methylbut-2-enyl)-1,3,5,6-tetrahydroxyxanthone | > 100 |
Table 2: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation Induced by Various Agonists
| Agonist | This compound IC50 (µM) |
| Arachidonic Acid | 114.9 ± 3.1 |
| Collagen | 229.2 ± 5.1 |
| ADP | 107.4 ± 4.8 |
Antibacterial Activity
This compound has exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against MRSA
| Compound | MIC (µg/mL) |
| This compound | 0.31 - 1.25 |
| α-Mangostin | 1.57 - 12.5 |
| Vancomycin | 3.13 - 6.25 |
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines.
Table 4: Cytotoxicity of this compound against Human T-cell Lymphoblastic Leukemia (CEM-SS) Cell Line
| Compound | LC50 (µg/mL) |
| This compound | 5.0 |
| γ-Mangostin | 4.7 |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or comparator compounds and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50/LC50 values.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregation agonists (e.g., arachidonic acid, collagen, ADP)
-
Aggregometer
-
Test compounds (this compound, comparators)
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-warm the PRP sample to 37°C.
-
Add the test compound or vehicle control to the PRP and incubate for a specified time.
-
Add the platelet aggregation agonist to initiate aggregation.
-
Monitor the change in light transmittance for 5-10 minutes using an aggregometer.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for assessing its biological activity. The depicted signaling pathways for this compound are based on the known mechanisms of action of other structurally similar xanthones and represent a plausible hypothesis for its activity.
Workflow for assessing biological activity specificity.
Hypothesized mitochondrial apoptosis pathway.
Hypothesized NF-κB signaling inhibition.
References
Unveiling Nature's Arsenal: Rubraxanthone and Other Natural Compounds in the Fight Against SARS-CoV-2
A Comparative Guide for Researchers and Drug Development Professionals
The ongoing pursuit of effective antiviral therapies against SARS-CoV-2 has led scientists to explore the vast chemical diversity of the natural world. Among the promising candidates, rubraxanthone, a xanthone derivative, has demonstrated notable inhibitory activity against the virus. This guide provides a comprehensive comparison of this compound with other natural compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in their drug discovery endeavors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory efficacy of this compound and other selected natural compounds against SARS-CoV-2. The data, presented as 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50), allows for a direct comparison of their antiviral potency and safety profiles.
| Compound | Compound Class | Assay Type | Target/Mechanism | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50 or IC50) |
| This compound | Xanthone | Cell-based assay (Vero E6 cells) | SARS-CoV-2 Main Protease (Mpro) mixed-inhibition | 1.8 µM (EC50) | > 100 µM | > 55.6 |
| γ-Mangostin | Xanthone | Enzyme assay | SARS-CoV-2 Main Protease (Mpro) | Strong Inhibition at 100 µM | Not reported in this assay | Not applicable |
| Myricetin | Flavonoid (Flavonol) | Pseudovirus entry assay | SARS-CoV-2 Spike RBD | 10.27 ± 2.32 µM (IC50) | > 500 µM | > 48.69[1] |
| Quercetin | Flavonoid (Flavonol) | Pseudovirus entry assay | SARS-CoV-2 Spike RBD | 17.00 µM (IC50) | Not specified | Not specified[1] |
| Luteolin | Flavonoid (Flavone) | Pseudovirus entry assay | SARS-CoV-2 Spike RBD | < 50 µM (IC50) | Not specified | Not specified[1] |
| Baicalin | Flavonoid (Flavone) | Cell-based assay (Vero cells) | SARS-CoV-2 Inhibition | 8.8 µM (IC50) | > 100 µM | > 11.4[2] |
| Glabridin | Isoflavan | Cell-based assay (Vero cells) | SARS-CoV-2 Inhibition | 2.5 µM (IC50) | > 100 µM | > 40[2] |
| (-)-Epigallocatechin gallate (EGCG) | Flavonoid (Flavan-3-ol) | Cell-based assay (Vero E6 cells) | SARS-CoV-2 Replication (entry and post-entry stages), Mpro | 6.5 µM (IC50) | > 1000 µM | > 154[3] |
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorogenic)
This protocol outlines a fluorogenic in vitro assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.[4]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compounds dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solution to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of Mpro solution (final concentration ~50 nM) to each well, except for the negative control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 18 µL of the fluorogenic substrate solution (final concentration ~20 µM) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at kinetic mode for 30-60 minutes at 37°C.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percent inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the compounds on a host cell line (e.g., Vero E6).[5][6][7][8]
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a cell-free blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the vehicle control. The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
SARS-CoV-2 Inhibition Assay (Plaque Reduction Assay)
This protocol details a plaque reduction neutralization test (PRNT) to quantify the antiviral activity of compounds against live SARS-CoV-2.[9][10][11][12][13]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Complete growth medium and infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., growth medium containing 1% methylcellulose or Avicel)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero E6 cells in multi-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in infection medium.
-
In a separate plate, mix the diluted compounds with an equal volume of SARS-CoV-2 virus suspension (containing ~100 plaque-forming units, PFU). Incubate the mixture at 37°C for 1 hour to allow the compounds to interact with the virus.
-
Remove the growth medium from the cell monolayers and inoculate the cells with 200 µL of the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates at 37°C for 1 hour for virus adsorption.
-
After adsorption, remove the inoculum and overlay the cells with 2 mL of the overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells.
-
Fix the cells with the fixing solution for 30 minutes.
-
Remove the overlay and stain the cells with the crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which many of these natural compounds inhibit SARS-CoV-2 is through the direct targeting of key viral proteins essential for the viral life cycle. The following diagrams illustrate the general mechanism of viral entry and replication, and how natural compounds can intervene in these processes.
Caption: Inhibition of SARS-CoV-2 by Natural Compounds.
The following workflow illustrates the general process of screening natural compounds for antiviral activity against SARS-CoV-2.
Caption: Workflow for Antiviral Drug Discovery from Natural Products.
References
- 1. Anti-Entry Activity of Natural Flavonoids against SARS-CoV-2 by Targeting Spike RBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of herbal drugs and natural compounds as inhibitors of SARS-CoV-2 infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Natural Dietary Flavonoids against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.5.2. MTT Cytotoxicity Assay (CC50) [bio-protocol.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
Safety Operating Guide
Prudent Disposal of Rubraxanthone: A Guide for Laboratory Professionals
Disclaimer: As of the latest available information, a specific, officially mandated Safety Data Sheet (SDS) with disposal instructions for Rubraxanthone has not been published. The following procedures are based on the known chemical and physical properties of this compound, general laboratory safety protocols for handling cytotoxic and antibacterial compounds, and standard hazardous waste management practices. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
This compound, a naturally occurring xanthone, has garnered significant interest for its potent antibacterial and cytotoxic activities.[1][2] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide provides a comprehensive framework for the safe management of this compound waste in a research and development setting.
I. This compound: Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The table below summarizes the key chemical and physical data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₆O₆ |
| Molecular Weight | 410.5 g/mol [1] |
| Appearance | Pale Yellow Crystals/Powder |
| Melting Point | 207-209 °C |
| Solubility | Soluble in methanol[3] |
| Biological Activity | Antibacterial, Cytotoxic, Antiplatelet[2][4][5] |
II. Step-by-Step Disposal Procedures for this compound Waste
The following step-by-step procedures should be followed for the disposal of this compound and materials contaminated with it.
1. Waste Identification and Segregation:
-
Solid Waste: This category includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, centrifuge tubes), and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: This includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinses from contaminated glassware. Solvents used to dissolve this compound (e.g., methanol) should be considered hazardous.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be segregated into designated sharps containers.
2. Containerization and Labeling:
-
All waste containers must be chemically compatible with the waste they hold and must be in good condition with securely fitting lids.
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Cytotoxic," "Chemical Waste"
-
The date the waste was first added to the container.
-
3. Storage:
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
-
Contact your EHS department to schedule a pickup for your hazardous waste.
III. Experimental Protocol: Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following protocol should be implemented.
Materials:
-
Appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves)
-
70% Ethanol or a suitable laboratory disinfectant
-
Absorbent pads
-
Hazardous waste bags
Procedure:
-
Don appropriate PPE.
-
Contain the spill: If a spill occurs, immediately alert others in the area. For powdered spills, avoid creating dust. For liquid spills, cover with absorbent pads.
-
Decontaminate the area:
-
Carefully wipe the contaminated area with a cloth or absorbent pad soaked in 70% ethanol.
-
Wipe from the outer edge of the spill towards the center to avoid spreading the contamination.
-
Repeat the cleaning process at least two more times with fresh cleaning materials.
-
-
Dispose of cleaning materials: All materials used for decontamination (absorbent pads, wipes, gloves) must be disposed of as solid this compound hazardous waste.
-
Clean equipment: For non-disposable equipment, thoroughly rinse with 70% ethanol. The rinseate should be collected and disposed of as liquid hazardous waste.
IV. Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can handle and dispose of this compound waste in a manner that prioritizes safety and environmental responsibility. Always remember that your institution's EHS department is your primary resource for guidance on hazardous waste management.
References
- 1. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling Rubraxanthone
Essential Safety Protocols for Handling Rubraxanthone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given its potential biological activity, a stringent approach to PPE is required to prevent exposure through skin contact, inhalation, or ingestion.[2] PPE is the final line of defense and should be used in conjunction with engineering controls like fume hoods.[3]
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Goggles or Safety Glasses with Side-Shields | ANSI Z87.1 | Protects eyes from splashes and airborne powder.[4][5] |
| Face Shield (in addition to goggles) | ANSI Z87.1 | Required when there is a significant risk of splashes, such as during bulk handling or spill cleanup.[4][5] | |
| Skin & Body Protection | Chemical-Resistant Gloves (e.g., Nitrile) | ASTM D6978 (Chemotherapy Glove Standard) or equivalent | Prevents skin contact. Double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.[2][4] |
| Laboratory Coat (fully buttoned) | Should be chemical-resistant or a disposable gown over a standard lab coat. | Protects skin and personal clothing from contamination.[4] | |
| Full-Body Protection (e.g., Coveralls) | As determined by risk assessment | Recommended for large-scale operations or during spill cleanup.[5] | |
| Closed-Toe Shoes | N/A | Protects feet from spills and falling objects.[4] | |
| Respiratory Protection | N95 Respirator or higher (e.g., Elastomeric Half-Mask with P100 filters) | NIOSH-approved | Required when handling the powder outside of a certified fume hood or ventilated enclosure to prevent inhalation of airborne particles.[4][6] Fit-testing is mandatory for tight-fitting respirators.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment. All procedures involving solid this compound or concentrated solutions should be performed within a certified chemical fume hood or other ventilated enclosure.[7][8]
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store this compound in a tightly sealed, well-labeled container.[7] Keep it in a designated, secure, and well-ventilated area away from incompatible materials. For long-term storage, follow supplier recommendations, which may include storage at -20°C.
Step 2: Weighing and Solution Preparation (Inside a Fume Hood)
-
Preparation: Before handling the compound, decontaminate the work surface within the fume hood. Lay down absorbent, disposable bench paper.
-
Weighing: Use a dedicated analytical balance inside the fume hood or a ventilated balance safety enclosure. Handle the powder carefully to avoid generating dust.[8]
-
Dissolution: Add solvent to the solid slowly to avoid splashing. This compound is soluble in solvents like Dimethyl Sulfoxide (DMSO).
-
Cleanup: After preparation, wipe down all surfaces, including the exterior of the solution container, with an appropriate deactivating solution or 70% ethanol. Dispose of all contaminated disposables as hazardous waste.
Step 3: Experimental Use
-
Controlled Area: Clearly demarcate the area where this compound is being used.
-
Prudent Practices: Use the smallest quantity of the substance necessary for the experiment.
-
Transport: When moving solutions, use sealed, shatter-resistant secondary containers.
Step 4: Emergency Procedures
-
Spills: For a small spill of solid powder, gently cover it with absorbent material and then wet it with a suitable solvent to prevent dust generation. For liquid spills, absorb with a chemical spill kit. Clean the area and decontaminate. All cleanup materials must be disposed of as hazardous waste.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Plan
All this compound waste, including contaminated PPE, bench paper, and unused solutions, is considered hazardous waste and must be disposed of accordingly.[9]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, wipes, pipette tips, empty vials) in a dedicated, clearly labeled hazardous waste container.[10] This container must be kept sealed when not in use.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[11] Do not mix with other waste streams unless approved by your institution's EHS office.[11]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Container Management:
-
All waste containers must be made of a compatible material and have a tightly fitting lid.[9][11]
-
Label all containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Cytotoxic").[9]
-
Store waste containers in a designated satellite accumulation area within the lab, with secondary containment to prevent spills.
Final Disposal:
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program.[9]
-
Never dispose of this compound down the drain or in the regular trash.[9][12]
Visualizations
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
References
- 1. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. Chemical Protection - considerations for PPE when handling hazardous chemicals [dupont.co.uk]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. ddpsinc.com [ddpsinc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
